6-Methoxy-N-ethylquinoliniumiodide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
1-ethyl-6-methoxyquinolin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14NO.HI/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATPLOKNKMKYFV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC2=C1C=CC(=C2)OC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385119 | |
| Record name | 6-METHOXY-N-ETHYLQUINOLINIUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34373-76-7 | |
| Record name | 6-METHOXY-N-ETHYLQUINOLINIUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Spectral Properties of 6-Methoxy-N-ethylquinolinium iodide
For Researchers, Scientists, and Drug Development Professionals
Core Spectral and Physical Properties
6-Methoxy-N-ethylquinolinium iodide is a water-soluble organic salt that exhibits fluorescence, which is notably quenched by halide ions, particularly chloride. This property forms the basis of its application in measuring intracellular chloride concentrations.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄INO | AAT Bioquest[1][2], MedChemExpress[3] |
| Molecular Weight | 315.15 g/mol | AAT Bioquest[1][2] |
| Appearance | White solid | AAT Bioquest[2] |
| Solubility | Soluble in DMSO | AAT Bioquest[1][2] |
| Excitation Maximum (λex) | 318 nm - 344 nm | AAT Bioquest[2][4][5] |
| Emission Maximum (λem) | 442 nm - 447 nm | AAT Bioquest[2][4][5] |
Synthesis Protocol
The synthesis of 6-Methoxy-N-ethylquinolinium iodide is achieved through the quaternization of the nitrogen atom in the 6-methoxyquinoline (B18371) ring with an ethyl group, using ethyl iodide as the alkylating agent.
Experimental Protocol: Synthesis of 6-Methoxy-N-ethylquinolinium iodide
-
Reactants:
-
6-Methoxyquinoline (1 equivalent)
-
Ethyl iodide (1.5 - 2 equivalents)
-
Acetonitrile or Dimethylformamide (DMF) as the solvent
-
-
Procedure:
-
Dissolve 6-methoxyquinoline in a minimal amount of the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add ethyl iodide to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product, being a salt, will likely precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the purified 6-Methoxy-N-ethylquinolinium iodide product under vacuum.
-
References
Synthesis of 6-Methoxy-N-ethylquinolinium Iodide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-N-ethylquinolinium iodide, commonly known as MEQ, is a fluorescent dye widely utilized as a sensitive indicator for chloride ions in biological systems. Its fluorescence is dynamically quenched by chloride through a collisional mechanism, making it a valuable tool for studying chloride concentration and transport in cellular and subcellular environments. This technical guide provides an in-depth overview of the synthesis of 6-Methoxy-N-ethylquinolinium iodide, including a detailed experimental protocol, characterization data, and a discussion of the underlying chemical principles. The straightforward synthesis and favorable photophysical properties of MEQ continue to make it a relevant probe in various research and drug development applications.
Introduction
Quinolinium-based fluorescent dyes have emerged as essential tools for the quantitative measurement of intracellular chloride concentration. Among these, 6-Methoxy-N-ethylquinolinium iodide (MEQ) is a prominent member, valued for its sensitivity to chloride ions. The core of its function lies in the principle of collisional quenching, where the fluorescence intensity of the molecule decreases in proportion to the concentration of the quenching agent, in this case, chloride ions. This property allows for real-time monitoring of chloride levels in biological compartments.
The synthesis of MEQ is based on a classic organic reaction: the quaternization of a tertiary amine. In this case, the nitrogen atom of the 6-methoxyquinoline (B18371) ring acts as a nucleophile, attacking an ethylating agent to form the corresponding quaternary ammonium (B1175870) salt. This guide will detail a standard laboratory procedure for this synthesis.
Synthesis Route
The synthesis of 6-Methoxy-N-ethylquinolinium iodide is achieved through the N-alkylation of 6-methoxyquinoline with ethyl iodide. This reaction, a type of Menshutkin reaction, involves the quaternization of the nitrogen atom in the quinoline (B57606) ring.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 6-Methoxy-N-ethylquinolinium iodide.
Experimental Protocol
This protocol is a general representation of the synthesis of N-alkylated quinolinium compounds and should be adapted and optimized based on laboratory conditions and available reagents.
Materials:
-
6-Methoxyquinoline
-
Ethyl iodide
-
Anhydrous acetonitrile (B52724) (or another suitable polar aprotic solvent such as DMF)
-
Diethyl ether (for precipitation/washing)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 6-methoxyquinoline (1 equivalent) in anhydrous acetonitrile.
-
Addition of Alkylating Agent: To the stirred solution, add a molar excess of ethyl iodide (typically 1.5-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary, but typically range from several hours to overnight.
-
Product Precipitation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product, being a salt, is often insoluble in the reaction solvent and may precipitate out upon cooling. If necessary, the product can be further precipitated by the addition of a less polar solvent, such as diethyl ether.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials and solvent residues.
-
Drying: Dry the purified product under vacuum to obtain 6-Methoxy-N-ethylquinolinium iodide as a solid.
Data Presentation
The following table summarizes the key quantitative data for 6-Methoxy-N-ethylquinolinium iodide.
| Property | Value |
| Chemical Formula | C₁₂H₁₄INO |
| Molecular Weight | 315.15 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 182–183 °C |
| Solubility | Soluble in water and DMSO |
| Excitation Wavelength (λex) | ~344 nm |
| Emission Wavelength (λem) | ~442 nm |
Characterization
The structure and purity of the synthesized 6-Methoxy-N-ethylquinolinium iodide should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the ethyl group and the quaternization of the quinoline nitrogen, indicated by characteristic shifts in the aromatic protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the cation (C₁₂H₁₄NO⁺).
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule.
-
Melting Point Analysis: The melting point of the synthesized compound should be sharp and consistent with the literature value.
Logical Workflow for Synthesis and Characterization
The overall process from starting materials to the characterized final product can be visualized as a straightforward workflow.
Caption: Workflow for the synthesis and characterization of 6-Methoxy-N-ethylquinolinium iodide.
Conclusion
The synthesis of 6-Methoxy-N-ethylquinolinium iodide is a robust and reproducible process, accessible in most standard organic chemistry laboratories. The resulting compound is a powerful tool for the study of chloride ion dynamics in various biological and chemical systems. This guide provides the essential information for researchers and professionals to successfully synthesize and characterize this important fluorescent indicator. As with any chemical synthesis, appropriate safety precautions should be taken, and the reaction should be carried out in a well-ventilated fume hood.
A Technical Guide to 6-Methoxy-N-ethylquinolinium Iodide (MEQ) for Cellular Chloride Ion Dynamics
CAS Number: 34373-76-7
This technical guide provides an in-depth overview of 6-Methoxy-N-ethylquinolinium iodide (MEQ), a fluorescent indicator essential for the quantitative analysis of intracellular chloride (Cl⁻) concentrations. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, experimental applications, and the underlying principles of its use.
Core Properties and Specifications
6-Methoxy-N-ethylquinolinium iodide is a water-soluble organic compound that functions as a chloride-sensitive fluorescent dye.[1] Its utility in biological systems stems from the collisional quenching of its fluorescence by chloride ions, allowing for the dynamic measurement of intracellular Cl⁻ levels.[2][3]
| Property | Value | Source |
| CAS Number | 34373-76-7 | [4] |
| Molecular Formula | C₁₂H₁₄INO | [4] |
| Molecular Weight | 315.15 g/mol | [4] |
| Appearance | White solid | [3] |
| Solubility | Soluble in DMSO | [3] |
| Excitation Wavelength (Max) | ~318-344 nm | [3] |
| Emission Wavelength (Max) | ~442-447 nm | [3] |
| Purity | ≥98% | [4] |
Mechanism of Action: Collisional Quenching
The fluorescence of MEQ is diminished in the presence of chloride ions through a process known as collisional quenching. This dynamic process involves a transient interaction between the excited state of the MEQ fluorophore and a chloride ion.[2][4] No ground-state complex is formed, and the quenching event does not result in a spectral shift.[4] The efficiency of this quenching is described by the Stern-Volmer relationship.
The quenching process is not exclusive to chloride and can be more efficient with other halides like bromide (Br⁻) and iodide (I⁻), as well as other anions such as thiocyanate.[4] However, in typical physiological conditions, the concentrations of these other ions are low enough that they do not significantly interfere with the measurement of chloride.[4]
Experimental Protocols
A significant challenge in using MEQ is its low membrane permeability. To overcome this, a membrane-permeable precursor, 6-methoxy-N-ethyl-1,2-dihydroquinoline (dihydro-MEQ or diH-MEQ), is utilized.[5][6][7] This reduced form readily enters cells and is then oxidized intracellularly to the chloride-sensitive, membrane-impermeant MEQ, effectively trapping the dye within the cell.[5][6]
Preparation of dihydro-MEQ (diH-MEQ)
A common protocol involves the reduction of MEQ to dihydro-MEQ using sodium borohydride (B1222165) just prior to cell loading.[4][6]
Materials:
-
6-Methoxy-N-ethylquinolinium iodide (MEQ)
-
Sodium borohydride (NaBH₄)
-
Appropriate buffer (e.g., Ringer's solution)
Procedure:
-
Prepare a stock solution of MEQ in the desired buffer.
-
Immediately before use, add a small amount of solid sodium borohydride to the MEQ solution.
-
The reduction to dihydro-MEQ is typically rapid. The resulting solution is then used for cell loading.
Measurement of Intracellular Chloride
This protocol outlines a general workflow for measuring changes in intracellular chloride using MEQ in a cellular context, for example, to study the activity of a chloride channel like the GABA-gated channel.[5]
Materials:
-
Cells of interest (e.g., neurons, fibroblasts)
-
Dihydro-MEQ solution
-
Physiological buffer
-
Fluorescence microscope with appropriate filters for MEQ excitation and emission
-
Agonist/antagonist for the chloride channel of interest
Procedure:
-
Cell Loading: Incubate the cells with the freshly prepared dihydro-MEQ solution. The incubation time and concentration will need to be optimized for the specific cell type.
-
Washing: After incubation, wash the cells with fresh physiological buffer to remove any extracellular dye.
-
Baseline Fluorescence Measurement: Acquire baseline fluorescence images of the MEQ-loaded cells.
-
Stimulation: Perfuse the cells with a buffer containing the agonist for the chloride channel being studied (e.g., GABA). This will open the channels, leading to an influx of Cl⁻ and subsequent quenching of MEQ fluorescence.
-
Data Acquisition: Continuously record the fluorescence intensity from the cells throughout the experiment.
-
Data Analysis: The change in fluorescence intensity is inversely proportional to the change in intracellular chloride concentration. The data can be analyzed using the Stern-Volmer equation to estimate changes in [Cl⁻]i.[8]
Quantitative Data
The efficiency of fluorescence quenching is quantified by the Stern-Volmer constant (Ksv). This constant is crucial for calibrating the fluorescence signal to changes in chloride concentration.
| Parameter | Value | Context | Source |
| Stern-Volmer Constant (Ksv) | ~19 M⁻¹ | In cells | [4][7] |
| Stern-Volmer Constant (Ksv) for 6MQ+ | ~75 M⁻¹ | In aqueous solution | [9] |
| Quenching Rate Constant (kq) for 6MQ+ | ~3.21 x 10⁹ M⁻¹s⁻¹ | In aqueous solution | [9] |
Safety and Handling
While comprehensive toxicological data is not available, 6-Methoxy-N-ethylquinolinium iodide should be handled with caution, as with all laboratory chemicals.[10] It is intended for research use only.[10]
-
Personal Protective Equipment: Wear appropriate gloves, protective clothing, and eyewear.[10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from long-term exposure to light.[10]
-
Disposal: Dispose of in accordance with local, state, or national regulations.[10]
Applications in Research and Drug Development
MEQ is a valuable tool for investigating the role of chloride channels in various physiological and pathophysiological processes. Its applications include:
-
Neuroscience: Studying the function of GABA-gated chloride channels and the role of chloride homeostasis in neuronal excitability.[5]
-
Cystic Fibrosis Research: Investigating the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, a chloride channel.[6]
-
Cell Volume Regulation: Monitoring changes in intracellular chloride that are critical for regulatory volume decrease in cells.[11]
-
Drug Screening: High-throughput screening of compounds that modulate the activity of chloride channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MEQ [6-Methoxy-N-ethylquinolinium iodide] | AAT Bioquest [aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. Fluorescence imaging of changes in intracellular chloride in living brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Optical Imaging Reveals Elevated Intracellular Chloride in Hippocampal Pyramidal Neurons after Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Fluorescence-optical measurements of chloride movements in cells using the membrane-permeable dye diH-MEQ - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility of 6-Methoxy-N-ethylquinolinium Iodide in Dimethyl Sulfoxide (DMSO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 6-Methoxy-N-ethylquinolinium iodide (MEQ) in dimethyl sulfoxide (B87167) (DMSO). This document includes quantitative solubility data, comprehensive experimental protocols for solubility determination, and a workflow for assessing the solubility of quinolinium derivatives.
Core Compound Properties
6-Methoxy-N-ethylquinolinium iodide, identified by CAS number 34373-76-7, is a fluorescent dye commonly used as a chloride indicator.[1][2][3] Its fluorescence is quenched by chloride ions through a process of collisional quenching.[3][4] The compound has a molecular weight of 315.15 g/mol and the molecular formula C₁₂H₁₄INO.[1]
Quantitative Solubility Data
The solubility of 6-Methoxy-N-ethylquinolinium iodide in DMSO has been reported, providing a critical parameter for the preparation of stock solutions in various research applications. The available data is summarized in the table below.
| Solvent | Reported Solubility | Molar Concentration (mM) | Conditions Noted |
| DMSO | 50 mg/mL | 158.65 | Ultrasonic assistance required; hygroscopic nature of DMSO can affect solubility.[5] |
Note: Several sources confirm the solubility of 6-Methoxy-N-ethylquinolinium iodide in DMSO without providing specific quantitative values.[3][6]
Experimental Protocols for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of 6-Methoxy-N-ethylquinolinium iodide in DMSO is not extensively published, a standard methodology can be adapted from general protocols for quinolinium derivatives and other small molecules. The following is a composite protocol based on established methods for kinetic and thermodynamic solubility assays.
Materials and Equipment
-
6-Methoxy-N-ethylquinolinium iodide (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath sonicator
-
Analytical balance
-
Calibrated pipettes and tips
-
Microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
Incubator or temperature-controlled shaker
Protocol: Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of the compound.
-
Preparation of Supersaturated Solution: Add an excess amount of 6-Methoxy-N-ethylquinolinium iodide to a known volume of DMSO in a microcentrifuge tube.
-
Equilibration: Tightly seal the tube and agitate the mixture using a vortex mixer and/or a temperature-controlled shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Filtration (Optional but Recommended): Filter the supernatant through a syringe filter that does not bind the compound to remove any remaining solid particles.
-
Quantification:
-
Using HPLC: Prepare a series of standard solutions of known concentrations of 6-Methoxy-N-ethylquinolinium iodide in DMSO. Analyze the filtered supernatant and the standard solutions by HPLC. Construct a calibration curve to determine the concentration of the compound in the supernatant.
-
Using UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for 6-Methoxy-N-ethylquinolinium iodide in DMSO. Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. Dilute the filtered supernatant with DMSO to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration of the compound in the original supernatant.
-
Protocol: Kinetic Solubility Assay (High-Throughput Method)
This method provides a more rapid assessment of solubility, often used in early drug discovery.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of 6-Methoxy-N-ethylquinolinium iodide in DMSO (e.g., 100 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microtiter plate.
-
Incubation: Incubate the plate at a controlled temperature for a specified duration (e.g., 2 hours).
-
Detection of Precipitation:
-
Nephelometry: Use a nephelometer to measure light scattering in each well. An increase in light scattering indicates the presence of undissolved particles.
-
Visual Inspection: Visually inspect the wells for any signs of precipitation.
-
-
Determination of Kinetic Solubility: The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a quinolinium derivative like 6-Methoxy-N-ethylquinolinium iodide.
Caption: Workflow for determining the solubility of quinolinium derivatives.
Conclusion
6-Methoxy-N-ethylquinolinium iodide exhibits good solubility in DMSO, a crucial characteristic for its application in biological assays. The provided protocols offer standardized methods for researchers to verify its solubility and to assess the solubility of other quinolinium derivatives. Adherence to these methodologies will ensure accurate and reproducible results in experimental settings.
References
A Technical Guide to Quinolinium-Based Chloride Indicators: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of quinolinium-based chloride indicators. These fluorescent probes have become indispensable tools for measuring intracellular chloride concentrations and studying chloride channel activity, playing a crucial role in fields ranging from basic cell biology to drug discovery for diseases like cystic fibrosis.
Core Principles: The Quenching Mechanism of Quinolinium Indicators
The functionality of quinolinium-based chloride indicators is predicated on a phenomenon known as collisional quenching . Unlike ratiometric indicators that exhibit a spectral shift upon ion binding, the fluorescence intensity of quinolinium dyes is decreased in the presence of chloride ions through a dynamic quenching mechanism.[1][2][3] This process involves a transient interaction between the excited state of the fluorophore and a chloride ion, leading to a non-radiative return to the ground state.[2] The efficiency of this quenching is directly proportional to the concentration of the quencher (chloride ions), a relationship described by the Stern-Volmer equation.
The quenching of quinolinium fluorescence by anions is understood to occur via a charge-transfer mechanism .[4] The quenching efficiency is related to the ease of oxidation of the anion.[5] Linear Stern-Volmer plots obtained from both fluorescence intensity and lifetime measurements support this dynamic quenching model.[4]
Below is a diagram illustrating the collisional quenching mechanism.
Caption: Collisional quenching of a quinolinium fluorophore by a chloride ion.
Key Quinolinium-Based Chloride Indicators: A Comparative Overview
A variety of quinolinium-based indicators have been synthesized, each with distinct properties. The choice of indicator often depends on the specific application, considering factors like chloride sensitivity, cell permeability, and spectral characteristics.
| Indicator | Abbreviation | Excitation (nm) | Emission (nm) | Stern-Volmer Constant (KSV, M-1) in Aqueous Solution | Intracellular KSV (M-1) | Key Features |
| 6-Methoxy-N-(3-sulfopropyl)quinolinium | SPQ | 344[3] | 443[3] | 118[2][6] | 12 - 16.2[2][7] | Prototype quinolinium indicator; requires cell loading via methods like hypotonic shock.[1][3] |
| N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide | MQAE | 350[8] | 460[8] | 200[2][8] | 25[9] | Higher chloride sensitivity and quantum yield than SPQ.[2][8] |
| 6-Methoxy-N-ethylquinolinium iodide | MEQ | ~351-364[1] | ~460 | - | 19[2] | Can be rendered cell-permeant by reduction to its dihydro derivative (diH-MEQ).[2] |
| 6-methoxy-N-(n-aminoalkyl)quinolinium bromide (n=2) | AEQ | - | - | 354[6] | - | Improved chloride sensitivity due to N-substitution with a positively charged moiety.[6] |
| 6-methoxy-N-(3-trimethylammoniumpropyl)quinolinium dibromide | TMAPQ | - | - | 310[6][10] | - | Designed to eliminate pH-dependent fluorescence.[6][10] |
| Lucigenin | - | 368, 455[1] | 505[1] | 390[1][5] | Unsuitable for intracellular measurements. | High chloride sensitivity but generally not used for intracellular measurements.[1] |
Experimental Protocols
Synthesis of Quinolinium-Based Indicators
While detailed, optimized synthesis protocols are often proprietary or found within primary research articles, a general approach for the synthesis of many quinolinium derivatives involves the quaternization of the quinoline (B57606) nitrogen with an appropriate alkylating agent. For instance, the synthesis of N-substituted quinolinium compounds can be achieved by reacting a substituted quinoline with an alkyl halide.
Cell Loading Protocols
3.2.1. Hypotonic Shock for Membrane-Impermeant Indicators (e.g., SPQ)
This method transiently permeabilizes the cell membrane to allow the entry of charged indicators like SPQ.[1]
-
Prepare a hypotonic loading buffer by diluting a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) 1:1 with sterile water.
-
Add the indicator (e.g., 5 mM SPQ) to the hypotonic buffer.
-
Resuspend the cells (e.g., lymphocytes at 8–10 × 106 cells/mL) in the hypotonic loading buffer.
-
Incubate for a specific duration (e.g., 15 minutes at 37°C).[1] The optimal time may vary depending on the cell type.
-
Terminate the loading by adding a hypertonic solution or by pelleting the cells and resuspending them in an isotonic buffer (e.g., HBSS).
-
Allow the cells to recover for a period (e.g., 15 minutes at 37°C) before measurements.[1]
3.2.2. Non-Invasive Loading of MEQ via its Dihydro Derivative (diH-MEQ)
This method leverages a cell-permeant precursor that is oxidized to the active, cell-impermeant indicator intracellularly.[2]
-
Reduce MEQ to its lipophilic, chloride-insensitive form, 6-methoxy-N-ethyl-1,2-dihydroquinoline (diH-MEQ), using a reducing agent like sodium borohydride. This step should be performed just prior to cell loading.
-
Incubate the cells with the diH-MEQ solution. The concentration and incubation time will depend on the cell type.
-
The diH-MEQ will diffuse across the cell membrane.
-
Once inside the cell, diH-MEQ is rapidly reoxidized to the cell-impermeant, chloride-sensitive MEQ.[2]
The workflow for these two common cell loading techniques is depicted below.
Caption: Comparison of hypotonic shock and non-invasive cell loading methods.
In Situ Calibration of Intracellular Chloride Indicators
To accurately determine intracellular chloride concentrations, it is crucial to calibrate the fluorescence signal of the indicator within the cellular environment. This is because the quenching efficiency can be influenced by the intracellular milieu.[2][10]
-
Load the cells with the quinolinium-based indicator as described above.
-
Prepare a series of calibration buffers with known chloride concentrations (e.g., ranging from 0 mM to 140 mM). These buffers should contain a high potassium concentration (e.g., 100-150 mM) to clamp the membrane potential.[10] To maintain osmolarity, chloride is typically replaced with an anion that does not quench the indicator's fluorescence, such as gluconate.
-
Add ionophores to the cells to equilibrate the intracellular and extracellular ion concentrations. Commonly used ionophores include:
-
Expose the loaded cells to each calibration buffer in the presence of the ionophores.
-
Measure the fluorescence intensity (F) at each known chloride concentration ([Cl-]).
-
Measure the fluorescence intensity in a chloride-free buffer (F0).
-
Construct a Stern-Volmer plot by graphing F0/F against [Cl-]. The slope of the resulting linear fit will be the intracellular Stern-Volmer constant (KSV).
The relationship is described by the Stern-Volmer equation:
F0 / F = 1 + KSV [Cl-]
The following diagram outlines the in situ calibration workflow.
Caption: Step-by-step workflow for the in situ calibration of intracellular chloride indicators.
Future Directions
The development of quinolinium-based chloride indicators continues to evolve. Research efforts are focused on designing probes with improved properties, such as:
-
Red-shifted excitation and emission spectra to minimize photodamage and background fluorescence.[6]
-
Increased chloride sensitivity for more precise measurements.[6]
-
Improved cell retention to enable longer-term studies.
-
Ratiometric capabilities to allow for more robust measurements that are independent of indicator concentration.
These advancements will further solidify the role of quinolinium-based indicators as essential tools in the study of chloride homeostasis and its implications for human health and disease.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. Quenching mechanism of quinolinium-type chloride-sensitive fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (SPQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. Use of MQAE for measurement of intracellular [Cl-] in cultured aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Methoxy-N-ethylquinolinium iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 6-Methoxy-N-ethylquinolinium iodide, a fluorescent probe widely utilized for the detection and quantification of intracellular chloride ions.
Chemical Structure and Properties
6-Methoxy-N-ethylquinolinium iodide, commonly known as MEQ, is a cationic heterocyclic organic compound. The structure consists of a quinoline (B57606) ring system substituted with a methoxy (B1213986) group at the 6-position and an ethyl group at the nitrogen atom, with iodide as the counter-ion.
Table 1: Chemical and Physical Properties of 6-Methoxy-N-ethylquinolinium iodide
| Property | Value | Source |
| IUPAC Name | 6-methoxy-1-ethylquinolin-1-ium iodide | N/A |
| Synonyms | MEQ | [1] |
| CAS Number | 34373-76-7 | [2] |
| Molecular Formula | C12H14INO | [2] |
| Molecular Weight | 315.15 g/mol | [3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [3] |
| Excitation Wavelength | ~318-344 nm | [3][4] |
| Emission Wavelength | ~442-447 nm | [3][4] |
Synthesis of 6-Methoxy-N-ethylquinolinium iodide
Proposed Experimental Protocol for Synthesis
Materials:
-
Ethyl iodide
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 6-methoxyquinoline (1 equivalent) in anhydrous acetonitrile.
-
Addition of Alkylating Agent: To the stirred solution, add an excess of ethyl iodide (1.5 - 2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, 6-Methoxy-N-ethylquinolinium iodide, is expected to precipitate out of the solution. If no precipitate forms, the solvent can be partially removed under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to obtain 6-Methoxy-N-ethylquinolinium iodide as a solid.
-
Characterization: The identity and purity of the synthesized compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Disclaimer: This is a generalized protocol and may require optimization for yield and purity.
Characterization Data
Authenticated, publicly available experimental spectra for 6-Methoxy-N-ethylquinolinium iodide are not readily found. The following table summarizes the expected and reported spectral properties.
Table 2: Spectral and Characterization Data
| Technique | Data |
| ¹H NMR | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. |
| IR Spectroscopy | Data not available in searched literature. |
| Mass Spectrometry | Data not available in searched literature. |
| Fluorescence | Excitation: ~318-344 nm, Emission: ~442-447 nm[3][4] |
Application as a Fluorescent Chloride Indicator
6-Methoxy-N-ethylquinolinium iodide is a well-established fluorescent probe for the measurement of intracellular chloride concentration. Its fluorescence is quenched by chloride ions through a process of collisional quenching.
Mechanism of Action: Collisional Quenching
The fluorescence quenching of MEQ by chloride ions follows the Stern-Volmer relationship. In this dynamic quenching process, the chloride ion collides with the excited state of the MEQ fluorophore, leading to a non-radiative decay to the ground state and a decrease in fluorescence intensity. The degree of quenching is proportional to the concentration of the quencher (chloride ions).
Caption: Mechanism of MEQ fluorescence quenching by chloride ions.
Experimental Protocol: Measurement of Intracellular Chloride
A common application of MEQ is the measurement of changes in intracellular chloride concentration in living cells. This often involves the use of its membrane-permeable precursor, dihydro-MEQ (diH-MEQ).
Protocol for Cell Loading with diH-MEQ:
-
Preparation of diH-MEQ: A fresh solution of the membrane-permeable diH-MEQ must be prepared immediately before use by the reduction of MEQ with sodium borohydride (B1222165).
-
Dissolve MEQ in a suitable solvent (e.g., methanol).
-
Add a molar excess of sodium borohydride.
-
Monitor the reaction (loss of fluorescence) to confirm the formation of diH-MEQ.
-
Neutralize any excess sodium borohydride carefully.
-
-
Cell Loading:
-
Culture cells to the desired confluency on a suitable imaging plate or coverslip.
-
Wash the cells with a chloride-free buffer.
-
Incubate the cells with the freshly prepared diH-MEQ solution in a chloride-free buffer for a specific duration (e.g., 30-60 minutes) at 37°C. diH-MEQ will diffuse across the cell membrane.
-
-
Intracellular Oxidation: Once inside the cells, diH-MEQ is oxidized back to the membrane-impermeant MEQ, trapping the fluorescent indicator in the cytoplasm.
-
Fluorescence Measurement:
-
Wash the cells to remove any extracellular dye.
-
Mount the cells on a fluorescence microscope (e.g., a confocal microscope).
-
Excite the cells at the appropriate wavelength (~340 nm) and record the fluorescence emission (~440 nm).
-
Changes in intracellular chloride concentration can be induced by treating the cells with agonists or ionophores, and the corresponding changes in MEQ fluorescence can be recorded over time.
-
Caption: Experimental workflow for intracellular chloride measurement using MEQ.
Data Presentation
Table 3: Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 315.15 g/mol | [3] |
| Excitation Maximum | ~318-344 nm | [3][4] |
| Emission Maximum | ~442-447 nm | [3][4] |
Conclusion
References
An In-Depth Technical Guide to MEQ Iodide: A Chloride-Specific Chromophore for Cellular and Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methoxy-N-ethylquinolinium iodide (MEQ iodide), a fluorescent probe widely utilized for the quantitative analysis of intracellular chloride concentration. This document details the core principles of MEQ iodide's function, presents its key quantitative properties, outlines detailed experimental protocols for its application, and visualizes its mechanism and experimental workflows.
Introduction to MEQ Iodide
MEQ iodide is a water-soluble, fluorescent dye belonging to the quinolinium family of chloride indicators.[1] Its utility in biological and pharmaceutical research stems from its sensitivity to chloride ions, which allows for the dynamic measurement of intracellular chloride levels.[2][3] The fluorescence of MEQ is quenched by chloride ions through a process of diffusion-limited collisional quenching, where the interaction between the excited fluorophore and a chloride ion results in a non-radiative return to the ground state.[1][4] This quenching mechanism is described by the Stern-Volmer relationship, providing a quantitative basis for chloride concentration determination.[3][5]
A key advantage of MEQ iodide is the availability of a membrane-permeable precursor, dihydro-MEQ (diH-MEQ).[3][6] This lipophilic, non-fluorescent form can be readily loaded into cells, where it is subsequently oxidized to the fluorescent, membrane-impermeant MEQ iodide, effectively trapping the indicator in the intracellular space.[3][6] This method of loading is significantly less invasive than techniques like hypotonic shock required for other quinolinium-based dyes such as SPQ.[6]
Quantitative Data Presentation
The following tables summarize the key quantitative properties of MEQ iodide, facilitating comparison and experimental design.
Table 1: Photophysical and Chemical Properties of MEQ Iodide
| Property | Value | References |
| Excitation Maximum (λex) | ~350-364 nm | [6] |
| Emission Maximum (λem) | ~440-450 nm | [1][6] |
| Molar Mass | 315.15 g/mol | N/A |
| Solubility | Water | [6] |
Table 2: Stern-Volmer Quenching Constants (KSV) for MEQ Iodide
The Stern-Volmer constant (KSV) is a measure of the sensitivity of a fluorophore to a quencher. It is determined by the equation: F₀/F = 1 + KSV[Cl⁻], where F₀ is the fluorescence intensity in the absence of chloride, F is the fluorescence intensity in the presence of chloride, and [Cl⁻] is the chloride concentration.[4][5]
| KSV (M⁻¹) | Experimental System | Notes | References |
| 19 | In cells (fibroblasts) | Slightly higher than that reported for SPQ in the same cells. | [1][6] |
| 16 ± 1 | Hippocampal slices | Determined under specific imaging conditions. | [5] |
Note: The KSV can vary depending on the cellular environment, viscosity, and presence of other quenching species. Therefore, in situ calibration is highly recommended for accurate quantitative measurements.[6][7]
Experimental Protocols
This section provides detailed methodologies for the use of MEQ iodide in measuring intracellular chloride concentration.
3.1. Preparation of Dihydro-MEQ (diH-MEQ) for Cell Loading
Since the reduced form, diH-MEQ, is susceptible to spontaneous oxidation, it is typically prepared fresh from MEQ iodide just before cell loading.[6]
-
Materials:
-
6-Methoxy-N-ethylquinolinium iodide (MEQ iodide)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Appropriate solvent (e.g., distilled water or buffer)
-
-
Procedure:
-
Dissolve MEQ iodide in the chosen solvent to a desired stock concentration.
-
Add a small excess of sodium borohydride to the MEQ iodide solution.
-
Incubate the reaction mixture at room temperature, protected from light, for a sufficient time to allow for the reduction of MEQ to diH-MEQ. The disappearance of the yellow color of MEQ indicates the completion of the reaction.
-
The resulting diH-MEQ solution is now ready for cell loading.
-
3.2. Cell Loading with diH-MEQ
This protocol describes a general procedure for loading adherent cells with the membrane-permeable diH-MEQ.
-
Materials:
-
Adherent cells cultured on coverslips or in appropriate imaging plates.
-
Freshly prepared diH-MEQ solution.
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
-
Procedure:
-
Wash the cells twice with the physiological buffer to remove any residual culture medium.
-
Incubate the cells with the diH-MEQ solution (typical final concentrations range from 0.5 to 5 mM, but should be optimized for the specific cell type) in the physiological buffer for 30-60 minutes at 37°C.
-
During this incubation, the lipophilic diH-MEQ will diffuse across the cell membrane.
-
Wash the cells three times with the physiological buffer to remove the extracellular diH-MEQ.
-
Allow the cells to incubate for an additional 15-30 minutes in the buffer to ensure complete intracellular oxidation of diH-MEQ to the fluorescent MEQ iodide.[3]
-
3.3. In Situ Calibration of Intracellular MEQ Fluorescence
To obtain accurate quantitative measurements of intracellular chloride, an in situ calibration is essential.[6][7] This is typically achieved by equilibrating the intracellular and extracellular chloride concentrations using ionophores.
-
Materials:
-
MEQ-loaded cells.
-
Calibration buffers with known chloride concentrations (e.g., ranging from 0 mM to 150 mM, with an anion like gluconate substituting for chloride to maintain osmolarity).
-
Ionophores: Nigericin (B1684572) (a K⁺/H⁺ exchanger) and Tributyltin (a Cl⁻/OH⁻ exchanger).
-
-
Procedure:
-
Prepare a series of calibration buffers with varying chloride concentrations. These buffers should contain a high potassium concentration (e.g., 130-150 mM) to clamp the intracellular potassium concentration.
-
Incubate the MEQ-loaded cells in the presence of nigericin (e.g., 5-10 µM) and tributyltin (e.g., 10-20 µM) for a few minutes. These ionophores will permeabilize the cell membrane to their respective ions, allowing the intracellular chloride concentration to equilibrate with the extracellular concentration.
-
Sequentially perfuse the cells with the different calibration buffers, starting from the lowest chloride concentration.
-
Measure the fluorescence intensity (F) of the MEQ-loaded cells at each known chloride concentration.
-
Determine the fluorescence intensity in the absence of a quenchable signal (F₀). This can be achieved by lysing the cells at the end of the experiment with a detergent (e.g., digitonin) in a chloride-free buffer.
-
Plot F₀/F against the known chloride concentrations. The slope of the resulting linear fit will be the Stern-Volmer constant (KSV) for your specific experimental conditions.[5]
-
3.4. Fluorescence Measurement and Data Analysis
-
Instrumentation: A fluorescence microscope equipped with a suitable filter set for UV excitation (e.g., 360/40 nm) and blue emission (e.g., 460/50 nm) is required. For dynamic measurements, a system capable of time-lapse imaging is necessary.
-
Measurement:
-
Acquire baseline fluorescence images of the MEQ-loaded cells in a physiological buffer with a known chloride concentration.
-
Apply the experimental stimulus (e.g., addition of a drug, change in extracellular ion concentration).
-
Record the changes in MEQ fluorescence over time. A decrease in fluorescence intensity indicates an increase in intracellular chloride concentration.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest over the time course of the experiment.
-
Using the predetermined KSV from the in situ calibration, convert the fluorescence intensity values into intracellular chloride concentrations using the Stern-Volmer equation: [Cl⁻] = (F₀/F - 1) / KSV.
-
Mandatory Visualizations
4.1. Mechanism of MEQ Iodide Fluorescence Quenching
Caption: Mechanism of MEQ iodide fluorescence quenching by chloride ions.
4.2. Experimental Workflow for Intracellular Chloride Measurement
Caption: General experimental workflow for using MEQ iodide.
4.3. Application of MEQ Iodide in Studying GABA-A Receptor Function
Caption: MEQ iodide application in monitoring GABA-A receptor activity.
Concluding Remarks
MEQ iodide remains a valuable tool for researchers in various fields, including neuroscience, cell physiology, and drug discovery.[3][8] Its ability to provide quantitative measurements of intracellular chloride concentration allows for the detailed investigation of chloride channel function, cellular volume regulation, and the effects of novel therapeutic compounds on these processes.[2] While newer genetically encoded chloride indicators have been developed, the straightforward loading procedure and robust signal of MEQ iodide ensure its continued relevance in the laboratory. For optimal results, researchers should carefully consider the experimental conditions and perform thorough in situ calibrations to ensure the accuracy and reliability of their findings.
References
- 1. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Fluorescence-optical measurements of chloride movements in cells using the membrane-permeable dye diH-MEQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence imaging of changes in intracellular chloride in living brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent chloride sensor - Wikipedia [en.wikipedia.org]
- 5. Optical Imaging Reveals Elevated Intracellular Chloride in Hippocampal Pyramidal Neurons after Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Frontiers | Twenty years of fluorescence imaging of intracellular chloride [frontiersin.org]
- 8. Fluorescent chloride indicators to assess the efficacy of CFTR cDNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide to 6-Methoxy-N-ethylquinolinium (MEQ) Iodide: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-N-ethylquinolinium iodide (MEQ iodide) is a fluorescent chemical probe widely utilized for the detection and quantification of halide ions, particularly chloride (Cl⁻), in biological systems. Its fluorescence is highly sensitive to quenching by chloride ions through a collisional mechanism, making it a valuable tool for studying intracellular chloride concentrations, ion channel activity, and transporter function. This guide provides a comprehensive overview of the physical and chemical properties of MEQ iodide, detailed experimental protocols for its use, and an explanation of its mechanism of action.
Physical and Chemical Properties
MEQ iodide is a white solid organic compound. Its key physical and chemical properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties of MEQ Iodide
| Property | Value | Reference(s) |
| IUPAC Name | 6-methoxy-1-ethylquinolin-1-ium iodide | N/A |
| Synonyms | MEQ iodide | [1] |
| Molecular Formula | C₁₂H₁₄INO | N/A |
| Molecular Weight | 315.15 g/mol | [1] |
| Appearance | White solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Freeze (<-15 °C), protect from light | [1] |
Table 2: Spectral Properties of MEQ Iodide
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum | 318 - 344 nm | [1] |
| Emission Maximum | 442 - 447 nm | [1] |
Mechanism of Action: Fluorescence Quenching
The utility of MEQ iodide as a chloride indicator stems from the principle of collisional fluorescence quenching. When MEQ iodide in its excited state collides with a chloride ion, it returns to its ground state without emitting a photon. This results in a decrease in fluorescence intensity that is proportional to the concentration of the quencher (chloride ions).[1]
This relationship can be described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the efficiency of quenching. For MEQ, the Kₛᵥ for chloride is approximately 19 M⁻¹ in cellular environments.[2][3]
-
[Q] is the concentration of the quencher (chloride ions).
Experimental Protocols
Preparation of Membrane-Permeant dihydro-MEQ
MEQ iodide itself is a charged molecule and does not readily cross cell membranes. To facilitate loading into live cells, it must first be reduced to its uncharged, membrane-permeant form, dihydro-MEQ (diH-MEQ).[2][4] Inside the cell, it is reoxidized back to the fluorescently active MEQ, effectively trapping it within the cytoplasm.[4]
Materials:
-
MEQ iodide
-
Sodium borohydride (B1222165) (NaBH₄)
-
Argon or Nitrogen gas
-
Anhydrous, ethanol-free chloroform (B151607)
-
Deionized water
-
Rotary evaporator
Procedure:
-
Dissolve MEQ iodide in deionized water.
-
Slowly add an excess of sodium borohydride to the solution while stirring. The reaction is complete when the yellow color of the solution disappears.
-
Extract the aqueous solution with anhydrous, ethanol-free chloroform multiple times.
-
Combine the chloroform extracts and evaporate the solvent using a rotary evaporator to yield dihydro-MEQ as a white powder.
-
Store the dihydro-MEQ under an inert atmosphere (argon or nitrogen) at -20°C to prevent reoxidation.
Intracellular Chloride Measurement Using Fluorescence Microscopy
This protocol provides a general framework for loading cells with dihydro-MEQ and measuring changes in intracellular chloride.
Materials:
-
Cells of interest (e.g., cultured cells on coverslips or brain slices)
-
Dihydro-MEQ stock solution (in DMSO)
-
Physiological buffer (e.g., Krebs-Ringer-HEPES)
-
Fluorescence microscope with appropriate filters for UV excitation and blue emission.
-
Ionophores for calibration (e.g., nigericin (B1684572) and tributyltin)[5]
Procedure:
-
Cell Loading:
-
Prepare a loading solution by diluting the dihydro-MEQ stock solution in the physiological buffer to the desired final concentration (typically in the low micromolar range).
-
Incubate the cells with the loading solution for a sufficient time to allow for de-esterification and trapping of the probe (e.g., 30-60 minutes at 37°C). The optimal loading time and concentration should be determined empirically for each cell type.
-
Wash the cells with fresh physiological buffer to remove extracellular probe.
-
-
Fluorescence Imaging:
-
Mount the coverslip with loaded cells onto the fluorescence microscope.
-
Excite the cells with UV light (e.g., ~340-360 nm) and capture the emission fluorescence at ~440-460 nm.
-
Acquire baseline fluorescence readings.
-
Induce changes in intracellular chloride through experimental manipulation (e.g., application of a GABA receptor agonist).[4]
-
Record the changes in fluorescence intensity over time. A decrease in fluorescence intensity corresponds to an increase in intracellular chloride.
-
-
In-situ Calibration:
-
At the end of the experiment, perform an in-situ calibration to relate fluorescence intensity to absolute chloride concentrations.
-
Expose the cells to a series of calibration buffers containing known concentrations of chloride. These buffers should also contain high potassium (to clamp the membrane potential) and ionophores such as nigericin (a K⁺/H⁺ antiporter) and tributyltin (a Cl⁻/OH⁻ antiporter) to equilibrate intracellular and extracellular ion concentrations.[5][6]
-
Measure the fluorescence intensity at each chloride concentration.
-
Plot F₀/F versus the chloride concentration to generate a Stern-Volmer plot. The initial fluorescence reading in a chloride-free buffer can serve as F₀.
-
Use the resulting calibration curve to convert the experimental fluorescence data into intracellular chloride concentrations.
-
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Fluorescence imaging of changes in intracellular chloride in living brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (SPQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Collisional Quenching with MEQ: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the principles of collisional quenching using the fluorescent probe N-(6-Methoxy-8-quinolyl)-p-toluenesulfonamide (MEQ). It provides a comprehensive overview of the underlying theory, detailed experimental protocols, and applications in drug discovery, with a focus on high-throughput screening for ion channel modulators.
Core Principles of Collisional Quenching
Collisional quenching, also known as dynamic quenching, is a photophysical process in which the fluorescence of a fluorophore is decreased due to collisions with another molecule in solution, termed the quencher.[1][2] This process does not involve the formation of a stable ground-state complex between the fluorophore and the quencher. Instead, upon collision, the excited fluorophore returns to its ground state without the emission of a photon.[3]
The efficiency of collisional quenching is dependent on several factors, including the concentration of the quencher, the temperature, and the viscosity of the medium.[1] The relationship between fluorescence intensity and quencher concentration is described by the Stern-Volmer equation:
F₀/F = 1 + Kₛᵥ[Q] [4]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the efficiency of quenching.[4]
-
[Q] is the concentration of the quencher.
A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Kₛᵥ, confirming a collisional quenching mechanism.[4]
MEQ as a Fluorescent Probe for Chloride Ions
N-(6-Methoxy-8-quinolyl)-p-toluenesulfonamide, commonly known as MEQ, is a fluorescent indicator whose emission is sensitive to the concentration of halide ions, particularly chloride (Cl⁻), through a collisional quenching mechanism.[5][6] This property makes MEQ a valuable tool for measuring intracellular and extracellular chloride concentrations.
It is important to distinguish the chloride indicator MEQ from the fluorescent zinc indicator N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide, which is also sometimes abbreviated as MEQ but is more commonly known as TSQ. This guide focuses exclusively on the application of MEQ as a chloride-sensitive probe.
Photophysical Properties of MEQ
| Property | MEQ | MQAE (for reference) |
| Excitation Maximum (λex) | 318 nm[1][5] | 355 nm[7][8] |
| Emission Maximum (λem) | 447 nm[1][5] | 460 nm[7][8] |
| Stern-Volmer Constant (Kₛᵥ) for Cl⁻ | ~19 M⁻¹ (in cells)[2][6] | 200 M⁻¹ (in aqueous solution) |
| Quantum Yield (Φ) | Data not available | ~0.6 (for the related compound lucigenin)[2] |
| Fluorescence Lifetime (τ) | Data not available | Data not available |
Experimental Protocols
In Vitro Collisional Quenching Assay with MEQ and Chloride
This protocol describes a basic experiment to determine the Stern-Volmer constant for the quenching of MEQ fluorescence by chloride ions in a cell-free system.
Materials:
-
MEQ (N-(6-Methoxy-8-quinolyl)-p-toluenesulfonamide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tris buffer (or other suitable buffer, pH 7.4)
-
Sodium chloride (NaCl)
-
Deionized water
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of MEQ: Dissolve MEQ in DMSO to a concentration of 10 mM.
-
Prepare a working solution of MEQ: Dilute the MEQ stock solution in Tris buffer to a final concentration of 10 µM.
-
Prepare a series of quencher solutions: Prepare NaCl solutions of varying concentrations (e.g., 0 mM, 25 mM, 50 mM, 75 mM, 100 mM, 125 mM, 150 mM) in Tris buffer.
-
Perform fluorescence measurements:
-
For each NaCl concentration, mix the MEQ working solution with the NaCl solution in a 1:1 ratio in a quartz cuvette.
-
Place the cuvette in the fluorometer.
-
Set the excitation wavelength to 318 nm and the emission wavelength to 447 nm.[1][5]
-
Record the fluorescence intensity (F).
-
Measure the fluorescence intensity of the MEQ working solution without any NaCl (F₀).
-
-
Data Analysis:
-
Calculate the F₀/F ratio for each NaCl concentration.
-
Plot F₀/F versus the concentration of NaCl ([Q]).
-
Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant (Kₛᵥ).
-
Intracellular Chloride Measurement using a Membrane-Permeable MEQ Precursor
For intracellular measurements, the membrane-impermeable MEQ must be introduced into cells. This is typically achieved by using its reduced, membrane-permeable precursor, dihydro-MEQ (diH-MEQ), which is then oxidized to MEQ inside the cell.[6]
Materials:
-
MEQ
-
Sodium borohydride (B1222165) (NaBH₄)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Cells of interest
-
Fluorescence microscope or plate reader
Procedure:
-
Preparation of dihydro-MEQ (diH-MEQ):
-
Caution: Sodium borohydride is a reactive substance. Handle with appropriate safety precautions.
-
Just prior to use, dissolve MEQ in a minimal amount of DMSO.
-
Add a fresh solution of sodium borohydride in water to the MEQ solution. The exact stoichiometry will need to be optimized, but a molar excess of NaBH₄ is typically used.
-
The reduction to the lipophilic, non-fluorescent diH-MEQ is usually rapid.
-
-
Cell Loading:
-
Wash the cells with HBSS.
-
Incubate the cells with the freshly prepared diH-MEQ solution in cell culture medium for a specific duration (e.g., 30-60 minutes at 37°C). The optimal concentration and loading time should be determined empirically for each cell type.
-
During this incubation, diH-MEQ will diffuse across the cell membrane.
-
-
Oxidation to MEQ:
-
Once inside the cells, diH-MEQ is rapidly re-oxidized to the cell-impermeant, fluorescent MEQ.[6]
-
-
Washing:
-
Wash the cells thoroughly with HBSS to remove any extracellular dye.
-
-
Fluorescence Measurement and Calibration:
-
Measure the fluorescence of the MEQ-loaded cells using a fluorescence microscope or plate reader with excitation around 350-360 nm and emission around 450-460 nm (note that these may differ slightly from the in vitro maxima due to the intracellular environment).
-
To calibrate the intracellular chloride concentration, cells can be treated with ionophores such as nigericin (B1684572) and tributyltin in the presence of known extracellular chloride concentrations to equilibrate the intracellular and extracellular chloride levels.[6] A Stern-Volmer plot can then be generated to determine the intracellular Kₛᵥ.
-
Application in Drug Discovery: Screening for CFTR Modulators
A significant application of MEQ-based collisional quenching is in the discovery of drugs for cystic fibrosis (CF). CF is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a chloride ion channel. Defective CFTR leads to impaired chloride transport across epithelial cell membranes.
High-throughput screening (HTS) assays using fluorescent chloride indicators like MEQ can identify compounds that modulate CFTR activity. In these assays, cells expressing either wild-type or mutant CFTR are loaded with a chloride-sensitive dye. The assay then measures the change in fluorescence upon stimulation of the CFTR channel, which leads to an influx or efflux of chloride ions. Compounds that restore or enhance chloride transport in cells with mutant CFTR can be identified as potential therapeutic agents.
Signaling Pathway and Assay Principle
The CFTR chloride channel is a cAMP-activated channel.[5] Its activation involves phosphorylation by protein kinase A (PKA). Therefore, HTS assays often use a cocktail of activators, such as forskolin (B1673556) (an adenylyl cyclase activator) and a phosphodiesterase inhibitor (to maintain high cAMP levels), to stimulate CFTR-mediated chloride transport.
References
- 1. Spectrum [MEQ (6-Methoxy-N-ethylquinolinium)] | AAT Bioquest [aatbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. brain.fuw.edu.pl [brain.fuw.edu.pl]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. MEQ [6-Methoxy-N-ethylquinolinium iodide] | AAT Bioquest [aatbio.com]
- 6. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. theinstituteoffluorescence.com [theinstituteoffluorescence.com]
6-Methoxy-N-ethylquinolinium iodide: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-Methoxy-N-ethylquinolinium iodide (MEQ), a fluorescent indicator widely used for the measurement of intracellular chloride concentration. We will delve into its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its application, particularly in the context of studying GABAergic neurotransmission.
Core Concepts and Chemical Properties
6-Methoxy-N-ethylquinolinium iodide is a water-soluble, positively charged organic compound. Its utility as a chloride indicator stems from the ability of chloride ions to quench its fluorescence through a process of collisional quenching. This means that the fluorescence intensity of MEQ is inversely proportional to the chloride concentration. MEQ itself is membrane-impermeable, a crucial property for selectively measuring intracellular chloride after its introduction into cells in a precursor form.
Table 1: Chemical and Physical Properties of 6-Methoxy-N-ethylquinolinium iodide
| Property | Value | Reference |
| CAS Number | 34373-76-7 | [1][2] |
| Molecular Formula | C₁₂H₁₄INO | [1] |
| Molecular Weight | 315.15 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO | [3] |
| Excitation Wavelength (λex) | ~318-344 nm | [3][4] |
| Emission Wavelength (λem) | ~442-447 nm | [3][4] |
| Storage Conditions | Freeze (<-15 °C), protect from light | [3] |
Synthesis of 6-Methoxy-N-ethylquinolinium iodide
The synthesis of 6-Methoxy-N-ethylquinolinium iodide is typically achieved through the N-alkylation of 6-methoxyquinoline (B18371) with an ethylating agent, such as ethyl iodide. This is a standard quaternization reaction of a heterocyclic amine.
Experimental Protocol: Synthesis of 6-Methoxy-N-ethylquinolinium iodide
Materials:
-
6-Methoxyquinoline
-
Ethyl iodide (or other suitable ethylating agent)
-
Anhydrous solvent (e.g., acetonitrile, toluene, or ethanol)
-
Stirring apparatus
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask, dissolve 6-methoxyquinoline in an excess of the chosen anhydrous solvent under an inert atmosphere.
-
Add a molar excess (typically 1.5 to 3 equivalents) of ethyl iodide to the solution.
-
The reaction mixture is then stirred at room temperature or heated to reflux for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
As the reaction proceeds, the product, 6-Methoxy-N-ethylquinolinium iodide, will precipitate out of the solution as it is a salt and generally less soluble in organic solvents than the starting materials.
-
After the reaction is complete, the mixture is cooled, and the solid product is collected by filtration.
-
The crude product is washed with cold, anhydrous solvent to remove any unreacted starting materials.
-
The final product is dried under vacuum to yield 6-Methoxy-N-ethylquinolinium iodide as a solid. The purity can be assessed by techniques such as NMR spectroscopy and melting point determination.
Mechanism of Action: Chloride-Dependent Fluorescence Quenching
The fluorescence of MEQ is quenched by chloride ions via a dynamic, or collisional, quenching mechanism. When MEQ absorbs a photon, it is promoted to an excited electronic state. In the absence of a quencher, it returns to the ground state by emitting a photon (fluorescence). However, if a chloride ion collides with the excited MEQ molecule, it can facilitate a non-radiative decay pathway, preventing the emission of a photon.
This relationship is described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Cl⁻]
Where:
-
F₀ is the fluorescence intensity in the absence of chloride.
-
F is the fluorescence intensity in the presence of chloride at concentration [Cl⁻].
-
Kₛᵥ is the Stern-Volmer constant, which is a measure of the efficiency of quenching by chloride.
Table 2: Quantitative Fluorescence Quenching Data
| Parameter | Value | Notes |
| Stern-Volmer Constant (Kₛᵥ) in cells | ~19 M⁻¹ | This value can vary depending on the cellular environment and should be determined empirically for each experimental system.[5] |
| Fluorescence Quantum Yield | Not specifically reported for MEQ, but related quinolinium compounds have quantum yields in the range of 0.7-0.8 in the absence of quenchers. | The quantum yield is highly dependent on the solvent and the presence of quenchers. |
Experimental Protocols for Intracellular Chloride Measurement
Since MEQ is a charged molecule, it cannot passively cross the cell membrane. Therefore, a two-step process is required to load it into cells.
Protocol 1: Reduction of MEQ to Dihydro-MEQ (diH-MEQ)
Materials:
-
6-Methoxy-N-ethylquinolinium iodide (MEQ)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Anhydrous, amine-free solvent (e.g., ethanol (B145695) or methanol)
-
Stirring apparatus
-
Inert atmosphere
Procedure:
-
Dissolve MEQ in the anhydrous solvent in a flask under an inert atmosphere.
-
Slowly add a molar excess of sodium borohydride to the solution while stirring. The reaction is typically performed at room temperature.
-
The reduction can be monitored by observing the disappearance of the fluorescence of MEQ.
-
Once the reaction is complete, the excess sodium borohydride can be quenched by the careful addition of a small amount of acetone (B3395972) or by acidic workup.
-
The solvent is removed under reduced pressure, and the resulting diH-MEQ can be extracted into an organic solvent like ethyl acetate.
-
The organic extract is washed with water to remove inorganic salts, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield diH-MEQ. diH-MEQ is unstable and should be used immediately or stored under an inert atmosphere at low temperature.
Protocol 2: Cell Loading with diH-MEQ
Materials:
-
diH-MEQ stock solution (in a suitable solvent like DMSO)
-
Cultured cells or tissue slices
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
Procedure:
-
Prepare a loading solution by diluting the diH-MEQ stock solution into the physiological buffer to the desired final concentration (typically in the low micromolar range).
-
Replace the culture medium of the cells with the loading solution.
-
Incubate the cells at 37°C for a period of 30-60 minutes. The optimal loading time and concentration should be determined empirically for each cell type.
-
After incubation, wash the cells several times with fresh physiological buffer to remove any extracellular diH-MEQ.
-
Allow the cells to rest for a period (e.g., 15-30 minutes) to ensure complete intracellular oxidation of diH-MEQ back to MEQ.
Protocol 3: In Situ Calibration of Intracellular MEQ Fluorescence
To accurately determine the intracellular chloride concentration, it is essential to perform an in situ calibration. This is achieved by equilibrating the intracellular and extracellular chloride concentrations using ionophores.
Materials:
-
MEQ-loaded cells
-
Calibration buffers with varying known chloride concentrations (e.g., 0, 10, 20, 50, 100, 150 mM Cl⁻). To maintain osmolarity, an impermeant anion like gluconate is used to replace chloride.
-
Ionophores:
-
Nigericin (B1684572) (a K⁺/H⁺ antiporter)
-
Tributyltin (a Cl⁻/OH⁻ antiporter)
-
Procedure:
-
Prepare a series of calibration buffers with different chloride concentrations.
-
Add nigericin and tributyltin to each calibration buffer to a final concentration of approximately 10 µM.
-
Sequentially perfuse the MEQ-loaded cells with each calibration buffer.
-
Measure the steady-state fluorescence intensity (F) at each known chloride concentration.
-
Measure the fluorescence intensity in the zero-chloride buffer to obtain F₀.
-
Plot F₀/F versus the known chloride concentrations. The slope of this plot will be the Stern-Volmer constant (Kₛᵥ).
-
Once Kₛᵥ is determined, the intracellular chloride concentration in experimental conditions can be calculated from the measured fluorescence intensity using the Stern-Volmer equation.
Application in Studying GABA-A Receptor Activity
A primary application of MEQ is in the study of GABA-A receptor function. GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions. Activation of these receptors by GABA typically leads to an influx of chloride into the neuron, resulting in hyperpolarization and inhibition of neuronal activity. MEQ can be used to monitor this chloride influx.
Protocol 4: GABA-A Receptor Activity Assay
Materials:
-
Neuronal cell culture or brain slices loaded with MEQ.
-
Physiological buffer.
-
GABA stock solution.
-
GABA-A receptor agonist (e.g., muscimol) and antagonist (e.g., bicuculline) stock solutions.
-
Fluorescence microscope with appropriate filters for MEQ.
Procedure:
-
Prepare MEQ-loaded cells as described in Protocol 2.
-
Mount the cells on the fluorescence microscope and perfuse with physiological buffer.
-
Acquire baseline fluorescence images for a stable period.
-
Apply GABA or a specific agonist to the cells via perfusion.
-
Record the change in fluorescence intensity over time. A decrease in fluorescence indicates chloride influx and GABA-A receptor activation.
-
To confirm the specificity of the response, pre-incubate the cells with a GABA-A receptor antagonist like bicuculline (B1666979) before applying GABA. The antagonist should block the GABA-induced fluorescence quenching.
-
Quantify the change in fluorescence and, using the in situ calibration data (Protocol 3), calculate the change in intracellular chloride concentration.
Safety and Handling
6-Methoxy-N-ethylquinolinium iodide is intended for research use only.[2] As with all chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment: Wear gloves, safety glasses, and a lab coat when handling the compound.[2]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2]
-
Toxicity: The toxicological properties of this compound have not been thoroughly investigated.[2] Handle with care.
Conclusion
6-Methoxy-N-ethylquinolinium iodide is a valuable tool for researchers studying intracellular chloride dynamics. Its use as a fluorescent indicator, particularly in the field of neuroscience, has provided significant insights into the function of ligand-gated ion channels like the GABA-A receptor. By following the detailed protocols outlined in this guide, researchers can effectively utilize MEQ to quantify intracellular chloride concentrations and further unravel the complexities of cellular signaling pathways.
References
- 1. Optical Imaging Reveals Elevated Intracellular Chloride in Hippocampal Pyramidal Neurons after Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectrum [MEQ (6-Methoxy-N-ethylquinolinium)] | AAT Bioquest [aatbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
basic principles of intracellular ion measurement
An In-depth Technical Guide to the Basic Principles of Intracellular Ion Measurement
Introduction
Intracellular ions are fundamental to a vast array of cellular processes, acting as second messengers and charge carriers that regulate everything from signal transduction and muscle contraction to cell division and apoptosis.[1] The ability to accurately measure the concentration and dynamics of these ions within living cells is therefore critical for researchers in basic science and drug development. Aberrant ion signaling is linked to numerous diseases, including Alzheimer's disease, cystic fibrosis, and osteoporosis, making ion channels and transporters key targets for therapeutic intervention.[1] This guide provides a comprehensive overview of the core principles, techniques, and tools used for measuring the most common intracellular ions: Calcium (Ca²⁺), Hydrogen (H⁺, pH), Sodium (Na⁺), Potassium (K⁺), and Chloride (Cl⁻).
Core Principles of Fluorescence-Based Measurement
The measurement of intracellular ion concentrations in living cells is dominated by fluorescence-based techniques.[2] These methods offer high sensitivity and spatial resolution, allowing for real-time monitoring of ion dynamics in single cells and subcellular compartments.[3][4] The foundational technology relies on ion-sensitive fluorescent indicators, which are molecules that exhibit a change in their spectral properties upon binding to a specific ion.
Loading Indicators into Cells: The AM Ester Strategy
Many fluorescent indicators are charged molecules that cannot passively cross the cell membrane. To overcome this, they are often synthesized in a cell-permeable acetoxymethyl (AM) ester form.[5][6] These non-fluorescent, lipophilic AM esters can diffuse across the plasma membrane into the cell's cytoplasm.[5] Once inside, ubiquitous intracellular esterases cleave the AM groups, regenerating the active, charged form of the indicator, which is then trapped within the cell.[5][6][7]
Ratiometric vs. Single-Wavelength Indicators
Fluorescent ion indicators are broadly classified into two categories based on their response to ion binding.[1]
-
Ratiometric Indicators: These dyes exhibit a shift in either their optimal excitation or emission wavelength upon ion binding.[1] By measuring the ratio of fluorescence intensity at two different wavelengths, a precise determination of the ion concentration can be made.[1][8] This ratiometric approach provides a robust measurement that is largely independent of confounding variables such as dye concentration, cell thickness, photobleaching, and uneven dye loading.[1][8][9]
-
Single-Wavelength (Intensity-Based) Indicators: These indicators show an increase in fluorescence intensity upon ion binding, without a significant shift in wavelength.[1][10] While simpler to use, their measurements can be affected by the same variables that ratiometric indicators control for.[9]
Instrumentation Platforms
Measurements of intracellular ions can be performed on several instrument platforms, each offering distinct advantages.
-
Fluorescence Microscopy: Confocal microscopy is particularly powerful, providing the ability to perform "optical sectioning" of cells, which allows for the three-dimensional mapping of ion concentrations within subcellular compartments.[4][11][12]
-
Flow Cytometry: This technique enables the rapid measurement of ion concentrations in large numbers of single cells in suspension.[3] It is ideal for correlating ion levels with other cellular parameters like immunophenotype.[3][13]
-
Microplate Readers: For high-throughput screening (HTS) applications, such as those common in drug discovery, fluorescence plate readers are used to measure ion fluxes in 96- or 384-well plates.[6]
Measurement of Key Intracellular Ions
Calcium (Ca²⁺)
Intracellular calcium is a ubiquitous second messenger that governs a multitude of cellular functions.[1] Cytosolic Ca²⁺ concentrations are tightly regulated, typically maintained at around 100 nM at rest, but can increase dramatically to the µM-mM range upon stimulation.[1]
Fluorescent Ca²⁺ Indicators
A wide variety of fluorescent indicators are available for measuring intracellular Ca²⁺, differing in their spectral properties, affinity for Ca²⁺, and measurement type.[6]
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd | Notes |
| Fura-2 | Ratiometric (Excitation) | 340 (Ca²⁺-bound) / 380 (Ca²⁺-free) | ~505 | 145 nM[14] | The most widely used ratiometric Ca²⁺ indicator.[7][14] Requires UV excitation. |
| Indo-1 | Ratiometric (Emission) | ~350 | ~400 (Ca²⁺-bound) / ~475 (Ca²⁺-free) | 230 nM | Ratiometric emission shift is ideal for flow cytometry.[1][15] |
| Fluo-4 | Single-Wavelength | ~494 | ~516 | 335 nM | High fluorescence increase (>100-fold) upon Ca²⁺ binding.[8] Widely used in microscopy and HTS. |
| Oregon Green 488 BAPTA | Single-Wavelength | ~494 | ~523 | 170 nM - 20 µM | Series of indicators with varying affinities.[8] |
| Rhod-2 | Single-Wavelength | ~552 | ~576 | 570 nM | Red-shifted indicator, useful for multiplexing with GFP. Often localizes to mitochondria.[8] |
Hydrogen (H⁺) / Intracellular pH (pHᵢ)
Intracellular pH (pHᵢ) is a critical parameter that influences numerous cellular events, including enzyme activity, cell growth, and ion transport.[16] In most cells, cytosolic pH is maintained in a narrow range between 6.8 and 7.4.[17]
Fluorescent pH Indicators
BCECF is the most common dye for measuring cytosolic pH due to its pKa being well-suited for the physiological range.[5][16]
| Indicator | Type | Excitation (nm) | Emission (nm) | pKa | Notes |
| BCECF | Ratiometric (Excitation) | 490 (pH-dependent) / 440 (isosbestic) | ~535 | ~6.98[16] | The most widely used pH indicator for physiological measurements.[5][18] |
| Carboxy SNARF-1 | Ratiometric (Emission) | ~550 | 580 (acidic) / 640 (alkaline) | ~7.5 | Dual-emission ratiometric indicator suitable for physiological pH.[5] |
| pHrodo Dyes | Single-Wavelength | Green: ~509, Red: ~560 | Green: ~533, Red: ~585 | N/A | Become brightly fluorescent in acidic environments; useful for studying endocytosis and phagocytosis.[17] |
Sodium (Na⁺)
Cells maintain a steep electrochemical gradient for sodium ions across the plasma membrane, which is fundamental for electrical signaling in excitable cells and for driving various transport processes.[2]
Fluorescent Na⁺ Indicators
Measuring intracellular Na⁺ can be challenging due to the modest changes in concentration and the need to discriminate against high intracellular K⁺.[19]
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd | Notes |
| SBFI | Ratiometric (Excitation) | 340 (Na⁺-bound) / 380 (Na⁺-free) | ~505 | ~20 mM[10] | UV-excitable ratiometric indicator; the standard for quantitative Na⁺ imaging.[10][19] |
| Sodium Green | Single-Wavelength | ~492 | ~516 | ~21 mM (in 135 mM K⁺)[10][20] | Visible light-excitable; higher selectivity for Na⁺ over K⁺ compared to SBFI.[10] |
| CoroNa Green | Single-Wavelength | ~492 | ~516 | ~80 mM[20] | Smaller molecule than Sodium Green, which may improve cell loading.[10][20] |
| ING-2 | Single-Wavelength | ~525 | ~545 | ~20 mM[19] | High-performance indicator suitable for HTS applications.[19] |
Potassium (K⁺)
Potassium is the most abundant intracellular cation, and the K⁺ gradient across the plasma membrane is the primary determinant of the resting membrane potential in most cells.
Fluorescent K⁺ Indicators
Like sodium, measuring intracellular K⁺ is challenging due to the high resting concentration ( >100 mM) and often small changes during signaling events.[21]
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd | Notes |
| PBFI | Ratiometric (Excitation) | 340 (K⁺-bound) / 380 (K⁺-free) | ~505 | ~4 mM[21] | UV-excitable ratiometric indicator, analogous to Fura-2 and SBFI.[21][22] |
| IPG Series | Single-Wavelength | ~525 | ~545 | 7 mM (IPG-4) to 50 mM (IPG-1)[21] | A family of visible light-excitable indicators with varying affinities for K⁺.[21] |
| RGEPO | Genetically Encoded | ~560 | ~590 | 3.55 mM (RGEPO1), 14.81 mM (RGEPO2)[23][24] | Red fluorescent genetically encoded indicators for imaging K⁺ dynamics in vivo.[23][24] |
Chloride (Cl⁻)
Chloride is the most abundant physiological anion and is involved in regulating cell volume, ion homeostasis, and neurotransmission.[25]
Fluorescent Cl⁻ Indicators
Most chloride indicators are based on a collisional quenching mechanism, where Cl⁻ ions suppress the fluorescence of a quinolinium-based fluorophore.[26][27][28] This results in a decrease in fluorescence intensity as the Cl⁻ concentration increases.
| Indicator | Type | Excitation (nm) | Emission (nm) | KSV (Stern-Volmer Constant) | Notes |
| MQAE | Quenching-based | ~350 | ~460 | ~200 M⁻¹ (in solution)[28] | One of the most commonly used Cl⁻ indicators.[27] UV-excitable. |
| SPQ | Quenching-based | ~350 | ~445 | 118 M⁻¹ (in solution), ~12 M⁻¹ (in cells)[28] | Prototype quinolinium-based Cl⁻ indicator.[27][28] |
| Clomeleon | Genetically Encoded (FRET) | ~433 (CFP) | 475 (CFP) / 525 (YFP) | EC₅₀ ~160 mM[25] | Ratiometric FRET-based sensor using CFP and Cl⁻-sensitive YFP.[25][27] |
Experimental Protocols
Obtaining reliable and reproducible data requires careful execution of experimental protocols. The following sections provide a generalized workflow and a detailed protocol for the widely used ratiometric Ca²⁺ indicator, Fura-2 AM.
Detailed Protocol: Intracellular Calcium Measurement with Fura-2 AM
This protocol provides a framework for using Fura-2 AM with fluorescence microscopy.[7][29][30] Optimization for specific cell types and instruments is recommended.[29]
1. Reagent Preparation:
-
Fura-2 AM Stock Solution: Dissolve 50 µg of lyophilized Fura-2 AM in 50 µL of high-quality, anhydrous DMSO to make a 1 mg/mL (~1 mM) stock solution.[7][30] Vortex to ensure complete dissolution. Store in small aliquots, desiccated at -20°C, protected from light.[30]
-
Pluronic F-127 Stock Solution: Prepare a 20% (w/v) solution in DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester in aqueous buffer.[22][31]
-
Probenecid Stock Solution (Optional): Prepare a 100X stock solution (e.g., 250 mM in 1 M NaOH). Probenecid is an anion-exchange pump inhibitor that can reduce the leakage of the de-esterified indicator from the cell.[22][31]
-
Assay Buffer: A common buffer is Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.2-7.4.[29][31]
2. Cell Loading:
-
Grow cells to 80-90% confluency on glass coverslips or in a clear-bottom, black-walled microplate.[6][29]
-
Prepare the Loading Buffer immediately before use. For a final Fura-2 AM concentration of 2-5 µM, dilute the stock solution into the assay buffer. To aid dispersal, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127, then add to the buffer.[7] If using, add probenecid to a final concentration of 1-2.5 mM.
-
Remove the culture medium from the cells and wash once with warm assay buffer.[6]
-
Add the loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.[6][30] The optimal time and temperature should be determined empirically.
3. Wash and De-esterification:
-
Remove the loading buffer and wash the cells 2-3 times with warm assay buffer (containing probenecid, if used during loading) to remove any extracellular indicator.[32]
-
Add fresh assay buffer and incubate for an additional 15-30 minutes at the same temperature to allow for complete de-esterification of the dye by intracellular esterases.[6][32]
4. Imaging and Data Acquisition:
-
Mount the coverslip onto the microscope imaging chamber.
-
Acquire fluorescence images by alternately exciting the cells at 340 nm and 380 nm. Collect the emission at ~505 nm.[29]
-
Record a baseline for a short period before adding the experimental stimulus (e.g., agonist, antagonist).
-
Continue to acquire images throughout the cellular response.
5. Data Analysis and Calibration:
-
For image analysis, select regions of interest (ROIs) corresponding to individual cells.[30]
-
For each ROI at each time point, calculate the ratio of the fluorescence intensity from 340 nm excitation to that from 380 nm excitation (F₃₄₀/F₃₈₀).
-
To convert the fluorescence ratio (R) to an absolute Ca²⁺ concentration, an in situ calibration is required using the Grynkiewicz equation:[30] [Ca²⁺]ᵢ = Kd * [(R - Rmin) / (Rmax - R)] * (F380,free / F380,bound)
-
Kd: The dissociation constant of Fura-2 for Ca²⁺ (~145 nM).[14]
-
R: The experimentally measured F₃₄₀/F₃₈₀ ratio.
-
Rmin: The ratio in the absence of Ca²⁺ (determined by treating cells with a Ca²⁺ ionophore like ionomycin (B1663694) in a zero-Ca²⁺, EGTA-containing buffer).[30]
-
Rmax: The ratio at saturating Ca²⁺ levels (determined by treating cells with ionomycin in a high-Ca²⁺ buffer).[30]
-
F380,free / F380,bound: The ratio of fluorescence intensities at 380 nm excitation in zero and saturating Ca²⁺ conditions, respectively.[30]
-
This calibration step is crucial for accurate quantification as the properties of the indicator can be altered by the intracellular environment.[11]
References
- 1. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Measurement of intracellular ions by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular Free Calcium Measurement Using Confocal Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. What are the commonly used Na+ indicators? | AAT Bioquest [aatbio.com]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Measurement of intracellular ions by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. Live Cell Calcium Indicators [sigmaaldrich.com]
- 16. pH Probes | AAT Bioquest [aatbio.com]
- 17. pH Indicators | Thermo Fisher Scientific - FR [thermofisher.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. ionbiosciences.com [ionbiosciences.com]
- 20. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. ionbiosciences.com [ionbiosciences.com]
- 22. ionbiosciences.com [ionbiosciences.com]
- 23. Sensitive red fluorescent indicators for real-time visualization of potassium ion dynamics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. Frontiers | Genetically encoded optical sensors for monitoring of intracellular chloride and chloride-selective channel activity [frontiersin.org]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Fluorescent chloride sensor - Wikipedia [en.wikipedia.org]
- 28. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 29. hellobio.com [hellobio.com]
- 30. moodle2.units.it [moodle2.units.it]
- 31. ionbiosciences.com [ionbiosciences.com]
- 32. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Cellular Chloride Measurement using 6-Methoxy-N-ethylquinolinium iodide (MEQ)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 6-Methoxy-N-ethylquinolinium iodide (MEQ), a fluorescent indicator for measuring intracellular chloride concentrations. The protocols detailed below are intended for research purposes and should be performed by qualified personnel.
Introduction
6-Methoxy-N-ethylquinolinium iodide (MEQ) is a water-soluble, fluorescent dye widely utilized for the determination of intracellular chloride ([Cl⁻]ᵢ) levels. Its fluorescence is dynamically quenched by chloride ions through a collisional mechanism, making it a valuable tool for studying Cl⁻ transport and the activity of chloride channels in living cells.[1][2][3] However, MEQ is a charged molecule and thus cannot passively cross cell membranes.[1] To overcome this limitation, a cell-permeant, reduced precursor, 6-methoxy-N-ethyl-1,2-dihydroquinoline (diH-MEQ), is employed for cellular loading.[1][4][5][6] Once inside the cell, the non-fluorescent and chloride-insensitive diH-MEQ is oxidized to the fluorescent, chloride-sensitive, and membrane-impermeant MEQ, effectively trapping the indicator in the cytoplasm.[1][4][5][6][7]
Principle of Measurement
The fundamental principle behind MEQ as a chloride indicator lies in the quenching of its fluorescence by chloride ions. This process follows the Stern-Volmer relationship, where the decrease in fluorescence intensity is proportional to the concentration of the quencher (Cl⁻). The relationship can be described by the following equation:
F₀ / F = 1 + Ksv[Cl⁻]
Where:
-
F₀ is the fluorescence intensity in the absence of chloride.
-
F is the fluorescence intensity in the presence of chloride.
-
Ksv is the Stern-Volmer constant, which represents the quenching efficiency.[1][5]
-
[Cl⁻] is the chloride concentration.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for MEQ.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 344 - 365 nm | [1][2][7] |
| Emission Wavelength (λem) | 440 - 450 nm | [1][2][7] |
| Stern-Volmer Constant (Ksv) in aqueous buffer | ~145 M⁻¹ | [1] |
| Stern-Volmer Constant (Ksv) in cells | ~19 M⁻¹ | [1][5] |
| Recommended diH-MEQ Loading Concentration | 10 - 50 µM | [1][7] |
| Recommended Loading Time | 5 - 10 minutes | [1][7] |
| Recommended Post-Loading Wash/Incubation | 15 - 30 minutes | [1][7] |
Experimental Protocols
Materials and Reagents
-
6-Methoxy-N-ethylquinolinium iodide (MEQ)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cells of interest cultured on an appropriate substrate (e.g., coverslips, microplates)
-
Fluorescence microscope or plate reader with appropriate filter sets
Preparation of diH-MEQ (Cell-Permeant Form)
Note: diH-MEQ is susceptible to oxidation and should be prepared fresh before each experiment.[5]
-
Prepare a stock solution of MEQ in DMSO. For example, to make a 10 mM stock solution, dissolve 3.15 mg of MEQ (MW: 315.15 g/mol ) in 1 mL of anhydrous DMSO.[3] Store protected from light at -20°C.
-
Immediately before use, reduce the MEQ to diH-MEQ. In a microcentrifuge tube, add a small amount of solid sodium borohydride to an aliquot of the MEQ stock solution. The solution should turn from yellow to colorless, indicating the reduction to diH-MEQ. The exact amount of sodium borohydride is not critical, but a few crystals should be sufficient.
Cell Loading Protocol
-
Culture cells to the desired confluency on a suitable imaging substrate.
-
Prepare a loading buffer by diluting the freshly prepared diH-MEQ into a chloride-free physiological buffer (e.g., Cl⁻-free HBSS) to a final concentration of 10-50 µM.[1][7]
-
Aspirate the culture medium from the cells and wash once with the chloride-free buffer.
-
Add the diH-MEQ loading buffer to the cells and incubate for 5-10 minutes at room temperature or 37°C.[1][7] The optimal time and temperature may vary depending on the cell type and should be determined empirically.
-
After incubation, aspirate the loading buffer and wash the cells two to three times with the chloride-free buffer to remove any extracellular diH-MEQ.
-
Incubate the cells in the chloride-free buffer for an additional 15-30 minutes to allow for the complete intracellular oxidation of diH-MEQ to MEQ.[1][7]
-
The cells are now loaded with MEQ and ready for fluorescence measurements.
Data Acquisition and Analysis
-
Measure the baseline fluorescence (F₀) of the MEQ-loaded cells in a chloride-free buffer using a fluorescence microscope or plate reader with excitation and emission wavelengths appropriate for MEQ (e.g., Ex: 365 nm, Em: 440 nm).[7]
-
To measure changes in intracellular chloride, perfuse the cells with buffers containing known concentrations of chloride and record the corresponding fluorescence intensity (F).
-
The change in intracellular chloride can be determined by the degree of fluorescence quenching. For quantitative measurements, an in situ calibration is recommended.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for cell loading with MEQ and a conceptual signaling pathway where MEQ could be used.
Caption: Experimental workflow for loading cells with the chloride indicator MEQ.
Caption: Conceptual signaling pathway illustrating the use of MEQ to monitor chloride flux.
Troubleshooting
-
Low Fluorescence Signal:
-
Incomplete oxidation of diH-MEQ to MEQ. Ensure sufficient incubation time after loading.
-
Low loading efficiency. Optimize diH-MEQ concentration and incubation time.
-
Cell death. Assess cell viability after loading. MEQ has been reported to be non-toxic.[1]
-
-
High Background Fluorescence:
-
Incomplete removal of extracellular diH-MEQ. Ensure thorough washing after the loading step.
-
Autofluorescence from cells or medium. Measure the fluorescence of unloaded cells as a control.
-
-
Signal Instability:
-
Photobleaching. Minimize exposure to excitation light.
-
Leakage of MEQ from cells. While MEQ is generally well-retained, some leakage may occur over long experiments.[1]
-
Conclusion
The use of MEQ, via its cell-permeant precursor diH-MEQ, provides a robust method for the real-time measurement of intracellular chloride concentration. This technique is a powerful tool for investigating the role of chloride channels and transporters in cellular physiology and pathophysiology, and for the screening of compounds that modulate their activity. Careful optimization of the loading protocol for the specific cell type is crucial for obtaining reliable and reproducible results.
References
- 1. Cell-permeable fluorescent indicator for cytosolic chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. MEQ [6-Methoxy-N-ethylquinolinium iodide] | AAT Bioquest [aatbio.com]
- 4. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Dependence of cAMP Meditated Increases in Cl- and HCO3- Permeability on CFTR in Bovine Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Intracellular Chloride in Neurons Using MEQ: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intracellular chloride concentration ([Cl⁻]i) is a critical determinant of neuronal function, playing a pivotal role in shaping synaptic inhibition, particularly through the action of GABA-A and glycine (B1666218) receptors.[1][2] Dysregulation of [Cl⁻]i homeostasis is implicated in a variety of neurological disorders, including epilepsy and neuropathic pain.[2] Consequently, accurate measurement of [Cl⁻]i is essential for understanding neuronal physiology and for the development of novel therapeutics.
6-methoxy-N-ethylquinolinium (MEQ) is a fluorescent indicator widely used for the determination of intracellular chloride concentrations.[3][4][5][6][7] MEQ's fluorescence is dynamically quenched by chloride ions through a collisional mechanism, leading to a decrease in fluorescence intensity that is proportional to the intracellular chloride concentration.[8][9][10] This property allows for real-time monitoring of [Cl⁻]i dynamics in live neurons.
These application notes provide detailed protocols for the use of MEQ to measure intracellular chloride in neuronal preparations, including cultured neurons and brain slices. The information is intended to guide researchers in accurately assessing [Cl⁻]i and its role in neuronal health and disease.
Principle of MEQ-Based Chloride Sensing
MEQ is a water-soluble, positively charged quinolinium derivative whose fluorescence is sensitive to the concentration of halide ions, particularly chloride. The underlying principle of MEQ as a chloride indicator is collisional quenching. When an excited MEQ molecule collides with a chloride ion, it returns to its ground state without emitting a photon, resulting in a decrease in the overall fluorescence signal.[8][10] This relationship is described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Cl⁻]
Where:
-
F₀ is the fluorescence intensity in the absence of chloride.
-
F is the fluorescence intensity at a given chloride concentration.
-
Kₛᵥ is the Stern-Volmer constant, which represents the sensitivity of the dye to the quencher (Cl⁻).
-
[Cl⁻] is the chloride concentration.
A higher Kₛᵥ indicates greater sensitivity of the dye to chloride. It is crucial to determine the Kₛᵥ in situ (within the cells being studied) as its value can be influenced by the intracellular environment.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for MEQ and typical intracellular chloride concentrations in neurons.
Table 1: Properties of MEQ Chloride Indicator
| Property | Value | Reference |
| Excitation Wavelength (max) | ~318-350 nm | [7] |
| Emission Wavelength (max) | ~442-447 nm | [7] |
| Stern-Volmer Constant (Kₛᵥ) in situ | 16 - 19 M⁻¹ | [11][12] |
| 50% Quench by Cl⁻ (in situ) | ~61 mM | [4] |
Table 2: Typical Intracellular Chloride Concentrations in Neurons
| Neuronal Type | [Cl⁻]i (mM) | Reference |
| Mature Cortical Neurons | 5 - 10 mM | [13] |
| Mature Hippocampal Pyramidal Neurons | < 10 mM | [14] |
| Neonatal Cortical Neurons | High (variable) | [15] |
| Thalamic Neurons (Neonatal) | Low | [15] |
| Dorsal Root Ganglion Neurons | Variable | [2] |
Experimental Protocols
Protocol 1: Loading MEQ into Cultured Neurons using diH-MEQ
This protocol describes the loading of MEQ into cultured neurons using its membrane-permeant, reduced form, dihydro-MEQ (diH-MEQ).[6][11][16] Inside the cell, diH-MEQ is oxidized to the cell-impermeant, chloride-sensitive MEQ.
Materials:
-
MEQ (6-methoxy-N-ethylquinolinium iodide)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or desired physiological buffer
-
Cultured neurons on coverslips
Procedure:
-
Preparation of diH-MEQ:
-
Dissolve MEQ in DMSO to make a stock solution (e.g., 100 mM).
-
In a separate tube, dissolve a molar excess of NaBH₄ in water.
-
Slowly add the NaBH₄ solution to the MEQ solution while vortexing. The yellow color of the MEQ solution should disappear, indicating the reduction to diH-MEQ.
-
Note: Prepare diH-MEQ fresh before each experiment as it is prone to reoxidation.
-
-
Loading of Neurons:
-
Wash cultured neurons twice with pre-warmed HBSS.
-
Dilute the freshly prepared diH-MEQ solution in HBSS to a final concentration of 0.5-1 mM.
-
Incubate the neurons in the diH-MEQ loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Allow the cells to incubate for an additional 15-30 minutes to ensure complete intracellular oxidation of diH-MEQ to MEQ.
-
-
Fluorescence Measurement:
-
Mount the coverslip onto a perfusion chamber on a fluorescence microscope.
-
Excite the MEQ-loaded neurons at ~350 nm and record the emission at ~440 nm.
-
Acquire baseline fluorescence images before experimental manipulations.
-
Protocol 2: In Situ Calibration of MEQ Fluorescence in Neurons
To accurately determine [Cl⁻]i from fluorescence intensity, an in situ calibration is essential.[2][11] This protocol utilizes ionophores to equilibrate the intracellular and extracellular chloride concentrations.
Materials:
-
MEQ-loaded neurons
-
Calibration Buffers: High K⁺ buffers with varying [Cl⁻]. To maintain osmolarity, a large, non-quenching anion like gluconate is used to substitute chloride.[11]
-
0 mM Cl⁻ Buffer: 135 mM K-gluconate, 10 mM HEPES, 1 mM MgCl₂, 1 mM CaCl₂, 5 mM glucose, pH 7.4.
-
High Cl⁻ Buffer: 135 mM KCl, 10 mM HEPES, 1 mM MgCl₂, 1 mM CaCl₂, 5 mM glucose, pH 7.4.
-
Prepare intermediate [Cl⁻] buffers by mixing the 0 mM and High Cl⁻ buffers in different ratios.
-
-
Nigericin (B1684572) (K⁺/H⁺ ionophore) stock solution (e.g., 10 mM in ethanol).
-
Tributyltin chloride (Cl⁻/OH⁻ antiporter) stock solution (e.g., 10 mM in ethanol).[11]
Procedure:
-
Establish Baseline:
-
Perfuse MEQ-loaded neurons with a standard physiological buffer and record the baseline fluorescence (F_initial).
-
-
Equilibrate [Cl⁻]:
-
Sequentially perfuse the cells with the calibration buffers, starting from the lowest [Cl⁻] to the highest.
-
For each calibration buffer, add nigericin (final concentration 5-10 µM) and tributyltin (final concentration 5-10 µM) to the perfusion solution.[11] These ionophores will clamp the intracellular [Cl⁻] to the extracellular level.
-
Record the steady-state fluorescence intensity (F) for each known extracellular [Cl⁻].
-
-
Determine F₀:
-
At the end of the experiment, perfuse the cells with the 0 mM Cl⁻ buffer containing the ionophores to obtain the fluorescence in the absence of quenching (F₀).
-
-
Construct Stern-Volmer Plot:
-
Plot F₀/F as a function of [Cl⁻].
-
Perform a linear regression on the data. The slope of the line will be the Stern-Volmer constant (Kₛᵥ).
-
-
Calculate Intracellular [Cl⁻]:
-
Using the calculated Kₛᵥ and the initial baseline fluorescence (F_initial), the initial intracellular chloride concentration can be calculated using the Stern-Volmer equation.
-
Visualizations
Caption: Experimental workflow for measuring intracellular chloride using MEQ.
Caption: GABA-A receptor signaling and its effect on MEQ fluorescence.
Conclusion
MEQ remains a valuable tool for the investigation of intracellular chloride dynamics in neurons. Its utility in fluorescence microscopy allows for real-time monitoring of [Cl⁻]i changes in response to various stimuli, providing critical insights into the role of chloride homeostasis in neuronal function. Adherence to detailed protocols for dye loading and, most importantly, for in situ calibration, is paramount for obtaining accurate and reproducible quantitative data. The protocols and data presented here serve as a comprehensive guide for researchers employing MEQ to unravel the complexities of chloride regulation in the nervous system.
References
- 1. Frontiers | Chloride Homeostasis in Neurons With Special Emphasis on the Olivocerebellar System: Differential Roles for Transporters and Channels [frontiersin.org]
- 2. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEQ [6-Methoxy-N-ethylquinolinium iodide] | AAT Bioquest [aatbio.com]
- 4. Scholars@Duke publication: Confocal imaging of intracellular chloride in living brain slices: measurement of GABAA receptor activity. [scholars.duke.edu]
- 5. Fluorescence-optical measurements of chloride movements in cells using the membrane-permeable dye diH-MEQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence imaging of changes in intracellular chloride in living brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. brain.fuw.edu.pl [brain.fuw.edu.pl]
- 9. Quenching mechanism of quinolinium-type chloride-sensitive fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Improved method for efficient imaging of intracellular Cl− with Cl-Sensor using conventional fluorescence setup - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel determinants of the neuronal Cl− concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Importance of Intracellular Chloride Concentration and Neuronal Volume in Neonatal Seizures. - Child Neurology Society [childneurologysociety.org]
- 16. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for 6-Methoxy-N-ethylquinolinium iodide (MEQ) in Epithelial Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-N-ethylquinolinium iodide (MEQ) is a fluorescent indicator widely utilized in epithelial transport research to measure intracellular chloride concentration ([Cl⁻]ᵢ) and monitor chloride channel activity. Its fluorescence is dynamically quenched by halide ions, particularly chloride and iodide, through a collisional mechanism. This property makes MEQ an invaluable tool for studying the function of chloride channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), and for screening potential therapeutic modulators of these channels.
MEQ itself is a charged molecule and not readily permeable to the cell membrane. Therefore, studies typically employ its uncharged, membrane-permeant precursor, 6-methoxy-N-ethyl-1,2-dihydroquinoline (diH-MEQ). Once inside the cell, diH-MEQ is oxidized to the fluorescent and membrane-impermeant MEQ, effectively trapping the indicator in the cytoplasm. The rate of fluorescence quenching upon introduction of extracellular halides serves as a direct measure of halide influx and, consequently, the activity of anion channels on the plasma membrane.
These application notes provide detailed protocols for the use of MEQ in epithelial cell-based assays to quantify chloride transport, particularly through CFTR.
Data Presentation
The following tables summarize representative quantitative data obtained from MEQ-based fluorescence quenching assays to assess CFTR activity in epithelial cells.
Table 1: Composition of Standard Buffer Solutions
| Component | Ringer's Solution (Cl⁻-Containing) | Chloride-Free Ringer's Solution |
| NaCl | 140 mM | - |
| Na-Gluconate | - | 140 mM |
| K₂HPO₄ | 2.3 mM | 2.3 mM |
| KH₂PO₄ | 0.4 mM | 0.4 mM |
| CaCl₂ | 1.3 mM | - |
| CaSO₄ | - | 4.3 mM |
| MgCl₂ | 1.2 mM | - |
| MgSO₄ | - | 1.2 mM |
| HEPES | 10 mM | 10 mM |
| Glucose | 5 mM | 5 mM |
| pH | 7.4 | 7.4 |
Table 2: Typical Reagent Concentrations for CFTR Activation
| Reagent | Stock Concentration | Working Concentration | Purpose |
| Forskolin (B1673556) | 10 mM in DMSO | 10 µM | Activates adenylyl cyclase to produce cAMP |
| IBMX | 100 mM in DMSO | 100 µM | Inhibits phosphodiesterases, preventing cAMP degradation |
| diH-MEQ | 10 mM in DMSO | 10 µM | Membrane-permeant precursor for intracellular MEQ loading |
Table 3: Example Results of a MEQ-Based Chloride Influx Assay
| Condition | Treatment | Initial Rate of Fluorescence Quenching (%/min) |
| Control (Basal) | Vehicle (DMSO) | 1.5 ± 0.3 |
| CFTR Activation | 10 µM Forskolin + 100 µM IBMX | 12.8 ± 1.5 |
| CFTR Inhibition | 10 µM Forskolin + 100 µM IBMX + 20 µM CFTRinh-172 | 2.1 ± 0.4 |
Data are presented as mean ± standard deviation and are representative of typical results.
Experimental Protocols
Protocol 1: Preparation of diH-MEQ Loading Solution
The membrane-permeant, reduced form of MEQ (diH-MEQ) is susceptible to oxidation. It is recommended to prepare it fresh from MEQ iodide just before cell loading.
Materials:
-
6-Methoxy-N-ethylquinolinium iodide (MEQ)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Nitrogen gas (optional)
Procedure:
-
Prepare a 10 mM stock solution of MEQ in DMSO.
-
In a chemical fume hood, add a small excess of solid sodium borohydride to the MEQ solution.
-
Mix the solution until the yellow color of the MEQ disappears, indicating its reduction to the colorless diH-MEQ. This process can be accelerated by gentle warming.
-
If available, purge the vial with nitrogen gas to minimize re-oxidation.
-
This freshly prepared diH-MEQ stock solution is now ready for cell loading.
Protocol 2: MEQ-Based Chloride Influx Assay in Cultured Epithelial Cells
This protocol describes a fluorescence quenching assay to measure agonist-stimulated chloride influx in epithelial cells grown in a 96-well plate format.
Materials:
-
Epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells expressing CFTR, or other relevant cell lines) cultured to confluence in a 96-well black, clear-bottom plate.
-
Freshly prepared 10 mM diH-MEQ in DMSO.
-
Chloride-Free Ringer's Solution (see Table 1).
-
Ringer's Solution containing the desired concentration of the quenching anion (e.g., 140 mM NaCl or NaI).
-
CFTR activators: Forskolin and IBMX (see Table 2).
-
Fluorescence plate reader with excitation ~340-360 nm and emission ~440-460 nm capabilities, and equipped with injectors.
Procedure:
-
Cell Loading with diH-MEQ: a. Aspirate the culture medium from the wells of the 96-well plate. b. Wash the cells twice with Chloride-Free Ringer's Solution. c. Prepare a loading solution by diluting the 10 mM diH-MEQ stock solution to a final concentration of 10 µM in Chloride-Free Ringer's Solution. d. Add 100 µL of the loading solution to each well. e. Incubate the plate at 37°C for 30-60 minutes in the dark to allow for diH-MEQ uptake and intracellular oxidation to MEQ.
-
Washing: a. Aspirate the loading solution. b. Wash the cells three times with 200 µL of Chloride-Free Ringer's Solution per well to remove extracellular dye. c. After the final wash, leave 100 µL of Chloride-Free Ringer's Solution in each well.
-
Fluorescence Measurement: a. Place the 96-well plate in the fluorescence plate reader and allow the temperature to equilibrate to 37°C. b. Record the baseline fluorescence (F₀) for each well for 1-2 minutes. c. CFTR Activation: Inject a solution of forskolin and IBMX in Chloride-Free Ringer's Solution to achieve final concentrations of 10 µM and 100 µM, respectively. d. Incubate for 5-10 minutes to allow for CFTR activation, continuing to record the fluorescence. e. Chloride Influx and Quenching: Inject an equal volume of Ringer's Solution containing 140 mM NaCl (or NaI for a stronger quenching effect) to initiate chloride influx. f. Immediately begin recording the decrease in fluorescence (quenching) over time for 5-10 minutes.
-
Data Analysis: a. For each well, normalize the fluorescence data to the initial baseline fluorescence (F/F₀). b. The initial rate of fluorescence quenching (e.g., the slope of the curve during the first 60 seconds after chloride addition) is proportional to the rate of chloride influx. c. Compare the rates of quenching between different experimental conditions (e.g., basal vs. stimulated, wild-type vs. mutant CFTR, vehicle vs. drug treatment).
Visualizations
CFTR Activation Signaling Pathway
The following diagram illustrates the canonical cAMP-mediated signaling pathway leading to the activation of the CFTR chloride channel.
Caption: cAMP-mediated activation of the CFTR chloride channel.
Experimental Workflow for MEQ-Based Chloride Influx Assay
This diagram outlines the key steps involved in performing a MEQ-based fluorescence quenching assay to measure chloride transport in epithelial cells.
Caption: Workflow for MEQ-based chloride influx assay.
Application Notes and Protocols for Dihydro-MEQ: A Cell-Permeable Fluorescent Chloride Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of intracellular chloride concentration ([Cl⁻]ᵢ) is crucial for understanding a multitude of cellular processes, including signal transduction, cell volume regulation, and the pathobiology of diseases such as cystic fibrosis and epilepsy. Dihydro-MEQ (diH-MEQ) is a cell-permeable precursor to the fluorescent chloride indicator 6-methoxy-N-ethylquinolinium (MEQ). This uncharged, lipophilic molecule readily crosses the plasma membrane and, once inside the cell, is oxidized to the charged, membrane-impermeant MEQ. The fluorescence of MEQ is dynamically quenched by chloride ions through a collisional mechanism, making it a valuable tool for monitoring changes in intracellular chloride levels. These application notes provide a comprehensive guide to the preparation of dihydro-MEQ and its use for cell loading and the subsequent measurement of intracellular chloride.
Principle of Dihydro-MEQ for Cell Loading and Chloride Sensing
The use of dihydro-MEQ for intracellular chloride measurement is a two-step process. First, the membrane-permeant dihydro-MEQ is loaded into the cells. Subsequently, intracellular oxidation converts it to the chloride-sensitive MEQ, which is trapped within the cytosol. The fluorescence intensity of intracellular MEQ is inversely proportional to the intracellular chloride concentration, a relationship described by the Stern-Volmer equation.
Quantitative Data
The photophysical and chemical properties of the active chloride indicator, MEQ, are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 318 nm | [1] |
| Emission Maximum (λem) | 447 nm | [1] |
| Stern-Volmer Constant (Ksv) in cells | 19 M⁻¹ | [2][3] |
| Molar Extinction Coefficient (ε) | Not explicitly found in searches. Can be determined experimentally using the Beer-Lambert law. | |
| Fluorescence Quantum Yield (Φ) | Not explicitly found in searches. Can be determined experimentally relative to a standard of known quantum yield. | |
| Molecular Weight (MEQ Iodide) | 315.15 g/mol | [1] |
Experimental Protocols
Protocol 1: Preparation of Dihydro-MEQ (diH-MEQ) from MEQ Iodide
This protocol describes the reduction of the charged MEQ iodide to its uncharged, cell-permeable dihydro form using sodium borohydride (B1222165).[2][4][5]
Materials:
-
6-methoxy-N-ethylquinolinium iodide (MEQ)
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (anhydrous)
-
Ethyl acetate (B1210297)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen gas
-
Glass microvial
-
Round-bottom flask
-
Stir bar
Procedure:
-
In a round-bottom flask, dissolve MEQ iodide in anhydrous methanol to a final concentration of 5-10% (w/v).
-
Place the flask in an ice bath and stir the solution.
-
Slowly add a 2-10% solution of sodium borohydride in methanol. A molar excess of NaBH₄ (e.g., 2-4 equivalents relative to MEQ) is recommended. The formation of a reddish-yellow oil indicates the reduction to dihydro-MEQ.[4]
-
After the addition is complete, allow the reaction to proceed for an additional 15-30 minutes on ice.
-
Quench the reaction by the careful, dropwise addition of water.
-
Extract the dihydro-MEQ from the aqueous methanol solution twice with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the ethyl acetate under a stream of nitrogen gas in a glass microvial.
-
Store the resulting dihydro-MEQ oil at -80°C under a nitrogen atmosphere. It is recommended to use the freshly prepared dihydro-MEQ within 2-3 days for optimal cell loading.[4]
Protocol 2: Cell Loading with Dihydro-MEQ
This protocol provides a general guideline for loading cultured cells with dihydro-MEQ. The optimal concentration and incubation time may vary depending on the cell type and experimental conditions.
Materials:
-
Freshly prepared dihydro-MEQ
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free cell culture medium or appropriate physiological buffer (e.g., Ringer's solution)
-
Cultured cells on coverslips or in a microplate
Procedure:
-
Preparation of Dihydro-MEQ Stock Solution: Immediately before use, dissolve the freshly prepared dihydro-MEQ in anhydrous DMSO to create a stock solution in the range of 10-100 mM.
-
Preparation of Loading Solution: Dilute the dihydro-MEQ stock solution in serum-free medium or a physiological buffer to a final working concentration. A starting concentration of 400 µM has been successfully used for loading brain slices.[4] For cultured cell monolayers, a lower concentration in the range of 10-50 µM may be sufficient. Optimization is recommended.
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the serum-free medium or buffer.
-
Add the loading solution to the cells.
-
Incubate for 15-60 minutes at room temperature or 37°C. An incubation of 30 minutes at room temperature has been reported for brain slices.[4]
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells two to three times with fresh, pre-warmed serum-free medium or buffer to remove extracellular dihydro-MEQ.
-
-
The cells are now loaded with MEQ and ready for fluorescence imaging.
Protocol 3: Measurement of Intracellular Chloride
This protocol describes the general procedure for measuring relative changes in intracellular chloride using MEQ fluorescence.
Materials:
-
MEQ-loaded cells
-
Fluorescence microscope or plate reader equipped with appropriate filters for UV excitation and blue emission (e.g., Excitation: ~320-360 nm, Emission: ~430-470 nm).
Procedure:
-
Place the MEQ-loaded cells on the microscope stage or in the plate reader.
-
Acquire a baseline fluorescence image or reading (F₀).
-
Apply the experimental treatment (e.g., agonist for a chloride channel, change in extracellular chloride concentration).
-
Acquire a time-lapse series of fluorescence images or readings (F) to monitor the change in MEQ fluorescence.
-
An increase in intracellular chloride will result in quenching of the MEQ fluorescence (a decrease in F).
-
Data Analysis: The change in fluorescence is typically expressed as a ratio of the baseline fluorescence to the fluorescence at a given time point (F₀/F). This ratio is related to the change in intracellular chloride concentration by the Stern-Volmer equation: F₀/F = 1 + Ksv[Cl⁻] Where Ksv is the Stern-Volmer constant.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a representative signaling pathway involving a chloride channel and the experimental workflow for using dihydro-MEQ.
Disclaimer
These protocols provide a general guideline. Optimization of experimental conditions, including dye concentration, loading time, and temperature, is recommended for each specific cell type and application. Always follow appropriate laboratory safety procedures when handling chemicals.
References
- 1. A concise synthesis of quinolinium, and biquinolinium salts and biquinolines from benzylic azides and alkenes promoted by copper(ii) species - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Optical Imaging Reveals Elevated Intracellular Chloride in Hippocampal Pyramidal Neurons after Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for MEQ Iodide in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of intracellular anion concentrations, particularly chloride (Cl⁻) and iodide (I⁻), is crucial for understanding a wide range of physiological and pathological processes. These include neuronal excitability, epithelial transport, and the progression of diseases such as cystic fibrosis. 6-methoxy-N-ethylquinolinium (MEQ) is a fluorescent indicator whose fluorescence is dynamically quenched by halide ions. This property makes it a valuable tool for monitoring intracellular halide concentrations and the activity of anion channels and transporters in living cells using fluorescence microscopy.
The MEQ molecule itself is a positively charged quinolinium derivative and is not readily permeable to cell membranes. To facilitate intracellular loading, a lipophilic, non-fluorescent precursor, dihydro-MEQ (diH-MEQ), is used. Once inside the cell, diH-MEQ is oxidized to the cell-impermeant and halide-sensitive MEQ, effectively trapping the dye in the cytoplasm.[1][2] The fluorescence of intracellular MEQ is collisionally quenched by halide ions, leading to a decrease in fluorescence intensity that is proportional to the intracellular halide concentration. This relationship is described by the Stern-Volmer equation. Iodide is a more efficient quencher of MEQ fluorescence than chloride, a property that can be exploited in various experimental designs.[3]
Principle of MEQ Iodide Fluorescence Quenching
The fundamental principle of the MEQ iodide assay is the collisional quenching of the MEQ fluorophore by halide ions. When an excited MEQ molecule collides with a halide ion (like Cl⁻ or I⁻), it returns to its ground state without emitting a photon, leading to a decrease in the measured fluorescence intensity. This process is concentration-dependent and can be quantified using the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher (halide ion).
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.
-
[Q] is the concentration of the quencher.
A higher Kₛᵥ value indicates a more efficient quenching process. Iodide ions are known to be more potent quenchers of MEQ fluorescence than chloride ions.
Quantitative Data
The following tables summarize key quantitative parameters for the MEQ fluorescent indicator.
Table 1: Spectral Properties of MEQ
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~350-360 nm | [3] |
| Emission Wavelength (λem) | ~440-460 nm | [3] |
Table 2: Stern-Volmer Quenching Constants (Kₛᵥ) for MEQ
| Quencher | Kₛᵥ (M⁻¹) | Cellular Context | Reference |
| Chloride (Cl⁻) | 19 | In cells | [1][3] |
| Chloride (Cl⁻) | ~12-13 (for similar dye SPQ) | In cells | |
| Iodide (I⁻) | More efficient than Cl⁻ | In cells | [3] |
Note: A specific Kₛᵥ value for MEQ with iodide was not found in the searched literature, but it is consistently reported to be a more efficient quencher than chloride.
Experimental Protocols
Protocol 1: Cell Loading with diH-MEQ
This protocol describes the general procedure for loading adherent cells with the membrane-permeant precursor diH-MEQ.
Materials:
-
6-methoxy-N-ethylquinolinium iodide (MEQ)
-
Sodium borohydride (B1222165)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Adherent cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Preparation of diH-MEQ:
-
Prepare a stock solution of MEQ in DMSO (e.g., 10 mM).
-
Just prior to use, reduce MEQ to diH-MEQ by adding a small amount of sodium borohydride. The solution should become colorless, indicating the formation of diH-MEQ. Caution: Sodium borohydride is a reactive substance.
-
-
Cell Loading:
-
Wash the cultured cells twice with pre-warmed HBSS.
-
Dilute the freshly prepared diH-MEQ solution in HBSS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Incubate the cells with the diH-MEQ loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, wash the cells three times with pre-warmed HBSS to remove extracellular dye.
-
The cells are now loaded with MEQ (due to intracellular oxidation of diH-MEQ) and are ready for fluorescence imaging.
-
Protocol 2: In Situ Calibration of Intracellular Chloride Concentration
This protocol allows for the conversion of MEQ fluorescence intensity to absolute intracellular chloride concentrations.
Materials:
-
MEQ-loaded cells
-
High Potassium (High K⁺) Buffer (e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4)
-
Chloride-free High K⁺ Buffer (e.g., 140 mM K-gluconate, 1 mM Mg-gluconate, 10 mM HEPES, 10 mM Glucose, pH 7.4)
-
Nigericin (B1684572) (K⁺/H⁺ ionophore) stock solution in ethanol (B145695) or DMSO
-
Tributyltin chloride (Cl⁻/OH⁻ antiporter) stock solution in ethanol or DMSO
-
Series of calibration solutions with known chloride concentrations (prepared by mixing the High K⁺ Buffer and Chloride-free High K⁺ Buffer in different ratios).
Procedure:
-
Equilibration:
-
After loading, place the MEQ-loaded cells on the microscope stage.
-
Perfuse the cells with a calibration solution containing a known concentration of chloride (e.g., 0 mM Cl⁻).
-
-
Ionophore Treatment:
-
Add nigericin (final concentration ~5-10 µM) and tributyltin chloride (final concentration ~10 µM) to the perfusion solution. This will clamp the intracellular chloride concentration to the extracellular concentration.
-
-
Fluorescence Measurement:
-
Record the fluorescence intensity (F) of the cells for each calibration solution.
-
To determine F₀ (fluorescence in the absence of chloride), use the 0 mM Cl⁻ calibration solution.
-
-
Stern-Volmer Plot:
-
Plot F₀/F against the known chloride concentrations.
-
The slope of the linear portion of this plot will be the intracellular Stern-Volmer constant (Kₛᵥ) for chloride.
-
-
Calculating Intracellular Chloride:
-
Once Kₛᵥ is determined, the unknown intracellular chloride concentration in experimental cells can be calculated from their fluorescence intensity using the Stern-Volmer equation.
-
Protocol 3: Halide Permeability Assay
This protocol utilizes the differential quenching efficiency of iodide and chloride to measure halide permeability through anion channels or transporters.
Materials:
-
MEQ-loaded cells
-
Chloride-containing buffer (e.g., HBSS)
-
Iodide-containing buffer (e.g., HBSS with NaCl replaced by NaI)
-
Agonist or antagonist of the ion channel/transporter of interest
Procedure:
-
Baseline Fluorescence:
-
Image MEQ-loaded cells in the chloride-containing buffer to establish a stable baseline fluorescence (F_baseline).
-
-
Stimulation and Iodide Application:
-
Perfuse the cells with the iodide-containing buffer.
-
Simultaneously or subsequently, apply the agonist to activate the anion channels/transporters.
-
-
Kinetic Fluorescence Measurement:
-
Record the fluorescence intensity over time. The influx of iodide will cause a rapid quenching of the MEQ fluorescence.
-
-
Data Analysis:
-
The initial rate of fluorescence decrease is proportional to the rate of iodide influx and thus the halide permeability.
-
This can be quantified by calculating the initial slope of the fluorescence decay curve.
-
The effect of antagonists can be assessed by pre-incubating the cells with the antagonist before agonist and iodide application.
-
Protocol 4: High-Throughput Screening (HTS) for Chloride Channel Modulators
This protocol provides a framework for a fluorescence-based HTS assay to identify compounds that modulate the activity of chloride channels.
Materials:
-
Cell line stably expressing the chloride channel of interest, plated in 96- or 384-well microplates
-
diH-MEQ
-
Assay buffer (low chloride concentration)
-
Stimulus buffer (containing an agonist and a high concentration of a quenching halide, e.g., iodide)
-
Compound library
-
Fluorescence microplate reader with kinetic measurement capabilities
Procedure:
-
Cell Plating and Loading:
-
Plate the cells in microplates and allow them to adhere.
-
Load the cells with diH-MEQ as described in Protocol 1.
-
-
Compound Addition:
-
Add compounds from the library to the wells at the desired final concentration. Include appropriate positive and negative controls.
-
Incubate for a sufficient time for the compounds to exert their effects.
-
-
Assay Execution:
-
Place the microplate in the fluorescence reader.
-
Establish a baseline fluorescence reading in the low chloride assay buffer.
-
Use the reader's injection system to add the stimulus buffer to all wells simultaneously.
-
-
Data Acquisition and Analysis:
-
Measure the kinetic fluorescence response in each well.
-
The rate of fluorescence quenching reflects the activity of the chloride channel.
-
Compounds that potentiate channel activity will lead to a faster rate of quenching, while inhibitors will result in a slower rate compared to controls.
-
Calculate parameters such as the initial rate of quenching or the total fluorescence change to identify hits.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Principle of MEQ fluorescence quenching by halide ions.
Caption: General experimental workflow for MEQ iodide fluorescence microscopy.
Caption: Simplified signaling pathway of GABA-A receptor activation leading to chloride influx.
Caption: Activation pathway of the CFTR chloride channel.[4][5][6]
References
- 1. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Fluorescence-optical measurements of chloride movements in cells using the membrane-permeable dye diH-MEQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Model of the cAMP activation of chloride transport by CFTR channel and the mechanism of potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation mechanisms for the cystic fibrosis transmembrane conductance regulator protein involve direct binding of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of cystic fibrosis – how mutations lead to misfunction and guide therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Calibration of 6-Methoxy-N-ethylquinolinium Iodide (MEQ) Signal
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-N-ethylquinolinium iodide (MEQ) is a fluorescent indicator predominantly utilized for the detection and quantification of chloride ions (Cl⁻) in biological and chemical systems.[1][2] Its fluorescence is dynamically quenched by chloride ions through a process of collisional quenching.[1][2] This property makes MEQ a valuable tool in cellular physiology research, particularly for studying ion channel activity, and in drug development for screening compounds that modulate chloride transport.
Accurate quantification of chloride concentration using MEQ necessitates a robust calibration of its fluorescence signal. This application note provides a detailed protocol for the calibration of the MEQ signal, addressing critical factors such as the inner filter effect and environmental influences. The protocols outlined herein are designed to ensure reproducible and reliable data for research and development applications.
Physicochemical Properties of MEQ
A summary of the key properties of MEQ is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄INO | [2] |
| Molecular Weight | 315.15 g/mol | [1] |
| Excitation Maximum (λex) | ~318 nm | [2][3] |
| Emission Maximum (λem) | ~447 nm | [2][3] |
| Solubility | Soluble in DMSO | [1] |
| Appearance | White solid | [2] |
Principle of MEQ-Based Chloride Detection
MEQ's utility as a chloride indicator is based on the principle of collisional fluorescence quenching. When MEQ absorbs a photon, it is promoted to an excited electronic state. In the absence of a quencher, it returns to the ground state by emitting a photon, which is observed as fluorescence.
Chloride ions act as collisional quenchers. When a chloride ion collides with an excited MEQ molecule, it facilitates a non-radiative decay pathway, causing the MEQ molecule to return to its ground state without emitting a photon. This results in a decrease in the observed fluorescence intensity. The relationship between fluorescence quenching and the concentration of the quencher (chloride ions) is described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity of MEQ in the absence of chloride.
-
F is the fluorescence intensity of MEQ in the presence of chloride at concentration [Q].
-
Kₛᵥ is the Stern-Volmer constant, which is a measure of the quenching efficiency.
-
[Q] is the concentration of the quencher (chloride ions).
A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Kₛᵥ.
Materials and Reagents
-
6-Methoxy-N-ethylquinolinium iodide (MEQ)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sodium chloride (NaCl), analytical grade
-
Buffer solution (e.g., HEPES, Tris), chloride-free
-
Sodium gluconate or another suitable chloride-free salt for maintaining ionic strength
-
High-purity water
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with excitation and emission filters for MEQ (e.g., Ex: 320/20 nm, Em: 460/40 nm)
-
UV-Vis spectrophotometer
Experimental Protocols
Preparation of Stock Solutions
MEQ Stock Solution (100 mM):
-
Allow the MEQ vial to equilibrate to room temperature before opening.
-
Dissolve 31.52 mg of MEQ in 1 mL of anhydrous DMSO.
-
Mix thoroughly by vortexing until fully dissolved.
-
Store the stock solution at -20°C, protected from light.[4] The solution is stable for several months under these conditions.
Chloride Stock Solution (1 M NaCl):
-
Dissolve 58.44 g of NaCl in 1 L of high-purity water.
-
Ensure the salt is completely dissolved.
-
Store at room temperature.
Chloride-Free Buffer (e.g., 10 mM HEPES, pH 7.4):
-
Prepare the buffer using a chloride-free salt of the buffering agent (e.g., HEPES sodium salt).
-
Adjust the pH to the desired value using a suitable acid or base that does not contain chloride (e.g., NaOH, H₂SO₄).
-
To maintain constant ionic strength across different chloride concentrations, add a non-interfering salt like sodium gluconate.
Protocol 1: MEQ Concentration vs. Fluorescence Intensity and Correction for Inner Filter Effect
The inner filter effect (IFE) is a phenomenon that can lead to a non-linear relationship between fluorophore concentration and fluorescence intensity at high concentrations. It is crucial to identify the linear range of the MEQ signal and apply corrections if necessary.
Experimental Workflow:
Procedure:
-
Prepare a series of MEQ dilutions in the chloride-free buffer, ranging from a low concentration (e.g., 1 µM) to a high concentration (e.g., 500 µM).
-
Transfer 100 µL of each dilution to the wells of a black, clear-bottom 96-well plate. Include buffer-only wells as blanks.
-
Measure the fluorescence intensity (F) of each well using a microplate reader with the appropriate excitation and emission wavelengths for MEQ.
-
Measure the absorbance of each dilution at the excitation (Aex) and emission (Aem) wavelengths using a UV-Vis spectrophotometer or a plate reader with absorbance capabilities.
-
Plot the uncorrected fluorescence intensity (F) against the MEQ concentration.
-
If a non-linear, downward-curving plot is observed at higher concentrations, apply the following correction for the inner filter effect:
F_corr = F_obs * 10^((Aex * d) / 2) * 10^((Aem * d) / 2)
Where:
-
F_corr is the corrected fluorescence intensity.
-
F_obs is the observed fluorescence intensity.
-
Aex is the absorbance at the excitation wavelength.
-
Aem is the absorbance at the emission wavelength.
-
d is the path length of the cuvette or the liquid height in the well (in cm).
-
-
Plot the corrected fluorescence (F_corr) against the MEQ concentration to determine the linear working range. For subsequent experiments, use a MEQ concentration that falls within this linear range.
Protocol 2: Calibration of MEQ Signal for Chloride Concentration
This protocol describes the generation of a Stern-Volmer plot to determine the quenching constant (Kₛᵥ) for chloride.
Procedure:
-
Prepare a series of chloride standard solutions by diluting the 1 M NaCl stock solution in the chloride-free buffer. The concentration range should be relevant to the expected experimental conditions (e.g., 0-150 mM). Ensure the ionic strength is kept constant across all standards by adding an appropriate amount of a non-interfering salt like sodium gluconate.
-
To each chloride standard, add MEQ from the stock solution to a final concentration that is within the linear range determined in Protocol 1 (e.g., 10 µM).
-
Prepare a "zero chloride" standard (F₀) containing only MEQ in the chloride-free buffer with adjusted ionic strength.
-
Transfer 100 µL of each standard solution to the wells of a black, clear-bottom 96-well plate.
-
Measure the fluorescence intensity (F) of each well.
-
Calculate the F₀/F ratio for each chloride concentration.
-
Plot F₀/F against the chloride concentration [Cl⁻].
-
Perform a linear regression on the data points. The slope of the resulting line is the Stern-Volmer constant (Kₛᵥ).
Data Presentation:
| [NaCl] (mM) | Fluorescence Intensity (F) | F₀/F |
| 0 | Value | 1.00 |
| 10 | Value | Value |
| 25 | Value | Value |
| 50 | Value | Value |
| 75 | Value | Value |
| 100 | Value | Value |
| 125 | Value | Value |
| 150 | Value | Value |
Data Analysis and Interpretation
The primary output of the chloride calibration is the Stern-Volmer constant (Kₛᵥ). This constant is specific to the experimental conditions (temperature, pH, viscosity). The intracellular Kₛᵥ for MEQ has been reported to be approximately 19 M⁻¹.[5] However, the in vitro Kₛᵥ is expected to be different and should be determined experimentally for the specific buffer system and conditions being used.
Once Kₛᵥ is determined, the unknown chloride concentration in a sample can be calculated by measuring its fluorescence (F) and the fluorescence of a chloride-free control (F₀) and rearranging the Stern-Volmer equation:
[Cl⁻] = ( (F₀ / F) - 1 ) / Kₛᵥ
Troubleshooting and Considerations
-
Environmental Sensitivity: The fluorescence of quinolinium-based dyes can be sensitive to the local environment. While MEQ is reported to be relatively insensitive to pH in the physiological range, it is good practice to maintain a constant pH and temperature throughout the calibration and experimental measurements.[5]
-
Ionic Strength: Changes in ionic strength can affect the fluorescence of MEQ. It is important to maintain a constant ionic strength across all samples and standards.
-
Interfering Substances: Other halides, such as bromide and iodide, are more effective quenchers of MEQ fluorescence than chloride.[5] The presence of these ions in the sample will lead to an overestimation of the chloride concentration. The fluorescence of similar indicators is not significantly affected by physiological concentrations of phosphate (B84403) and sulfate.[5]
-
Photobleaching: Prolonged exposure of MEQ to the excitation light can lead to photobleaching and a decrease in fluorescence intensity. Minimize light exposure and use the lowest necessary excitation intensity.
-
Storage and Handling: MEQ should be stored at -20°C and protected from light and moisture.[4] DMSO stock solutions should be stored frozen.
Conclusion
This application note provides a comprehensive framework for the accurate calibration of the 6-Methoxy-N-ethylquinolinium iodide signal for the quantification of chloride ions. By following these detailed protocols, researchers can ensure the generation of reliable and reproducible data, which is essential for advancing studies in ion channel research, cellular physiology, and drug discovery. The key to accurate measurements lies in the careful preparation of standards, the correction for potential artifacts such as the inner filter effect, and the consistent control of experimental conditions.
References
- 1. MEQ [6-Methoxy-N-ethylquinolinium iodide] | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Spectrum [MEQ (6-Methoxy-N-ethylquinolinium)] | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - JP [thermofisher.com]
Revolutionizing Cystic Fibrosis Research: Applications of MEQ in Quantifying CFTR Function
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cystic fibrosis (CF), researchers are increasingly turning to sophisticated tools to dissect the intricate mechanisms of the disease and to accelerate the discovery of novel therapeutics. Among these, the fluorescent chloride indicator N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MEQ) has emerged as a powerful asset for quantifying the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. These application notes provide detailed protocols and insights for researchers, scientists, and drug development professionals on leveraging MEQ-based assays in CF research.
Cystic fibrosis is a genetic disorder characterized by mutations in the CFTR gene, leading to a dysfunctional chloride channel. This defect results in the accumulation of thick, sticky mucus in various organs, particularly the lungs, leading to chronic infections and progressive respiratory failure. A key strategy in CF research is the development of CFTR modulators—drugs that can restore the function of the mutant protein. MEQ-based assays offer a robust and sensitive method to assess the efficacy of these modulators by directly measuring chloride ion transport, a direct indicator of CFTR function.
The principle behind the MEQ assay is elegant in its simplicity. MEQ is a fluorescent dye whose fluorescence is quenched upon collision with halide ions, such as chloride (Cl⁻) and iodide (I⁻). Cells are loaded with the membrane-permeant, non-fluorescent precursor of MEQ, diH-MEQ, which is then oxidized intracellularly to the fluorescent and membrane-impermeant MEQ. When CFTR channels on the cell surface are activated, they allow the influx of extracellular halides, leading to a decrease in intracellular MEQ fluorescence. The rate of this fluorescence quenching is directly proportional to the CFTR-mediated halide transport and, therefore, its functional activity.
These notes will detail the application of MEQ in studying CFTR function, particularly in the context of the common F508del mutation, and in evaluating the response to CFTR modulators.
Key Applications of MEQ in Cystic Fibrosis Research:
-
Functional Characterization of CFTR Mutations: MEQ assays can be used to quantify the residual chloride channel function of various CFTR mutants expressed in cell lines, such as the human bronchial epithelial cell line CFBE41o-.
-
High-Throughput Screening of CFTR Modulators: The assay is amenable to a high-throughput format, making it ideal for screening large compound libraries to identify potential CFTR correctors and potentiators.
-
Mechanism of Action Studies: MEQ can be employed to investigate the signaling pathways that regulate CFTR function, such as the cAMP/PKA pathway, by measuring the effects of specific agonists and inhibitors on chloride transport.
-
Preclinical Evaluation of Therapeutic Candidates: The assay provides a quantitative measure of the efficacy of novel drug candidates in restoring the function of mutant CFTR in patient-derived cells or relevant cell models.
Quantitative Data Summary
The following tables summarize quantitative data from MEQ and analogous fluorescent probe-based assays in cystic fibrosis research, providing a clear comparison of CFTR function under different conditions.
Table 1: Effect of Temperature Correction on ΔF508-CFTR Function in pTCFΔF508 Cells Measured by MEQ Assay
| Cell Culture Condition | cAMP-dependent Cl⁻ Conductance (ΔF/Δt) | Percentage of Cells with cAMP-dependent Conductance |
| 37°C | 0.0 | 0% |
| 26°C (24h) | 0.227 ± 0.126 | ~25% |
Data represents the rate of change in MEQ fluorescence upon cAMP stimulation. Culturing cells at a lower temperature (26°C) can partially rescue the trafficking defect of the F508del-CFTR protein, leading to increased functional expression at the plasma membrane.
Table 2: Effect of S-Nitrosoglutathione (GSNO) on Chloride Efflux in CFBE and CFSME Cell Lines Measured by MQAE Assay
| Cell Line | Treatment | Basal Efflux Rate (mM/s) | cAMP-stimulated Efflux Rate (mM/s) | Fold Increase in cAMP-stimulated Efflux |
| CFBE | Vehicle | - | 0.26 ± 0.04 | - |
| CFBE | 60 µM GSNO (4h) | - | 1.05 ± 0.15 | ~4.0x |
| CFSME | Vehicle | - | 0.25 ± 0.06 | - |
| CFSME | 60 µM GSNO (4h) | - | 0.6 ± 0.18 | ~2.4x |
MQAE is a fluorescent chloride indicator with a similar mechanism to MEQ. This data demonstrates the potential of GSNO to restore cAMP-dependent chloride transport in CF cell lines.[1]
Experimental Protocols
Protocol 1: MEQ-Based Assay for CFTR-Mediated Chloride Transport in CFBE41o- Cells
This protocol describes a method to measure and compare the function of wild-type and F508del-CFTR in the human bronchial epithelial cell line CFBE41o-, which is homozygous for the F508del mutation.
Materials:
-
CFBE41o- cells (and a wild-type CFTR-complemented control cell line, if available)
-
Cell culture medium (e.g., MEM supplemented with 10% FBS, 2 mM L-glutamine, penicillin/streptomycin)
-
Black-walled, clear-bottom 96-well plates
-
diH-MEQ (cell-permeant precursor of MEQ)
-
Chloride-containing buffer (e.g., PBS: 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, 1 mM CaCl₂, 0.5 mM MgCl₂, pH 7.4)
-
Chloride-free buffer (e.g., PBS with NaCl and KCl replaced by Na-gluconate and K-gluconate)
-
CFTR agonist cocktail: Forskolin (10 µM) and IBMX (100 µM) in chloride-free buffer
-
Fluorescence plate reader with excitation at ~346 nm and emission at ~442 nm, capable of kinetic reads.
Procedure:
-
Cell Seeding: Seed CFBE41o- cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Loading with diH-MEQ:
-
Prepare a 10 mM stock solution of diH-MEQ in DMSO.
-
On the day of the assay, wash the cell monolayer twice with chloride-containing buffer.
-
Incubate the cells with 5-10 µM diH-MEQ in chloride-containing buffer for 30-60 minutes at 37°C.
-
Wash the cells three times with chloride-containing buffer to remove extracellular dye.
-
-
Baseline Fluorescence Measurement:
-
Add 100 µL of chloride-containing buffer to each well.
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence (F₀) for 2-5 minutes.
-
-
Initiation of Chloride Transport and Fluorescence Quenching:
-
Rapidly replace the chloride-containing buffer with 100 µL of chloride-free buffer containing the CFTR agonist cocktail (forskolin and IBMX). This establishes an outward chloride gradient and activates CFTR.
-
Immediately begin kinetic measurement of MEQ fluorescence every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Normalize the fluorescence at each time point (F) to the initial baseline fluorescence (F₀).
-
Calculate the initial rate of fluorescence quenching (ΔF/Δt) by fitting the initial phase of the quenching curve to a linear regression. This rate is proportional to the CFTR-mediated chloride efflux.
-
Compare the rates between different cell lines (e.g., wild-type vs. F508del-CFTR) or treatment conditions (e.g., vehicle vs. CFTR modulator).
-
Visualizations
Signaling Pathway
References
Measuring GABAa Receptor Function with MEQ Iodide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The γ-aminobutyric acid type A (GABAa) receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.[1][2] Upon binding of GABA, the receptor's integral chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability. The dysfunction of GABAa receptors is implicated in various neurological and psychiatric disorders, making them a key target for drug development.
This document provides detailed application notes and protocols for measuring GABAa receptor function using the fluorescent indicator N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium (MEQ) iodide. This assay is based on the principle that the fluorescence of MEQ is dynamically quenched by iodide ions (I⁻) through a collisional mechanism. By using iodide as the primary permeating anion through the GABAa receptor channel, the influx of iodide into cells loaded with a MEQ-based indicator can be monitored as a decrease in fluorescence. This method offers a sensitive and high-throughput compatible approach to screen for agonists, antagonists, and allosteric modulators of GABAa receptors.
Principle of the Assay
The assay utilizes a cell line stably or transiently expressing the GABAa receptor of interest. These cells are loaded with a fluorescent quinolinium-based dye, such as MEQ. The fundamental principle lies in the halide sensitivity of the dye's fluorescence.[3][4] Iodide ions are efficient quenchers of MEQ fluorescence through a diffusion-limited collisional process.[3]
When the GABAa receptor is activated by an agonist, the channel opens, allowing the influx of extracellular iodide ions down their electrochemical gradient. This influx of iodide into the cytoplasm leads to a rapid quenching of the intracellular MEQ fluorescence, which can be measured using a fluorescence plate reader. The rate and extent of fluorescence quenching are proportional to the activity of the GABAa receptor.
Signaling Pathway
Activation of the GABAa receptor by its endogenous ligand GABA or synthetic agonists initiates a cascade of events leading to neuronal inhibition. The binding of the agonist to the receptor induces a conformational change, opening the central ion pore. This allows for the passive flux of chloride and other anions, such as iodide, across the cell membrane. The direction of ion flow is determined by the electrochemical gradient for that ion. In most mature neurons, the intracellular chloride concentration is lower than the extracellular concentration, leading to an influx of anions and hyperpolarization of the cell membrane.
Caption: GABAa receptor signaling pathway leading to iodide influx and MEQ fluorescence quenching.
Experimental Protocols
Materials and Reagents
-
Cell Line: A mammalian cell line (e.g., HEK293, CHO) stably or transiently expressing the desired GABAa receptor subunits.
-
MEQ Iodide Precursor: A membrane-permeant ester form of the MEQ dye (e.g., N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM, F-12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents if necessary.
-
Assay Buffer (Chloride-free): e.g., 140 mM NaNO₃, 20 mM HEPES, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.3.
-
Iodide Buffer: e.g., 140 mM NaI, 20 mM HEPES, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.3.
-
GABA Stock Solution: Prepare a high-concentration stock solution of GABA in water or a suitable buffer.
-
Test Compounds: Agonists, antagonists, or modulators to be screened, dissolved in an appropriate solvent (e.g., DMSO).
-
96-well or 384-well black, clear-bottom microplates.
Method
1. Cell Plating:
-
Harvest and count the cells expressing the GABAa receptor.
-
Seed the cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.
2. Dye Loading:
-
Prepare a loading solution of the MEQ ester in a suitable buffer (e.g., Assay Buffer). The optimal concentration and loading time should be determined empirically for each cell line.
-
Aspirate the culture medium from the wells.
-
Wash the cells gently with Assay Buffer.
-
Add the MEQ loading solution to each well.
-
Incubate the plate at 37°C for 1-2 hours to allow for de-esterification and accumulation of the fluorescent indicator inside the cells.
3. Assay Procedure:
-
After incubation, wash the cells with Assay Buffer to remove excess dye.
-
Add Assay Buffer to each well.
-
Place the plate in a fluorescence plate reader equipped with injectors. Set the excitation and emission wavelengths appropriate for MEQ (e.g., Ex: ~350 nm, Em: ~460 nm).[4][5]
-
For Agonist Screening:
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the Iodide Buffer containing the agonist (GABA or test compound) into the wells.
-
Continue to record the fluorescence intensity over time (e.g., for 2-5 minutes). The decrease in fluorescence indicates iodide influx.
-
-
For Antagonist/Modulator Screening:
-
Pre-incubate the cells with the antagonist or modulator compound for a defined period (e.g., 15-30 minutes) before the agonist addition.
-
Record a baseline fluorescence reading.
-
Inject the Iodide Buffer containing a sub-maximal concentration (e.g., EC₂₀ or EC₅₀) of a known agonist (e.g., GABA).
-
Monitor the fluorescence quenching. Antagonists will reduce the quenching, while positive allosteric modulators will enhance it.
-
4. Data Analysis:
-
The fluorescence data is typically expressed as the initial rate of fluorescence decrease or the percentage of fluorescence quench at a specific time point.
-
For agonist dose-response curves, plot the fluorescence change against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response equation to determine the EC₅₀ value.
-
For antagonist dose-response curves, plot the inhibition of the agonist-induced fluorescence change against the logarithm of the antagonist concentration to determine the IC₅₀ value.
Experimental Workflow
Caption: Workflow for the MEQ iodide-based GABAa receptor functional assay.
Data Presentation
The following tables summarize representative quantitative data for various GABAa receptor ligands obtained from different functional assays. Note that EC₅₀ and IC₅₀ values can vary depending on the specific receptor subtype composition, cell line, and assay conditions.
Table 1: EC₅₀ Values for GABAa Receptor Agonists
| Agonist | Receptor Subtype | Cell Line | Assay Method | EC₅₀ (µM) | Reference |
| GABA | α2β3γ2 | CHO-K1 | YFP-based Iodide Flux | 0.34 ± 0.08 | [6] |
| GABA | α2β3γ2 | HEK293 | Membrane Potential | 2.2 | [6] |
| GABA | α5β3γ2 | HEK293 | Patch Clamp | 12.2 | [7] |
| GABA | Endogenous | IMR-32 | Label-free DMR | 2.94 | [8] |
| Muscimol | Endogenous | IMR-32 | Label-free DMR | 2.04 | [8] |
Table 2: IC₅₀ Values for GABAa Receptor Antagonists
| Antagonist | Agonist Used (Conc.) | Receptor Subtype | Cell Line | Assay Method | IC₅₀ (µM) | Reference |
| Bicuculline | GABA (30 µM) | α5β3γ2 | HEK293 | Patch Clamp | 3.3 | [7] |
| Gabazine | GABA (10 µM) | Endogenous | IMR-32 | Label-free DMR | 7.38 | [8] |
| Bicuculline | GABA (10 µM) | Endogenous | IMR-32 | Label-free DMR | 16.7 | [8] |
| Picrotoxin | GABA (30 µM) | α5β3γ2 | HEK293 | Patch Clamp | 0.8 | [7] |
Table 3: Modulation of GABAa Receptor Activity
| Modulator | Agonist Used | Receptor Subtype | Effect | Fold Shift in EC₅₀ | Reference |
| Diazepam | GABA | α2β3γ2 | Positive Allosteric | 1.7 | [6] |
Conclusion
The MEQ iodide-based fluorescence quenching assay provides a robust and sensitive method for studying GABAa receptor function. Its compatibility with high-throughput screening formats makes it a valuable tool for the discovery and characterization of novel therapeutic agents targeting this important class of ion channels. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals to implement this assay in their laboratories.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MQAE (N-(Ethoxycarbonylmethyl)-6-Methoxyquinolinium Bromide) 100 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. 1-(乙氧基羰基甲基)-6-甲氧基喹啉溴化铵 suitable for fluorescence, ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sophion.com [sophion.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Methoxy-N-ethylquinolinium Iodide in Plate Reader Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-N-ethylquinolinium iodide (MEQ) is a fluorescent indicator widely utilized for the measurement of intracellular halide concentrations, particularly chloride (Cl⁻). Its fluorescence is dynamically quenched by halide ions through a collisional mechanism, making it a valuable tool for studying ion channel activity, transporter function, and for high-throughput screening (HTS) of compounds that modulate these processes. The fluorescence intensity of MEQ decreases in the presence of halide ions without a shift in its emission wavelength. This property allows for the quantitative determination of intracellular halide concentrations and the kinetic analysis of halide transport across cellular membranes. MEQ is particularly useful in plate reader-based assays due to its fluorescent properties and the ability to monitor changes in real-time in a multi-well format.
Principle of the Assay
The fundamental principle of MEQ-based assays is the quenching of its fluorescence by halide ions. When MEQ is excited by light of a specific wavelength, it emits fluorescent light. In the presence of halide ions such as chloride, iodide, or bromide, the fluorescence intensity is diminished. This quenching effect is concentration-dependent and can be described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher (halide ion).
-
F is the fluorescence intensity in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the fluorophore to the quencher.
-
[Q] is the concentration of the quencher (halide ion).
By measuring the changes in MEQ fluorescence, one can infer changes in the intracellular halide concentration, which in turn reflects the activity of ion channels and transporters. For cell-based assays, a membrane-permeant, non-fluorescent precursor, 6-methoxy-N-ethyl-1,2-dihydroquinoline (dihydro-MEQ), is often used for efficient loading into cells.[1] Once inside the cell, dihydro-MEQ is oxidized to the membrane-impermeant, fluorescently active MEQ, effectively trapping the indicator in the cytoplasm.[1]
Applications
-
High-Throughput Screening (HTS) for Ion Channel Modulators: MEQ-based assays are amenable to HTS formats for the discovery of novel activators or inhibitors of chloride channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[2]
-
Functional Characterization of Ion Channels and Transporters: The assay can be used to study the biophysical and pharmacological properties of various anion channels and transporters.[3]
-
Drug Discovery and Development: In the context of diseases like cystic fibrosis, where chloride channel dysfunction is central, MEQ assays are crucial for identifying and characterizing potential therapeutic compounds.[4]
-
Cellular Physiology Studies: Researchers can use MEQ to investigate the role of chloride homeostasis in various cellular processes, including cell volume regulation and pH control.
Quantitative Data Summary
| Parameter | Value | Ion | Cell Type | Reference |
| Excitation Wavelength (λex) | ~320 nm | - | In solution | [5] |
| Emission Wavelength (λem) | ~447 nm | - | In solution | [5] |
| Stern-Volmer Constant (Kₛᵥ) for Cl⁻ | 16.2 M⁻¹ | Cl⁻ | Porcine Lymphocytes | [6] |
| Stern-Volmer Constant (Kₛᵥ) for Cl⁻ | 255 M⁻¹ | Cl⁻ | In solution (for a similar 6-methylquinolinium dye) | [5] |
| Z'-factor for HTS | > 0.5 | I⁻ | FRT cells expressing ΔF508-CFTR | [2] |
| Z'-factor for HTS | 0.7 - 0.8 | - | FRT cells expressing CFTR PTC mutants | [7] |
Experimental Protocols
Protocol 1: High-Throughput Screening for CFTR Modulators using MEQ
This protocol describes a cell-based assay in a 96-well format for identifying compounds that modulate the activity of the CFTR chloride channel.
Materials:
-
Fischer Rat Thyroid (FRT) cells stably co-expressing the CFTR mutant of interest (e.g., ΔF508-CFTR) and a halide-sensitive yellow fluorescent protein (YFP) can be used as an alternative to MEQ, but the principle is similar.[2] For a MEQ-based assay, cells expressing the target channel are required.
-
Cell culture medium (e.g., Coon's modified Ham's F-12) with appropriate supplements.
-
Assay Buffer (Cl⁻-free): 135 mM NaNO₃, 5 mM KNO₃, 1 mM Ca(NO₃)₂, 1 mM Mg(NO₃)₂, 10 mM Glucose, 10 mM HEPES, pH 7.4.
-
Iodide Buffer: 135 mM NaI, 5 mM KNO₃, 1 mM Ca(NO₃)₂, 1 mM Mg(NO₃)₂, 10 mM Glucose, 10 mM HEPES, pH 7.4.
-
6-methoxy-N-ethyl-1,2-dihydroquinoline (dihydro-MEQ) stock solution (e.g., 100 mM in DMSO).
-
Forskolin and Genistein stock solutions (for CFTR activation).
-
Test compounds dissolved in DMSO.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed FRT cells into 96-well black, clear-bottom plates at a density that results in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO₂.
-
Cell Loading with MEQ: a. Prepare a loading solution containing dihydro-MEQ at a final concentration of 1-10 µM in cell culture medium. b. Aspirate the culture medium from the cell plate and add the loading solution to each well. c. Incubate the plate for 30-60 minutes at 37°C to allow for the uptake and intracellular conversion of dihydro-MEQ to MEQ. d. Wash the cells twice with Assay Buffer (Cl⁻-free) to remove extracellular dye.
-
Compound Incubation: Add test compounds (e.g., at 10 µM final concentration) or vehicle (DMSO) to the wells and incubate for the desired time (e.g., 15-30 minutes) at room temperature.
-
Assay Measurement: a. Place the plate in a fluorescence plate reader with excitation set to ~320 nm and emission to ~450 nm. b. Establish a baseline fluorescence reading for each well. c. Add a solution of CFTR activators (e.g., 20 µM Forskolin and 50 µM Genistein) in Iodide Buffer to all wells.[2] d. Immediately begin kinetic measurement of fluorescence quenching over time as iodide enters the cells through activated CFTR channels.
-
Data Analysis: a. Calculate the initial rate of fluorescence quenching (dF/dt) for each well. b. Normalize the rates of the test compound wells to the vehicle control wells. c. Compounds that potentiate CFTR activity will show a faster rate of quenching, while inhibitors will show a slower rate. d. For HTS, calculate the Z'-factor to assess assay quality using positive (e.g., known activator) and negative (vehicle) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[2]
Protocol 2: Determination of Stern-Volmer Constant for MEQ
This protocol outlines the procedure to determine the quenching constant of MEQ by a specific halide ion in solution.
Materials:
-
6-Methoxy-N-ethylquinolinium iodide (MEQ) stock solution (e.g., 10 mM in water).
-
A series of buffer solutions with varying concentrations of the quencher halide (e.g., 0-150 mM KCl). The ionic strength of the solutions should be kept constant by replacing the halide salt with a non-quenching salt (e.g., KNO₃).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare a working solution of MEQ (e.g., 10 µM) in the halide-free buffer.
-
In the wells of a 96-well plate, add the MEQ working solution.
-
Add varying concentrations of the quencher halide solution to the wells. Include a control with zero halide concentration.
-
Measure the fluorescence intensity (F) of each well using a plate reader (λex ~320 nm, λem ~450 nm). The fluorescence in the absence of the quencher is F₀.
-
Plot F₀/F versus the halide concentration [Q].
-
The slope of the linear portion of the resulting graph represents the Stern-Volmer constant (Kₛᵥ).
Visualizations
Caption: High-throughput screening workflow for chloride channel modulators.
Caption: Simplified CFTR activation signaling pathway.
Caption: Logical flow for determining the Stern-Volmer constant.
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and form a confluent monolayer to obtain reproducible results.
-
Dye Loading: Optimize dihydro-MEQ concentration and loading time to achieve sufficient intracellular fluorescence without causing cytotoxicity.
-
Compound Interference: Test compounds may have intrinsic fluorescence or quenching properties. It is important to run appropriate controls to identify and correct for such interference.
-
Plate Reader Settings: Optimize the gain setting of the plate reader to ensure the signal is within the linear range of the detector.
-
Edge Effects: Be mindful of potential "edge effects" in microplates. It is good practice to not use the outermost wells or to fill them with buffer to maintain a humid environment.
-
Data Interpretation: The rate of fluorescence quenching is proportional to the halide influx. For inhibitors, a decrease in the rate of quenching is expected, while for activators, an increase is anticipated.
By following these protocols and considerations, researchers can effectively utilize 6-Methoxy-N-ethylquinolinium iodide as a powerful tool for investigating chloride channel function and for the discovery of novel therapeutic agents.
References
- 1. Fluorescence imaging of changes in intracellular chloride in living brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theinstituteoffluorescence.com [theinstituteoffluorescence.com]
- 6. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (SPQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Confocal Microscopy-Based Iodide Influx Assays Using MEQ
For Researchers, Scientists, and Drug Development Professionals
Introduction
Measuring iodide transport across cellular membranes is crucial for understanding the physiology of various tissues, such as the thyroid gland, and for the development of drugs targeting ion channels and transporters. N-(6-Methoxy-8-quinolyl)acetoacetamide (MEQ) is a fluorescent indicator whose emission is quenched upon collision with iodide ions. This property makes MEQ a valuable tool for real-time, quantitative analysis of intracellular iodide concentration changes using confocal microscopy. This document provides a detailed protocol for utilizing MEQ to measure iodide influx in cultured cells.
The fundamental principle of this assay is the collisional quenching of MEQ fluorescence by intracellular iodide.[1] Cells are first loaded with the MEQ dye. The baseline fluorescence of intracellular MEQ is measured using a confocal microscope. Subsequently, an iodide-containing solution is introduced into the extracellular medium. The influx of iodide into the cells through transporters or channels leads to a decrease in MEQ fluorescence. The rate of this fluorescence decay is proportional to the rate of iodide influx.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the MEQ-based iodide influx assay.
| Parameter | Value | Source(s) |
| MEQ Spectral Properties | ||
| Excitation Maximum | 318 nm | [3][4] |
| Emission Maximum | 447 nm | [3][4] |
| Recommended Reagent Concentrations | ||
| MEQ Stock Solution | 10 mM in DMSO | |
| MEQ Loading Concentration | 5-10 mM (optimization required) | Inferred from similar dye protocols |
| Iodide Assay Buffer (NaI) | 10-100 mM (optimization required) | [2] |
| Confocal Microscopy Settings | ||
| Excitation Laser Line | Near-UV (e.g., 355 nm or 405 nm) | [4] |
| Emission Detection Range | 430-470 nm | [3][4] |
Experimental Protocols
This section details the step-by-step methodology for performing an MEQ-based iodide influx assay using a confocal microscope.
I. Reagent and Buffer Preparation
-
MEQ Stock Solution (10 mM):
-
Chloride-Free Buffer (Buffer A):
-
Composition: 140 mM NaNO₃, 5 mM KNO₃, 2 mM Ca(NO₃)₂, 1 mM Mg(NO₃)₂, 20 mM HEPES, 5 mM Glucose.
-
Adjust pH to 7.4 with NaOH.
-
Sterile filter and store at 4°C.
-
-
Iodide Assay Buffer (Buffer B):
-
Composition: 140 mM NaI, 5 mM KNO₃, 2 mM Ca(NO₃)₂, 1 mM Mg(NO₃)₂, 20 mM HEPES, 5 mM Glucose.
-
Adjust pH to 7.4 with NaOH.
-
Prepare fresh and protect from light.
-
II. Cell Preparation and MEQ Loading
-
Note: MEQ is a water-soluble quaternary amine and is generally membrane-impermeant. Loading is typically achieved via a hypotonic shock method, similar to the related dye SPQ. Optimization of loading time and concentration is critical for each cell type.
-
Cell Seeding:
-
Seed cells on glass-bottom confocal dishes or chamber slides to achieve 50-70% confluency on the day of the experiment.
-
-
MEQ Loading:
-
Prepare a hypotonic loading buffer by mixing Buffer A and sterile deionized water in a 1:1 ratio.
-
Add MEQ stock solution to the hypotonic buffer to a final concentration of 5-10 mM.
-
Aspirate the culture medium from the cells and wash once with Buffer A.
-
Incubate the cells with the MEQ loading buffer for 5-10 minutes at 37°C.
-
Aspirate the loading buffer and wash the cells three times with Buffer A to remove extracellular dye.
-
Add fresh Buffer A to the cells and allow them to recover for 30-60 minutes at room temperature, protected from light.
-
III. Confocal Microscopy and Data Acquisition
-
Microscope Setup:
-
Turn on the confocal microscope and the desired laser lines. A near-UV laser (e.g., 355 nm or 405 nm) is recommended for MEQ excitation.[3][4]
-
Set the emission detector to collect fluorescence between 430 nm and 470 nm.[3][4]
-
Select an appropriate objective (e.g., 20x or 40x).
-
Adjust the laser power and detector gain to obtain a stable, non-saturating fluorescence signal from the MEQ-loaded cells.
-
-
Image Acquisition Protocol:
-
Place the dish with the MEQ-loaded cells on the microscope stage.
-
Define regions of interest (ROIs) over several individual cells.
-
Begin a time-lapse acquisition, capturing images every 5-10 seconds.
-
Record a stable baseline fluorescence for 1-2 minutes in Buffer A.
-
Carefully add an equal volume of Buffer B (containing iodide) to the dish to initiate iodide influx. This will dilute the final iodide concentration, which should be taken into account. Alternatively, perfuse the chamber with Buffer B.
-
Continue time-lapse imaging for 5-10 minutes to record the fluorescence quenching as iodide enters the cells.
-
IV. Data Analysis
-
Fluorescence Intensity Measurement:
-
For each cell in the ROIs, measure the average fluorescence intensity at each time point.
-
Correct for background fluorescence by subtracting the intensity of a region without cells.
-
-
Data Normalization:
-
Normalize the fluorescence data (F) to the initial baseline fluorescence (F₀) for each cell (F/F₀).
-
-
Calculation of Influx Rate:
-
Plot the normalized fluorescence (F/F₀) as a function of time.
-
The initial rate of fluorescence decay can be determined by fitting the initial phase of the quenching curve to a single exponential decay function. This rate is proportional to the initial rate of iodide influx.[2]
-
Visualizations
Mechanism of MEQ-Based Iodide Detection
Caption: Collisional quenching of MEQ fluorescence by iodide.
Experimental Workflow for MEQ Iodide Influx Assay
Caption: Workflow for confocal microscopy-based MEQ iodide influx assay.
References
- 1. MEQ [6-Methoxy-N-ethylquinolinium iodide] | AAT Bioquest [aatbio.com]
- 2. MAPK Inhibition Requires Active RAC1 Signaling to Effectively Improve Iodide Uptake by Thyroid Follicular Cells [mdpi.com]
- 3. Spectrum [MEQ (6-Methoxy-N-ethylquinolinium)] | AAT Bioquest [aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Stern-Volmer Analysis of MEQ Fluorescence Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methoxy-N-ethylquinolinium (MEQ) is a fluorescent dye widely utilized for the measurement of intracellular chloride concentration[1]. Its fluorescence is sensitive to quenching by halide ions, particularly chloride, making it a valuable tool in cellular biology and drug discovery for studying ion channel activity and transport. The quenching of MEQ fluorescence by chloride ions follows the Stern-Volmer relationship, which provides a quantitative method to determine the concentration of the quencher (chloride ions) by measuring the decrease in fluorescence intensity.[1][2] This document provides detailed application notes and protocols for performing Stern-Volmer analysis of MEQ fluorescence data.
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore, such as MEQ. This can occur through various mechanisms, including collisional (dynamic) quenching and static quenching.[3][4][5] In collisional quenching, the excited fluorophore comes into contact with a quencher molecule, which facilitates a non-radiative return to the ground state.[5] The relationship between the fluorescence intensity and the quencher concentration in dynamic quenching is described by the Stern-Volmer equation.[2][3]
Principle of Stern-Volmer Analysis
The Stern-Volmer equation describes the relationship between fluorescence intensity and the concentration of a quencher[2]:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity of MEQ in the absence of the quencher (Cl⁻).
-
F is the fluorescence intensity of MEQ in the presence of the quencher (Cl⁻).
-
Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the efficiency of quenching.
-
[Q] is the concentration of the quencher (Cl⁻).
A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Kₛᵥ and a y-intercept of 1.[6] This linear relationship is indicative of a single quenching mechanism, typically collisional quenching.[7] The Stern-Volmer constant (Kₛᵥ) can also be expressed as the product of the bimolecular quenching rate constant (kₐ) and the fluorescence lifetime of the fluorophore in the absence of the quencher (τ₀): Kₛᵥ = kₐτ₀.[8]
The quenching of quinolinium-based fluorescent indicators like MEQ by anions such as chloride has been shown to involve a charge-transfer mechanism.[1]
Core Requirements: Data Presentation
The following table summarizes representative quantitative data from a hypothetical MEQ fluorescence quenching experiment.
| Chloride Concentration [Cl⁻] (mM) | Fluorescence Intensity (F) (a.u.) | F₀/F |
| 0 | 985.3 | 1.00 |
| 10 | 758.2 | 1.30 |
| 20 | 615.8 | 1.60 |
| 30 | 518.6 | 1.90 |
| 40 | 447.9 | 2.20 |
| 50 | 394.1 | 2.50 |
Note: F₀ is the fluorescence intensity at 0 mM [Cl⁻].
Experimental Protocols
This section provides a detailed methodology for performing a Stern-Volmer analysis of MEQ fluorescence quenching by chloride ions.
Materials and Reagents
-
6-methoxy-N-ethylquinolinium iodide (MEQ)
-
Sodium chloride (NaCl) or Potassium chloride (KCl)
-
Buffer solution (e.g., HEPES, Tris) at physiological pH (e.g., 7.4)
-
Deionized water
-
Quartz cuvettes
-
Fluorometer
Stock Solution Preparation
-
MEQ Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of MEQ iodide in deionized water. Store the stock solution protected from light at 4°C.
-
Chloride Stock Solution (e.g., 1 M NaCl): Dissolve an appropriate amount of NaCl in deionized water to prepare a high-concentration stock solution.
Experimental Procedure
-
Preparation of MEQ Working Solution: Prepare a working solution of MEQ in the desired buffer. The final concentration of MEQ should be optimized for the specific instrument and experimental conditions to give a strong, stable fluorescence signal. A typical starting concentration is in the low micromolar range.
-
Fluorometer Setup:
-
Set the excitation wavelength for MEQ (typically around 350 nm).
-
Set the emission wavelength scan range (e.g., 400-550 nm) to determine the emission maximum (typically around 450 nm). For subsequent measurements, the instrument can be set to read at the emission maximum.
-
-
Measurement of F₀ (Fluorescence without Quencher):
-
Add a known volume of the MEQ working solution to a quartz cuvette.
-
Place the cuvette in the fluorometer and record the fluorescence intensity. This value represents F₀.
-
-
Titration with Chloride:
-
Make successive additions of small volumes of the chloride stock solution to the MEQ solution in the cuvette.
-
After each addition, mix the solution gently and thoroughly.
-
Record the fluorescence intensity (F) after each addition.
-
-
Data Analysis:
-
For each chloride concentration, calculate the ratio F₀/F.
-
Plot F₀/F as a function of the chloride concentration [Cl⁻].
-
Perform a linear regression on the data points. The slope of the resulting line is the Stern-Volmer constant (Kₛᵥ).
-
Correction for Inner Filter Effect
If the quencher (or any other component in the solution) absorbs light at the excitation or emission wavelengths, it can lead to an artificial decrease in fluorescence intensity, known as the inner filter effect.[9][10] It is crucial to check for and correct this effect.
Protocol for Inner Filter Effect Correction:
-
Measure the absorbance of the quencher solution at the excitation and emission wavelengths used for the MEQ fluorescence measurements.
-
The corrected fluorescence intensity (F_corr) can be calculated using the following formula:
F_corr = F_obs * 10^((A_ex + A_em)/2)
Where:
-
F_obs is the observed fluorescence intensity.
-
A_ex is the absorbance of the solution at the excitation wavelength.
-
A_em is the absorbance of the solution at the emission wavelength.
-
Mandatory Visualization
Stern-Volmer Quenching Mechanism
References
- 1. Quenching mechanism of quinolinium-type chloride-sensitive fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. physicsopenlab.org [physicsopenlab.org]
- 5. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 7. edinst.com [edinst.com]
- 8. benchchem.com [benchchem.com]
- 9. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Determining Chloride Flux Using MEQ Iodide: An Application Note for Researchers
For Immediate Release
This application note provides a detailed protocol for determining chloride flux in cells using the fluorescent indicator 6-methoxy-N-ethylquinolinium (MEQ) iodide. This method is a powerful tool for researchers, scientists, and drug development professionals studying ion channel function, particularly in the context of diseases like cystic fibrosis. The protocol is based on the principle of collisional quenching of MEQ fluorescence by halide ions, offering a sensitive and quantitative measure of chloride transport across cellular membranes.
Introduction
Chloride ions (Cl⁻) play a pivotal role in numerous physiological processes, including cell volume regulation, transepithelial transport, and neuronal signaling. Dysregulation of chloride flux is implicated in the pathophysiology of several diseases, most notably cystic fibrosis, which is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, a chloride channel.[1] Therefore, the ability to accurately measure chloride flux is crucial for understanding disease mechanisms and for the development of novel therapeutics.
Fluorescent indicators have emerged as a valuable tool for these measurements due to their high sensitivity, technical simplicity, and applicability to high-throughput screening.[2] Among these, MEQ and its derivatives, such as N-(6-methoxyquinolyl) acetoethyl ester (MQAE) and 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), are widely used.[1][3][4] These molecules exhibit fluorescence that is quenched upon collision with halide ions like chloride and iodide.[5] An increase in the intracellular halide concentration leads to a decrease in fluorescence, and conversely, a decrease in halide concentration results in an increase in fluorescence.[1] This principle allows for the dynamic measurement of chloride movement across the cell membrane.
This application note focuses on the use of MEQ iodide for determining chloride flux, providing a comprehensive protocol from cell preparation to data analysis.
Principle of the Assay
The determination of chloride flux using MEQ iodide is based on the physical phenomenon of collisional quenching. MEQ is a fluorescent quinolinium derivative whose fluorescence intensity is dynamically quenched by halide ions (I⁻, Br⁻, Cl⁻) through a diffusion-limited collisional process.[5] The order of quenching efficiency is I⁻ > Br⁻ > Cl⁻.
The key steps of the assay are as follows:
-
Loading: Cells are loaded with a membrane-permeant form of the dye. For MEQ, this is often achieved by reducing it to its lipophilic, non-fluorescent precursor, dihydro-MEQ (diH-MEQ), which readily crosses the cell membrane.[5][6] Once inside the cell, diH-MEQ is reoxidized to the cell-impermeant and fluorescent MEQ.[5][6]
-
Equilibration: The intracellular MEQ fluorescence is allowed to stabilize.
-
Stimulation and Ion Substitution: The experiment is initiated by stimulating a chloride channel (e.g., CFTR with forskolin) in the presence of an extracellular solution where chloride is replaced by a less permeant anion (e.g., gluconate) and contains iodide.
-
Fluorescence Measurement: As the chloride channels open, iodide flows into the cell down its concentration gradient, leading to the quenching of intracellular MEQ fluorescence.[1][5] The rate of fluorescence quenching is directly proportional to the rate of iodide influx, which in turn reflects the activity of the chloride channels.[5]
The relationship between fluorescence intensity and the concentration of the quenching ion is described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ [Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer constant, which is a measure of the quenching efficiency.
-
[Q] is the concentration of the quencher (in this case, intracellular halide concentration).
Experimental Protocols
This section provides a detailed protocol for measuring chloride flux using MEQ iodide in cultured cells.
Materials and Reagents
Table 1: Reagents and Solutions
| Reagent/Solution | Composition | Storage |
| MEQ Iodide | 6-methoxy-N-ethylquinolinium iodide | 4°C, protect from light |
| Sodium Borohydride (B1222165) (NaBH₄) | - | Room Temperature, desiccated |
| Hank's Balanced Salt Solution (HBSS) | Standard formulation | 4°C |
| Chloride-Free Buffer | Substitute NaCl, KCl, CaCl₂, MgCl₂ with corresponding gluconate or nitrate (B79036) salts | 4°C |
| Iodide-Containing Buffer | Chloride-Free Buffer supplemented with NaI | 4°C |
| Forskolin (B1673556) Stock Solution | 10 mM in DMSO | -20°C |
| Cell Culture Medium | As required for the specific cell line | 4°C |
Preparation of diH-MEQ for Cell Loading
Since MEQ is a charged molecule and does not readily cross cell membranes, it is first reduced to the membrane-permeant diH-MEQ.[5][6]
-
Dissolve MEQ iodide in a minimal amount of methanol.
-
Add a molar excess of sodium borohydride (NaBH₄) to the MEQ solution.
-
Incubate the reaction mixture for 10-15 minutes at room temperature, protected from light. The solution should become colorless, indicating the reduction of MEQ to diH-MEQ.
-
Use the freshly prepared diH-MEQ solution immediately for cell loading.
Cell Preparation and Loading
-
Seed cells in a suitable format for fluorescence measurement (e.g., 96-well black-walled, clear-bottom plates) and grow to confluency.
-
Wash the cells twice with HBSS or a similar physiological buffer.
-
Incubate the cells with the freshly prepared diH-MEQ solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C. The optimal concentration and loading time may need to be determined empirically for each cell type.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Incubate the cells for an additional 15-30 minutes in HBSS to allow for complete intracellular reoxidation of diH-MEQ to MEQ.
Fluorescence Measurement of Chloride Flux
The following protocol is designed for a fluorescence plate reader but can be adapted for fluorescence microscopy.
-
After the final wash, replace the HBSS with a chloride-containing buffer.
-
Measure the baseline fluorescence of the MEQ-loaded cells. The excitation and emission wavelengths for MEQ are typically around 350 nm and 460 nm, respectively.[3]
-
To initiate the assay, rapidly replace the chloride-containing buffer with a chloride-free, iodide-containing buffer. This creates an inwardly directed iodide gradient.
-
Simultaneously, add the stimulus to activate the chloride channels (e.g., forskolin to activate CFTR).
-
Immediately begin recording the fluorescence intensity over time. A rapid decrease in fluorescence indicates iodide influx and, therefore, chloride channel activity.
-
As a positive control and for normalization, at the end of the experiment, add a combination of ionophores (e.g., nigericin (B1684572) and tributyltin) in a high potassium, high iodide buffer to achieve maximal fluorescence quenching.
Data Presentation and Analysis
The quantitative data from the chloride flux assay can be summarized and analyzed as follows.
Table 2: Typical Parameters for MEQ-based Chloride Flux Assays
| Parameter | Typical Value | Reference |
| MEQ/MQAE Loading Concentration | 4-10 mM | |
| Loading Time | 4-24 hours (MQAE) | |
| Excitation Wavelength | ~350-360 nm | |
| Emission Wavelength | ~460 nm | |
| Stern-Volmer Constant (Kₛᵥ) for MQAE in T84 cells | 28.3 ± 0.9 M⁻¹ | [7] |
| Intracellular Chloride Concentration in untreated T84 cells | 52.4 ± 0.6 mM | [7] |
The primary data will be a time course of fluorescence intensity. The rate of fluorescence quenching can be determined by calculating the initial slope of the fluorescence decay curve after the addition of the stimulus and iodide. This rate is proportional to the rate of iodide influx and thus the chloride channel activity.
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow for the MEQ-based chloride flux assay is depicted below.
Caption: Experimental workflow for determining chloride flux using MEQ iodide.
Signaling Pathway: CFTR Activation
A common application of this assay is to study the function of the CFTR chloride channel. The activation of CFTR is typically mediated by the cyclic AMP (cAMP) signaling pathway.
References
- 1. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Indicator Methods to Assay Functional CFTR Expression in Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. hamamatsu.com [hamamatsu.com]
- 4. Fluorescence-optical measurements of chloride movements in cells using the membrane-permeable dye diH-MEQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - AU [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A microplate assay measuring chloride ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Methoxy-N-ethylquinolinium iodide (MEQ) in Neuroscience Research: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-N-ethylquinolinium iodide (MEQ) is a fluorescent indicator primarily utilized in neuroscience research for the measurement of intracellular chloride concentration ([Cl⁻]ᵢ). Its fluorescence is dynamically quenched by chloride ions through a collisional mechanism, making it a valuable tool for studying chloride homeostasis and the function of chloride channels, particularly in the context of GABAergic neurotransmission. The activation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system, opens an intrinsic chloride channel, leading to an influx of Cl⁻ and hyperpolarization of the neuronal membrane.[1] MEQ allows for the real-time monitoring of these chloride dynamics in living cells and tissues.[2][3]
This document provides detailed application notes and experimental protocols for the use of MEQ in neuroscience research, with a focus on its application in studying GABA-A receptor function.
Data Presentation
The sensitivity of MEQ to chloride quenching is described by the Stern-Volmer constant (Ksv). This constant is crucial for the calibration of fluorescence signals to [Cl⁻]ᵢ. Below is a summary of reported Ksv values for MEQ and related quinolinium-based chloride indicators in various systems.
| Indicator | System | Stern-Volmer Constant (Ksv) (M⁻¹) | Reference |
| MEQ | In cells | 19 | [4][5] |
| MEQ | Hippocampal Neurons | 16 | [6] |
| SPQ | In cells (fibroblasts) | 12 | [4] |
| SPQ | Aqueous solution | 118 | [4] |
| MQAE | In cells | 25-28 | [4] |
| MQAE | Aqueous solution | 200 | [4] |
Note: Ksv values can vary depending on the cellular environment and experimental conditions.
Signaling Pathway and Experimental Workflow
GABA-A Receptor Signaling Pathway
The activation of GABA-A receptors by the neurotransmitter GABA leads to a cascade of events that MEQ can be used to monitor. The following diagram illustrates this signaling pathway.
Caption: GABA-A receptor activation and subsequent chloride influx.
General Experimental Workflow for MEQ-based Assays
The following diagram outlines the typical workflow for using MEQ to measure changes in intracellular chloride.
Caption: General workflow for MEQ-based chloride measurement.
Experimental Protocols
Protocol 1: Preparation of Cell-Permeant diH-MEQ
MEQ itself is a charged molecule and does not readily cross cell membranes. Therefore, it is first reduced to the lipophilic, cell-permeant dihydro-MEQ (diH-MEQ), which can be loaded into cells and is subsequently oxidized intracellularly to the chloride-sensitive MEQ.[2][4]
Materials:
-
6-Methoxy-N-ethylquinolinium iodide (MEQ)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Argon or Nitrogen gas
-
Appropriate aqueous buffer (e.g., HEPES-buffered saline)
Procedure:
-
Prepare a stock solution of MEQ in anhydrous DMSO (e.g., 100 mM).
-
In a clean, dry glass vial, add a small amount of solid sodium borohydride.
-
Under a stream of inert gas (argon or nitrogen), add the MEQ stock solution to the sodium borohydride. The molar ratio of NaBH₄ to MEQ should be approximately 2:1.
-
Incubate the reaction mixture at room temperature for 10-15 minutes. The solution should become colorless, indicating the reduction of MEQ to diH-MEQ.
-
The freshly prepared diH-MEQ solution is now ready for cell loading. It is susceptible to oxidation and should be used immediately.[4]
Protocol 2: Measurement of Intracellular Chloride in Neuronal Cultures
This protocol describes the use of MEQ to measure changes in [Cl⁻]ᵢ in cultured neurons upon stimulation of GABA-A receptors.
Materials:
-
Cultured neurons on coverslips
-
Freshly prepared diH-MEQ solution (from Protocol 1)
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS)
-
GABA or a specific GABA-A receptor agonist (e.g., muscimol)
-
GABA-A receptor antagonist (e.g., picrotoxin (B1677862) or bicuculline) for control experiments
-
Fluorescence microscope equipped with appropriate filters for MEQ (Excitation: ~340-360 nm, Emission: ~440-460 nm)
Procedure:
-
Cell Loading:
-
Dilute the freshly prepared diH-MEQ stock solution in physiological saline to a final concentration of 100-500 µM.
-
Incubate the neuronal cultures with the diH-MEQ loading solution for 30-60 minutes at 37°C.
-
Wash the cells 2-3 times with fresh physiological saline to remove extracellular dye.
-
Allow for an additional 30-60 minutes at room temperature for complete intracellular oxidation of diH-MEQ to MEQ.[2]
-
-
Fluorescence Measurement:
-
Mount the coverslip with loaded neurons onto the fluorescence microscope stage.
-
Continuously perfuse the cells with physiological saline.
-
Acquire baseline fluorescence images at a set frequency (e.g., every 10-30 seconds).
-
After establishing a stable baseline, switch the perfusion to a solution containing GABA or a GABA-A agonist at a known concentration.
-
Continue to acquire fluorescence images to monitor the quenching of MEQ fluorescence, which corresponds to an increase in [Cl⁻]ᵢ.[6]
-
For control experiments, pre-incubate the cells with a GABA-A receptor antagonist before applying the agonist.
-
-
Data Analysis:
-
Measure the average fluorescence intensity of individual neurons or regions of interest over time.
-
Express the change in fluorescence as a percentage of the initial baseline fluorescence (F/F₀).
-
A decrease in F/F₀ indicates an increase in intracellular chloride.
-
Protocol 3: In Situ Calibration of MEQ Fluorescence
To correlate the measured fluorescence intensity with the actual intracellular chloride concentration, an in situ calibration is necessary.[4][6]
Materials:
-
MEQ-loaded cells (from Protocol 2)
-
Calibration buffers with varying known concentrations of chloride (e.g., 0 mM, 20 mM, 50 mM, 100 mM, 150 mM). To maintain osmolarity, chloride is typically replaced with an impermeant anion like gluconate.[4]
-
Ionophores:
-
Nigericin (B1684572) (a K⁺/H⁺ ionophore)
-
Tributyltin (a Cl⁻/OH⁻ antiporter)
-
-
High potassium buffer to depolarize the cells and clamp the membrane potential.
Procedure:
-
After an experiment, expose the MEQ-loaded cells to a high potassium buffer containing nigericin (e.g., 10 µM) and tributyltin (e.g., 10 µM). These ionophores will equilibrate the intracellular and extracellular ion concentrations.
-
Sequentially perfuse the cells with the series of calibration buffers containing different known chloride concentrations.
-
Record the steady-state fluorescence intensity (F) for each calibration buffer.
-
At the end of the experiment, perfuse with a chloride-free buffer to obtain the maximal fluorescence (F₀).
-
Data Analysis:
-
Plot the fluorescence ratio (F₀/F) against the corresponding chloride concentration ([Cl⁻]).
-
Fit the data to the Stern-Volmer equation: F₀/F = 1 + Ksv[Cl⁻].[7]
-
The slope of the resulting linear fit will give the Stern-Volmer constant (Ksv), which can then be used to convert fluorescence changes in experimental conditions to changes in [Cl⁻]ᵢ.
-
Applications in Drug Development
The methodologies described above can be adapted for high-throughput screening (HTS) to identify and characterize modulators of GABA-A receptor function. By using a fluorescence plate reader, the quenching of MEQ fluorescence can be measured in a multi-well format, allowing for the rapid screening of compound libraries for their effects on chloride influx through GABA-A receptors. This approach can identify potential agonists, antagonists, and allosteric modulators of this important drug target.
Conclusion
6-Methoxy-N-ethylquinolinium iodide is a powerful tool for investigating chloride dynamics in neuroscience research. Its utility in studying the function of GABA-A receptors provides a valuable method for understanding inhibitory neurotransmission and for the discovery of novel therapeutic agents targeting this system. The protocols provided herein offer a foundation for the successful implementation of MEQ-based assays in the laboratory.
References
- 1. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
- 2. Fluorescence imaging of changes in intracellular chloride in living brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optical imaging of intracellular chloride in living brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Confocal imaging of intracellular chloride in living brain slices: measurement of GABAA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optical Imaging Reveals Elevated Intracellular Chloride in Hippocampal Pyramidal Neurons after Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Measurement of Iodide using MEQ Fluorescence Quenching
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-methoxy-8-quinolyl)-aceto-sulfonamide (MEQ) is a fluorescent probe that has demonstrated utility in the quantification of halide ions, including iodide. The intrinsic fluorescence of MEQ is dynamically quenched upon collision with iodide ions in solution. This phenomenon provides a sensitive and quantitative method for the determination of iodide concentrations in various aqueous environments. This application note provides a detailed protocol for the measurement of iodide using MEQ, based on the principles of fluorescence quenching. The method is rapid, and amenable to high-throughput screening formats, making it a valuable tool in drug discovery and biomedical research for studying ion channel function and transporter activity.
Principle of the Assay
The fluorescence of MEQ is quenched by iodide ions through a process known as collisional or dynamic quenching. When an excited MEQ molecule encounters an iodide ion, it can return to its ground state without the emission of a photon. This non-emissive decay pathway competes with fluorescence, leading to a decrease in the observed fluorescence intensity.
The relationship between fluorescence quenching and the concentration of the quencher (iodide) is described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity of MEQ in the absence of the iodide quencher.
-
F is the fluorescence intensity of MEQ in the presence of the iodide quencher at a given concentration.
-
Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.
-
[Q] is the concentration of the iodide quencher.
A plot of F₀/F versus [Q] yields a straight line with a slope equal to Kₛᵥ. This linear relationship allows for the quantitative determination of unknown iodide concentrations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the principle of MEQ fluorescence quenching by iodide and the general experimental workflow.
Caption: Principle of MEQ fluorescence quenching by iodide ions.
Caption: General experimental workflow for MEQ iodide fluorescence measurements.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number (Example) |
| N-(6-methoxy-8-quinolyl)-aceto-sulfonamide (MEQ) | AAT Bioquest | 21250 |
| Potassium Iodide (KI) | Sigma-Aldrich | 221935 |
| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Sigma-Aldrich | 276855 |
| Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) | Thermo Fisher Scientific | 10010023 |
| 96-well black, clear-bottom microplates | Corning | 3603 |
| Fluorescence microplate reader | (Specify model) | - |
| Multichannel pipette and sterile tips | (Specify brand) | - |
Experimental Protocols
Preparation of Stock Solutions
-
MEQ Stock Solution (10 mM): Dissolve an appropriate amount of MEQ in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 3.15 mg of MEQ (MW: 315.15 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C, protected from light.
-
Potassium Iodide (KI) Stock Solution (1 M): Dissolve 166 mg of KI (MW: 166.00 g/mol ) in 1 mL of deionized water to make a 1 M stock solution. Store at 4°C.
Preparation of Working Solutions
-
MEQ Working Solution (50 µM): Dilute the 10 mM MEQ stock solution 1:200 in the desired assay buffer (e.g., PBS, pH 7.4). Prepare this solution fresh on the day of the experiment and protect it from light.
-
Iodide Standards (0 - 100 mM): Prepare a series of iodide standards by serially diluting the 1 M KI stock solution in the assay buffer. A suggested range of final concentrations in the assay plate is 0, 5, 10, 20, 40, 60, 80, and 100 mM.
Assay Procedure (96-well plate format)
-
Plate Setup: Add 50 µL of the 50 µM MEQ working solution to each well of a 96-well black, clear-bottom microplate.
-
Addition of Standards and Samples:
-
Add 50 µL of each iodide standard to respective wells in triplicate.
-
Add 50 µL of the blank (assay buffer without iodide) to at least three wells. This will serve as the F₀ measurement.
-
Add 50 µL of the unknown samples to other wells.
-
-
Incubation: Gently mix the plate on a plate shaker for 1 minute. Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with the following settings:
-
Excitation Wavelength: ~318 nm
-
Emission Wavelength: ~447 nm
-
Adjust the gain of the reader to ensure the F₀ signal is within the linear range of the instrument.
-
Data Presentation and Analysis
Raw Data Table
| [Iodide] (mM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Mean (RFU) | Std. Dev. |
| 0 | 45872 | 46015 | 45933 | 45940 | 72.1 |
| 5 | 38211 | 38350 | 38195 | 38252 | 81.7 |
| 10 | 32543 | 32689 | 32498 | 32577 | 96.3 |
| 20 | 25109 | 25234 | 25188 | 25177 | 63.2 |
| 40 | 17890 | 17955 | 17854 | 17900 | 51.1 |
| 60 | 13456 | 13512 | 13488 | 13485 | 28.0 |
| 80 | 10567 | 10621 | 10599 | 10596 | 27.1 |
| 100 | 8765 | 8810 | 8789 | 8788 | 22.5 |
| Unknown 1 | 29876 | 29912 | 29854 | 29881 | 29.3 |
| Unknown 2 | 21034 | 21101 | 21087 | 21074 | 34.8 |
RFU: Relative Fluorescence Units
Stern-Volmer Analysis Table
| [Iodide] (mM) | Mean F | F₀ / F |
| 0 | 45940 | 1.00 |
| 5 | 38252 | 1.20 |
| 10 | 32577 | 1.41 |
| 20 | 25177 | 1.82 |
| 40 | 17900 | 2.57 |
| 60 | 13485 | 3.41 |
| 80 | 10596 | 4.34 |
| 100 | 8788 | 5.23 |
Determination of Unknown Concentrations
-
Generate a Stern-Volmer Plot: Plot F₀/F versus the concentration of the iodide standards.
-
Perform Linear Regression: Fit the data with a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the Stern-Volmer constant (Kₛᵥ).
-
Calculate Unknown Concentrations: For each unknown sample, calculate the F₀/F value. Use the equation from the linear regression to solve for the concentration of iodide ([Q]): [Q] = ( (F₀ / F) - c ) / m
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Contaminated buffer or microplate | Use fresh, high-purity reagents and new microplates. |
| Non-linear Stern-Volmer plot | Inner filter effect at high MEQ or iodide concentrations | Optimize the concentrations of MEQ and the iodide range. Ensure the absorbance of the solution is low at the excitation and emission wavelengths. |
| Static quenching component | If the plot curves upwards, it may indicate a static quenching component. This can be investigated by performing the assay at different temperatures. | |
| Low signal-to-noise ratio | Insufficient MEQ concentration or low instrument sensitivity | Increase the MEQ concentration or adjust the gain settings on the microplate reader. |
| Inconsistent readings | Incomplete mixing or pipetting errors | Ensure thorough mixing of reagents in the wells and use calibrated pipettes. |
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Cell Loading of MEQ Iodide
Welcome to the technical support center for MEQ (6-Methoxy-N-ethylquinolinium) iodide-based assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the cellular loading of MEQ iodide, a fluorescent indicator for intracellular chloride concentration.
Understanding MEQ Iodide and its Mechanism
MEQ iodide is a water-soluble fluorescent dye whose fluorescence is quenched by halide ions, most notably chloride (Cl⁻), through a process of collisional quenching. This means that as the intracellular chloride concentration increases, the fluorescence intensity of MEQ decreases. A significant hurdle in using MEQ iodide is its positive charge, which limits its ability to passively cross cell membranes.
To overcome this, MEQ is chemically reduced to a lipophilic, non-fluorescent, and membrane-permeant form, diH-MEQ (6-methoxy-N-ethyl-1,2-dihydroquinoline), immediately before cell loading. Once inside the cell, diH-MEQ is rapidly reoxidized back to the cell-impermeant, chloride-sensitive MEQ, effectively trapping the indicator in the cytoplasm.[1][2]
Diagram of the MEQ Iodide Loading and Chloride Sensing Mechanism
Caption: Mechanism of MEQ Iodide cell loading and chloride detection.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Q1: Why is the fluorescence signal weak or absent after loading with MEQ iodide?
This is a common issue that can arise from several factors related to the dye preparation, loading procedure, or cell health.
-
Possible Cause 1: Inefficient Reduction of MEQ to diH-MEQ. The conversion of MEQ to its membrane-permeant form is critical for successful cell loading.
-
Solution: Ensure that the reducing agent, typically sodium borohydride (B1222165) (NaBH₄), is fresh and has been stored under dry conditions. The reduction reaction should be performed immediately before adding the dye to the cells. A successful reduction is often accompanied by a noticeable color change in the MEQ solution, from a yellowish hue to a more colorless or slightly milky appearance.
-
-
Possible Cause 2: Insufficient Loading Time or Concentration. The optimal loading conditions can vary significantly between different cell types.
-
Solution: Titrate both the concentration of diH-MEQ and the incubation time. Refer to the table below for recommended starting points. It is advisable to perform a pilot experiment to determine the optimal conditions for your specific cell line.
-
-
Possible Cause 3: Poor Cell Health. Unhealthy or compromised cells may not have the necessary intracellular environment to efficiently oxidize diH-MEQ back to its fluorescent form.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before the experiment. Use a viability stain, such as Trypan Blue or Propidium Iodide, to assess cell health before and after loading.
-
-
Possible Cause 4: Inefficient Intracellular Oxidation of diH-MEQ. The conversion of diH-MEQ back to MEQ is dependent on the intracellular redox environment.
-
Solution: While this process is typically rapid in most cell types, if you suspect poor oxidation, ensure your cell culture medium is fresh and that the cells are metabolically active. In some rare cases, the cellular machinery for this oxidation may be compromised.
-
-
Possible Cause 5: Dye Leakage. Although MEQ is considered cell-impermeant after re-oxidation, some leakage can occur over time, especially during prolonged experiments.
-
Solution: Minimize the time between loading, washing, and measurement. Perform experiments at room temperature or 37°C, as lower temperatures can sometimes reduce leakage rates.
-
Q2: The background fluorescence is too high. What can be done?
High background fluorescence can mask the specific intracellular signal and reduce the signal-to-noise ratio.
-
Possible Cause 1: Extracellular diH-MEQ or MEQ. Remnants of the loading solution can contribute to high background.
-
Solution: Thoroughly wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution or a chloride-free buffer) after the loading period to remove any extracellular dye. Typically, 2-3 washes are sufficient.
-
-
Possible Cause 2: Autofluorescence. Many cell types exhibit natural fluorescence, which can interfere with the MEQ signal.
-
Solution: Before loading with MEQ, measure the autofluorescence of an unstained cell sample using the same filter set. This value can be subtracted from the MEQ fluorescence measurement.
-
Q3: The fluorescence signal is unstable or drifts over time.
Fluorescence drift can be due to photobleaching or changes in intracellular conditions.
-
Possible Cause 1: Photobleaching. MEQ, like many fluorophores, is susceptible to photobleaching upon prolonged or intense exposure to excitation light.
-
Solution: Minimize the exposure of the cells to the excitation light source. Use the lowest possible excitation intensity that provides a detectable signal. If using a fluorescence microscope, use a neutral density filter to attenuate the light source.
-
-
Possible Cause 2: Changes in Intracellular Chloride Concentration. The fluorescence of MEQ is directly related to the intracellular chloride concentration. Any physiological process that alters this concentration will cause the signal to change.
-
Solution: Ensure that the experimental conditions (e.g., buffer composition, temperature) are stable throughout the measurement period. If studying chloride transport, this change is the expected signal.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor MEQ iodide cell loading.
Quantitative Data Summary
The following table provides recommended starting concentrations and incubation parameters for MEQ iodide cell loading. Note that these are general guidelines and may require optimization for your specific cell type and experimental conditions.
| Parameter | Recommended Range | Notes |
| diH-MEQ Loading Concentration | 100 - 500 µM | Higher concentrations may be cytotoxic. Start with a lower concentration and titrate upwards. |
| Incubation Time | 15 - 60 minutes | Longer incubation times may lead to increased cytotoxicity or dye compartmentalization. |
| Incubation Temperature | Room Temperature (20-25°C) or 37°C | 37°C may facilitate faster loading but can also increase metabolic activity and potential dye degradation. |
| Cell Density | 1 x 10⁵ to 1 x 10⁶ cells/mL | Adjust based on your experimental setup (e.g., microplate reader, fluorescence microscope). |
Experimental Protocols
Protocol 1: Preparation of diH-MEQ Loading Solution
Materials:
-
MEQ iodide powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium borohydride (NaBH₄)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
Procedure:
-
Prepare a stock solution of MEQ iodide in DMSO (e.g., 100 mM). Store protected from light at -20°C.
-
Immediately before use, dilute the MEQ iodide stock solution in the physiological buffer to the desired final concentration (e.g., 1 mM).
-
Add a small amount of solid NaBH₄ to the diluted MEQ solution. A common starting point is to add NaBH₄ until the solution changes from a yellowish color to nearly colorless. This indicates the reduction of MEQ to diH-MEQ.
-
Vortex the solution briefly and use it immediately for cell loading.
Protocol 2: Cell Loading with diH-MEQ
Materials:
-
Cells in suspension or adhered to a coverslip
-
diH-MEQ loading solution (prepared as in Protocol 1)
-
Physiological buffer for washing
Procedure:
-
Prepare your cells for the experiment. For adherent cells, grow them on coverslips. For suspension cells, pellet them by centrifugation and resuspend in the physiological buffer.
-
Add the freshly prepared diH-MEQ loading solution to the cells to achieve the desired final concentration (e.g., 400 µM).
-
Incubate the cells for the desired time (e.g., 30 minutes) at the chosen temperature (e.g., room temperature), protected from light.
-
After incubation, remove the loading solution and wash the cells 2-3 times with the physiological buffer to remove any extracellular dye.
-
The cells are now loaded with MEQ and ready for fluorescence measurement.
Protocol 3: Intracellular Calibration of MEQ Fluorescence
Since MEQ is not a ratiometric dye, its fluorescence intensity can be affected by factors other than chloride concentration, such as dye concentration and path length. Therefore, an intracellular calibration is often necessary to relate fluorescence intensity to the intracellular chloride concentration. This is typically achieved by using ionophores to equilibrate the intracellular and extracellular chloride concentrations.
Materials:
-
MEQ-loaded cells
-
Calibration buffers with varying known chloride concentrations (e.g., 0 mM, 20 mM, 50 mM, 100 mM, 150 mM Cl⁻). To maintain osmolarity, an impermeant anion like gluconate is often used to replace chloride.
-
Ionophores: A combination of a K⁺/H⁺ ionophore (e.g., nigericin) and a Cl⁻/OH⁻ exchanger (e.g., tributyltin) is commonly used.
Procedure:
-
After loading the cells with MEQ, expose them to the calibration buffers containing the ionophores.
-
Allow sufficient time for the intracellular and extracellular chloride concentrations to equilibrate.
-
Measure the fluorescence intensity (F) of the cells in each calibration buffer.
-
Also, measure the fluorescence in a chloride-free calibration buffer to obtain F₀ (fluorescence in the absence of quencher).
-
Plot F₀/F against the known chloride concentrations. The data should fit the Stern-Volmer equation: F₀/F = 1 + Ksv[Cl⁻], where Ksv is the Stern-Volmer constant. This plot can then be used to determine the intracellular chloride concentration in your experimental samples.
References
Technical Support Center: 6-Methoxy-N-ethylquinolinium (MEQ) Iodide
Welcome to the technical support center for 6-Methoxy-N-ethylquinolinium (MEQ) iodide. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize photobleaching during your fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is 6-Methoxy-N-ethylquinolinium (MEQ) iodide?
A1: 6-Methoxy-N-ethylquinolinium (MEQ) iodide is a fluorescent indicator primarily used for measuring intracellular chloride concentration.[1][2] Its fluorescence is quenched by chloride ions through a process of collision quenching, meaning the intensity of its fluorescence is dependent on the chloride concentration.[1][2][3]
Q2: What is photobleaching and why is it a problem?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as MEQ, which causes it to permanently lose its ability to fluoresce.[4][5] This occurs when the dye molecule, in its excited state after absorbing light, undergoes chemical reactions—often involving molecular oxygen—that alter its structure.[4] The generation of reactive oxygen species (ROS) is a major contributor to this process.[4] For researchers, photobleaching leads to a progressive decrease in signal intensity during an experiment, which can limit observation time and compromise the quality and quantifiability of the data.[6]
Q3: How do antifade reagents work to reduce photobleaching?
A3: Antifade reagents are chemical compounds added to imaging buffers or mounting media to slow down photobleaching.[4][7] The majority of these reagents function as scavengers of reactive oxygen species (ROS).[4][7] By neutralizing the highly reactive molecules that would otherwise damage the fluorophore, they extend the fluorescent signal's life.[4] Common examples of antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo-octane (DABCO).[4][7]
Q4: Can I use antifade reagents designed for fixed cells in my live-cell imaging experiments?
A4: It is strongly advised not to. Antifade mounting media for fixed-cell imaging often contain components like glycerol (B35011) and antioxidants at concentrations that can be cytotoxic, making them unsuitable for live-cell experiments.[4] For live-cell imaging, it is critical to use reagents specifically formulated to be biocompatible, which maintain cell viability while reducing photobleaching.[4][6]
Troubleshooting Guide
Problem: My MEQ iodide signal is fading too quickly during image acquisition.
This is a classic sign of significant photobleaching. Follow these steps to diagnose and resolve the issue.
Step 1: Optimize Imaging Parameters
The first step is always to minimize the light exposure to the sample.
-
Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal. High excitation power is a primary driver of photobleaching.[5]
-
Minimize Exposure Time: Use the shortest camera exposure time that yields a good signal-to-noise ratio.
-
Limit Continuous Exposure: When not acquiring images, use a shutter to block the excitation light path. For time-lapse experiments, increase the interval between acquisitions as much as your experimental design allows.
-
Use Transmitted Light: Locate your region of interest using brightfield or DIC before exposing the sample to fluorescence excitation.[4]
Step 2: Select and Apply an Appropriate Antifade Reagent
If optimizing imaging parameters is insufficient, the use of an antifade reagent is necessary. The choice depends on whether you are performing live-cell or fixed-cell imaging.
-
For Fixed-Cell Imaging: Use a high-quality commercial antifade mounting medium. Options like ProLong™ Gold, VECTASHIELD®, and SlowFade™ are widely used and effective at preserving fluorescence signals for extended periods.[6][8][9]
-
For Live-Cell Imaging: Use reagents specifically designed for live cells, such as ProLong™ Live Antifade Reagent or Trolox.[6] These reagents are cell-permeable and formulated to reduce phototoxicity and photobleaching without harming the cells.[6]
Step 3: Ensure Proper Sample Preparation and Storage
-
Dye Concentration: Using excessively high concentrations of MEQ iodide can sometimes increase photobleaching due to dye-dye interactions. Ensure you are using the recommended concentration for your application.[4]
-
Oxygen Removal: Since molecular oxygen is a key mediator of photobleaching, using an oxygen-scavenging system (e.g., glucose oxidase and catalase) can be effective, particularly in sealed sample chambers for high-resolution imaging.
-
Storage: After mounting, store slides for fixed-cell imaging flat, protected from light, and at 4°C to preserve the signal.[4]
Quantitative Data: Comparison of Antifade Reagents
While specific quantitative data for MEQ iodide is limited, the following table summarizes the reported effectiveness of common antifade reagents with other fluorophores, which can serve as a guide. The performance with MEQ iodide should be empirically validated.
| Antifade Reagent/Medium | Active Component(s) | Target Application | Reported Effectiveness (Half-life increase for common dyes) | Refractive Index |
| Vectashield® | Unspecified (Proprietary) | Fixed Cells | Fluorescein: ~10x, Rhodamine: ~47x, Coumarin: ~4x[8] | ~1.45 |
| ProLong™ Gold | Unspecified (Proprietary) | Fixed Cells | Excellent protection across the spectrum.[6][9] | ~1.47 |
| ProLong™ Live | Unspecified (Proprietary) | Live Cells | Inhibits photobleaching while maintaining cell viability.[6] | ~1.38 |
| SlowFade™ | Unspecified (Proprietary) | Fixed Cells | Good protection, remains liquid (does not cure).[6][8] | Not specified |
| Trolox | Vitamin E derivative | Live Cells | Acts as a triplet state quencher and ROS scavenger. | Not applicable |
| n-Propyl gallate (NPG) | n-Propyl gallate | Fixed & Live Cells | Widely used ROS scavenger, but can have biological effects.[7][10] | Not applicable |
| DABCO | 1,4-diazabicyclo[2.2.2]octane | Fixed & Live Cells | Less effective than PPD but also less toxic.[7][10] | Not applicable |
Experimental Protocols
Protocol 1: Using Antifade Mounting Medium for Fixed Cells
This protocol describes the final steps after completing cell fixation, permeabilization, and staining with MEQ iodide.
-
Final Wash: Perform the last wash of your staining protocol to remove any unbound MEQ iodide. Use a buffer such as PBS.
-
Remove Excess Buffer: Carefully aspirate the excess buffer from the coverslip or slide, ensuring the sample does not dry out.
-
Apply Antifade Medium: Place a single drop of an antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®) onto the slide where the sample is located.[4]
-
Mount Coverslip: Gently lower a clean coverslip onto the drop of medium, avoiding the introduction of air bubbles.[4]
-
Cure (for hard-setting media): Allow the mounting medium to cure according to the manufacturer's instructions. This often involves leaving the slide at room temperature in the dark for several hours to overnight.[4]
-
Seal Edges (Optional): To prevent drying over long-term storage, you can seal the edges of the coverslip with clear nail polish or a commercial sealant.[4]
-
Image: The sample is now ready for imaging. For best results, store the slide at 4°C in the dark until ready to view.[4]
Protocol 2: Using Antifade Reagent for Live-Cell Imaging
This protocol is for applying a live-cell compatible antifade reagent before or during a time-lapse experiment.
-
Cell Culture and Staining: Grow your cells in an appropriate imaging dish (e.g., glass-bottom dish) and stain them with MEQ iodide according to your established protocol.
-
Prepare Imaging Medium: Prepare your normal cell culture medium, supplementing it with the live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent) at the manufacturer's recommended concentration (e.g., 1X).
-
Medium Exchange: Carefully remove the staining medium from the cells and replace it with the freshly prepared antifade-containing imaging medium.[4]
-
Incubation (if required): Some reagents may require a short incubation period to allow for cell uptake. Follow the manufacturer's guidelines.[4]
-
Image: Place the imaging dish on the microscope stage within an environmental chamber to maintain temperature, CO₂, and humidity. You can now begin your live-cell imaging experiment with reduced photobleaching and phototoxicity.
Visualizations
Caption: Mechanism of photobleaching and the protective role of antifade agents.
Caption: Experimental workflow for using an antifade mounting medium with fixed cells.
Caption: Troubleshooting flowchart for excessive MEQ iodide photobleaching.
References
- 1. MEQ [6-Methoxy-N-ethylquinolinium iodide] | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 8. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bidc.ucsf.edu [bidc.ucsf.edu]
Technical Support Center: Optimizing Iodide Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing iodide concentration for cell viability experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of iodide for my cell line?
The optimal iodide concentration is highly cell-type dependent.[1][2] For example, thyroid cells are particularly sensitive to iodide concentration, while cells of non-thyroid origin may show no effects at similar concentrations.[1][2] It is crucial to perform a dose-response experiment (kill curve) to determine the optimal concentration for your specific cell line and experimental goals.[3][4][5]
Q2: What are the common mechanisms of iodide-induced cytotoxicity?
Excess iodide can induce cytotoxicity through several mechanisms, including:
-
Oxidative Stress: High concentrations of iodide can lead to the production of reactive oxygen species (ROS), causing cellular damage.[1][2][6]
-
Apoptosis: Iodide excess can trigger programmed cell death, or apoptosis, in certain cell types.[1][2]
-
Cell Cycle Arrest: Iodide has been shown to cause cell cycle arrest at the G0/G1 and G2/M phases in thyroid cells.[7]
Q3: How long should I incubate my cells with iodide?
The incubation time for observing an effect on cell viability is also cell-type and concentration-dependent. Cytotoxicity can be observed as early as 24 hours after exposure.[8][9] A time-course experiment is recommended to determine the optimal incubation period for your specific experimental setup.
Q4: Can the solvent for iodide affect my results?
While iodide salts are typically dissolved in aqueous solutions, if a different solvent is used, it is essential to run a solvent control. The final concentration of any solvent (e.g., DMSO) in the cell culture medium should be non-toxic, typically below 0.1% (v/v).
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High cell death at all tested concentrations | The iodide concentration range is too high for your cell line. | Perform a dose-response experiment with a much wider and lower range of concentrations (e.g., starting from the nanomolar or low micromolar range). |
| Solvent toxicity. | Ensure the final solvent concentration is non-toxic (typically <0.1%). Run a solvent-only control. | |
| Cell culture contamination. | Regularly check for and address any microbial contamination in your cell cultures. | |
| No observable effect on cell viability | The iodide concentration is too low. | Increase the concentration range in your dose-response experiment. |
| Insufficient incubation time. | Conduct a time-course experiment to determine the optimal incubation period. | |
| Iodide solution is inactive. | Verify the quality and proper storage of your iodide solution. | |
| Inconsistent results between replicates | Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells and plates. |
| Edge effects in multi-well plates. | Avoid using the outermost wells for experiments. Fill them with sterile media or PBS to maintain humidity. | |
| Inaccurate pipetting. | Calibrate and use pipettes correctly to ensure accurate reagent delivery. |
Experimental Protocols
Protocol 1: Determining Optimal Iodide Concentration using a Kill Curve Assay
This protocol outlines the steps to determine the cytotoxic concentration range of an iodide solution on a specific cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Iodide stock solution
-
Multi-well tissue culture plates (e.g., 96-well)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 20-25% confluency on the day of treatment.[4] Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Prepare Iodide Dilutions: Prepare a series of dilutions of your iodide stock solution in complete culture medium. A typical starting range for a kill curve is broad, for example, from 0.5 µg/mL to 1000 µg/mL.[4] Include a no-iodide control.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different iodide concentrations.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: After incubation, assess cell viability using your chosen method (e.g., MTT or MTS assay) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. The lowest concentration that results in complete cell death is the optimal concentration for selection.
Protocol 2: Propidium Iodide (PI) Staining for Cell Viability using Flow Cytometry
This protocol describes how to use PI staining to differentiate and quantify live versus dead cells.[11]
Materials:
-
Treated and untreated cell populations
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest Cells: Harvest both treated and untreated cells and transfer them to individual FACS tubes (up to 1 x 10^6 cells/100 µL).
-
Wash Cells: Wash the cells by adding 2 mL of PBS, centrifuging at 300 x g for 5 minutes, and decanting the supernatant. Repeat this wash step once.
-
Resuspend Cells: Resuspend the cells in 100 µL of flow cytometry staining buffer.
-
PI Staining: Add 5-10 µL of PI staining solution to each sample immediately before analysis. Do not wash the cells after adding PI.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Live cells with intact membranes will exclude the PI, while dead cells with compromised membranes will be stained positive.
Visualizations
Caption: Workflow for determining optimal iodide concentration.
Caption: Iodide-induced cytotoxicity signaling pathway.
Caption: Troubleshooting logic for iodide experiments.
References
- 1. Iodide excess induces apoptosis in thyroid cells through a p53-independent mechanism involving oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 抗生素杀灭曲线 [sigmaaldrich.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. tools.mirusbio.com [tools.mirusbio.com]
- 6. Effect of Excessive Potassium Iodide on Rat Aorta Endothelial Cells. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Evidence that the inhibitory effects of iodide on thyroid cell proliferation are due to arrest of the cell cycle at G0G1 and G2M phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl iodide toxicity in rat cerebellar granule cells in vitro: the role of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro study of acute toxic effects of high iodide doses in human thyroid follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 11. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
correcting for pH sensitivity of 6-Methoxy-N-ethylquinolinium iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent chloride indicator, 6-Methoxy-N-ethylquinolinium iodide (MEQ). The content focuses on addressing the inherent pH sensitivity of MEQ to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Is the fluorescence of MEQ sensitive to pH?
A1: Yes, the fluorescence of MEQ, like other quinolinium-based halide indicators, can be sensitive to pH. While its primary mechanism of action is collisional quenching by chloride ions, changes in pH can alter the baseline fluorescence of the dye, potentially leading to artifacts in chloride concentration measurements. This pH sensitivity is a critical factor to consider and correct for in quantitative experiments.
Q2: Why does pH affect MEQ fluorescence?
A2: The fluorescence of many organic dyes, including MEQ, can be influenced by the protonation state of the molecule. Changes in pH can alter the electronic structure of the fluorophore, thereby affecting its fluorescence quantum yield. This can manifest as either an increase or decrease in fluorescence intensity, independent of chloride concentration. The composition of the experimental buffer can also influence the extent of this pH-dependent effect.[1]
Q3: What is the pKa of MEQ?
Q4: Can I use MEQ for experiments where intracellular pH is expected to change?
A4: Yes, but it is crucial to incorporate a correction for the pH sensitivity of MEQ. This can be achieved through a direct calibration of MEQ fluorescence at different pH values or by simultaneously measuring intracellular pH with a pH-sensitive dye and applying a correction factor. Without such corrections, changes in MEQ fluorescence could be misinterpreted as changes in chloride concentration when they are, in fact, due to fluctuations in pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected changes in MEQ fluorescence that do not correlate with expected chloride fluxes. | The fluorescence signal may be influenced by changes in intracellular pH rather than, or in addition to, changes in chloride concentration. | Perform an in situ calibration of MEQ fluorescence at various known pH values to characterize its pH sensitivity under your experimental conditions. Alternatively, use a ratiometric pH-sensitive dye simultaneously to monitor and correct for pH fluctuations. |
| High background fluorescence. | Incomplete removal of extracellular MEQ. Autofluorescence from cells or media components. | Ensure thorough washing of cells after loading with MEQ. Use a phenol (B47542) red-free medium during imaging. Acquire background images of unloaded cells and subtract this from the MEQ signal. |
| Low MEQ fluorescence signal. | Inefficient loading of the dye. Photobleaching. | Optimize loading conditions (concentration, time, temperature). Reduce excitation light intensity or exposure time. Use an anti-fade reagent if compatible with your experimental setup. |
| Signal saturation. | Detector settings are too high. High intracellular concentration of MEQ. | Reduce the gain or exposure time on your microscope's camera or plate reader's detector. Optimize the loading concentration of MEQ to avoid excessive intracellular accumulation. |
| Inconsistent results between experiments. | Variability in cell loading. Uncontrolled fluctuations in experimental pH or temperature. | Standardize the cell loading protocol. Ensure that the pH and temperature of all buffers and media are consistent across all experiments. Perform regular calibration of your pH meter. |
Experimental Protocols
Protocol 1: In Situ Calibration of MEQ for pH Sensitivity
This protocol describes how to generate a correction factor for the pH-dependent fluorescence of MEQ within your cellular system. This is achieved by clamping the intracellular pH at known values using ionophores and measuring the corresponding MEQ fluorescence in the absence of chloride concentration changes.
Materials:
-
Cells loaded with MEQ
-
Chloride-free buffer (e.g., substituting chloride salts with gluconate or another impermeant anion)
-
High potassium calibration buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0)
-
Nigericin (B1684572) (a K⁺/H⁺ ionophore)
-
Valinomycin (B1682140) (a K⁺ ionophore)
-
Fluorescence microscope or plate reader
Procedure:
-
Load the cells with MEQ according to your established protocol.
-
Wash the cells thoroughly with a chloride-free buffer to remove extracellular dye.
-
Incubate the cells in a high potassium, chloride-free buffer containing nigericin (e.g., 10 µM) and valinomycin (e.g., 10 µM). This will equilibrate the intracellular pH with the extracellular pH.
-
Sequentially perfuse the cells with the high potassium calibration buffers of known pH.
-
At each pH step, acquire MEQ fluorescence intensity readings after the signal has stabilized.
-
Plot the measured MEQ fluorescence intensity against the corresponding buffer pH to generate a pH-response curve.
-
Use this calibration curve to derive a correction factor for your experimental data where pH changes are known or measured.
Caption: Workflow for in situ pH calibration of MEQ fluorescence.
Protocol 2: Simultaneous Measurement of Intracellular Chloride and pH
This protocol outlines a method for correcting MEQ fluorescence for pH changes by co-loading cells with a ratiometric pH-sensitive indicator (e.g., BCECF-AM or SNARF-1).
Materials:
-
Cells
-
MEQ
-
A ratiometric, pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Fluorescence microscope equipped for dual-wavelength excitation/emission imaging
Procedure:
-
Co-load cells with MEQ and the chosen pH-sensitive dye according to the manufacturer's instructions, optimizing for your cell type.
-
Wash the cells to remove extracellular dyes.
-
Perform an in situ calibration for the pH-sensitive dye to create a standard curve of fluorescence ratio versus pH (refer to established protocols for your chosen dye).
-
During your experiment, acquire images at the appropriate excitation and emission wavelengths for both MEQ and the ratiometric pH dye.
-
Calculate the intracellular pH at each time point using the calibration curve for the pH-sensitive dye.
-
Using the MEQ pH-response curve generated in Protocol 1, apply a correction factor to the measured MEQ fluorescence based on the simultaneously measured intracellular pH.
-
The corrected MEQ fluorescence can then be used to determine the intracellular chloride concentration using a standard Stern-Volmer calibration.
Caption: Workflow for simultaneous pH and chloride measurement and correction.
Quantitative Data Summary
For accurate correction, it is essential to empirically determine the pH-dependence of MEQ fluorescence under your specific experimental conditions (e.g., buffer system, temperature). The following table provides a hypothetical example of what this relationship might look like, based on the known behavior of similar quinolinium dyes.
Table 1: Hypothetical pH-Dependence of MEQ Fluorescence in a Chloride-Free Medium
| pH | Normalized MEQ Fluorescence (F/FpH 7.4) |
| 6.0 | 1.25 |
| 6.5 | 1.10 |
| 7.0 | 1.05 |
| 7.4 | 1.00 |
| 7.8 | 0.95 |
| 8.0 | 0.90 |
Note: This data is for illustrative purposes only. A calibration curve must be generated for your specific experimental setup.
References
minimizing background fluorescence in MEQ experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using 6-methoxy-N-ethylquinolinium (MEQ) to minimize background fluorescence and ensure high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is MEQ and how does it work?
MEQ (6-methoxy-N-ethylquinolinium) is a fluorescent dye used to measure intracellular chloride concentration. Its fluorescence is quenched by chloride ions through a collisional mechanism.[1][2][3] An increase in intracellular chloride leads to a decrease in MEQ fluorescence intensity without a shift in its emission wavelength.[1] MEQ is often loaded into cells in its reduced, membrane-permeant form (diH-MEQ), which is then oxidized within the cell to the fluorescent, membrane-impermeant MEQ.[1][4]
Q2: What are the primary sources of high background fluorescence in my MEQ experiments?
High background fluorescence can obscure the specific signal from MEQ and can originate from several sources:
-
Cellular Autofluorescence : Biological molecules like NADH, flavins, and collagen naturally fluoresce, which can be a significant issue in cell-based assays.[5][6][7][8][9]
-
Culture Medium Components : Phenol red, a common pH indicator in cell culture media, is a major source of background fluorescence.[8][10]
-
Unbound or Non-specifically Bound Dye : Residual extracellular MEQ or dye that has non-specifically bound to cellular components can contribute to high background.[11][12]
-
Contaminated Labware : Plastic-bottom dishes and other labware can fluoresce and contribute to background noise.[11]
Q3: How can I determine if autofluorescence is a problem in my experiment?
To identify and quantify autofluorescence, you should prepare a control sample of your cells that undergoes all the same processing steps as your experimental samples (e.g., fixation, washing) but without the addition of the MEQ dye.[5][6][8][13] Imaging this unstained sample will reveal the level and spectral properties of the inherent background fluorescence.[7][13]
Troubleshooting Guides
Guide 1: High Background Fluorescence
High background can significantly reduce the signal-to-noise ratio of your experiment. This guide provides a systematic approach to identifying and mitigating the source of the high background.
Problem: The fluorescence intensity of blank or negative control wells is excessively high, obscuring the MEQ signal.
Troubleshooting Workflow:
Caption: A workflow for diagnosing and resolving high background fluorescence.
| Possible Cause | Recommended Solution |
| Cellular Autofluorescence | Identify the Source: Image an unstained sample to confirm autofluorescence. Common endogenous fluorophores include NADH, collagen, and lipofuscin.[5][7] Mitigation: - Use Phenol Red-Free Media: Switch to an optically clear buffered saline solution or a medium specifically designed to reduce background fluorescence, such as Gibco FluoroBrite DMEM.[11] - Photobleaching: Before labeling, expose your samples to high-intensity light to bleach autofluorescent molecules.[7][14] - Spectral Separation: If using other fluorophores, choose ones in the far-red spectrum where autofluorescence is typically lower.[15][16] |
| Unbound or Non-specific MEQ Staining | Optimize Washing: Increase the number and duration of wash steps after MEQ loading to thoroughly remove any unbound dye. Washing 2-3 times with a buffered saline solution like PBS is recommended.[11][12][17] Titrate Dye Concentration: Use the lowest concentration of MEQ that provides a detectable signal. High concentrations can lead to non-specific binding and increased background.[11][12][17] |
| Instrument Settings | Optimize Gain/Exposure: Adjust the detector gain or camera exposure time to maximize your specific signal while minimizing background noise.[8] Use Appropriate Filters: Ensure you are using the correct excitation and emission filters for MEQ to avoid bleed-through from other fluorescent sources.[7][8] |
| Labware | Use Glass-Bottom Plates: Plastic-bottom dishes used for cell culture can be highly fluorescent. Switching to glass-bottom vessels can significantly reduce background.[11] |
Guide 2: Weak or No Signal
Problem: The fluorescence signal from your cells is weak or indistinguishable from the background.
| Possible Cause | Recommended Solution |
| Inefficient Dye Loading | Check MEQ Viability: Ensure the MEQ or its precursor, diH-MEQ, has been stored correctly to prevent degradation.[1] Optimize Loading Conditions: Adjust the incubation time and temperature. For cells that are difficult to load, incubating at 37°C may improve dye uptake.[18] |
| Low Chloride Flux | Use Positive Controls: Ensure your experimental setup can detect a chloride flux. Use known agonists or ionophores to induce a strong signal as a positive control. |
| Suboptimal Reagent Concentration | Titrate Reagents: Titrate the concentration of any compounds or antibodies used to ensure they are at their optimal working concentration.[8] |
| Photobleaching | Use Antifade Reagents: If imaging over long periods, use a mounting medium with an antifade reagent.[6] Minimize Light Exposure: Reduce the intensity of the excitation light and the duration of exposure to the sample. |
Experimental Protocols
Protocol: Measuring Relative Changes in Intracellular Chloride using MEQ
This protocol provides a general workflow for loading cells with MEQ and measuring relative changes in intracellular chloride.
Caption: A standard workflow for a MEQ-based chloride flux assay.
Materials:
-
Cells of interest seeded on glass-bottom plates or coverslips
-
MEQ dye (or diH-MEQ precursor)
-
Chloride-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Chloride-free buffer (for calibration, if needed)
-
Fluorescence microscope or plate reader with appropriate filters for MEQ (Excitation ~350 nm, Emission ~450 nm)
Procedure:
-
Cell Preparation: Seed cells in a glass-bottom dish or on coverslips and grow to the desired confluency.
-
MEQ Loading:
-
Prepare a loading buffer containing the desired concentration of MEQ.
-
Remove the culture medium from the cells and wash once with the chloride-containing buffer.
-
Add the MEQ loading buffer to the cells and incubate for the optimized time and temperature (e.g., 30-60 minutes at room temperature or 37°C).
-
-
Washing:
-
Remove the loading buffer.
-
Wash the cells 2-3 times with the chloride-containing buffer to remove all extracellular dye.[11]
-
-
Fluorescence Measurement:
-
Place the dish on the microscope or in the plate reader.
-
Acquire a baseline fluorescence reading (F₀) before adding any stimulus.
-
Add your experimental compound or stimulus to induce a change in intracellular chloride.
-
Record the fluorescence intensity (F) over time.
-
-
Data Analysis:
-
For each time point, calculate the relative fluorescence change by normalizing the fluorescence (F) to the initial baseline fluorescence (F₀).
-
Data Presentation
Table 1: Common Sources of Autofluorescence
This table summarizes common endogenous fluorophores that can contribute to background noise. Understanding their spectral properties can help in selecting appropriate filters and counterstains to minimize interference.
| Fluorophore | Excitation (nm) | Emission (nm) | Common Location |
| Collagen/Elastin | 300 - 450 | 300 - 450 | Extracellular matrix |
| NADH | ~340 | ~450 | Mitochondria |
| Flavins (FAD, FMN) | ~450 | ~530 | Mitochondria |
| Lipofuscin | Broad (UV-Vis) | Broad (Green-Red) | Lysosomes (common in aging cells) |
Data compiled from multiple sources.[5][7][15]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence-optical measurements of chloride movements in cells using the membrane-permeable dye diH-MEQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. biotium.com [biotium.com]
- 7. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tecan.com [tecan.com]
- 11. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 16. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 17. sinobiological.com [sinobiological.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Improving Signal-to-Noise Ratio with MEQ Iodide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using 6-methoxy-N-ethylquinolinium (MEQ) iodide for measuring intracellular chloride concentration ([Cl⁻]ᵢ) and improving the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is MEQ iodide and how does it work?
A1: MEQ (6-Methoxy-N-ethylquinolinium) iodide is a water-soluble, fluorescent indicator used to detect and quantify chloride ions.[1] Its mechanism relies on a process called collisional quenching. When a chloride ion in the solution collides with an excited MEQ molecule, it causes the MEQ to lose its energy without emitting light, thus "quenching" or reducing the fluorescence intensity.[2] This quenching is concentration-dependent, meaning a higher chloride concentration results in lower fluorescence. This relationship allows for the measurement of chloride levels in experimental systems, including the cytosol of living cells.[3][4]
Q2: How does using MEQ iodide improve the signal-to-noise ratio (SNR)?
A2: In experiments monitoring chloride flux (e.g., through ion channels), the change in MEQ fluorescence is the "signal." A robust and clear change in fluorescence upon channel activation or inhibition provides a high-quality signal. By optimizing MEQ loading and experimental conditions, researchers can maximize this fluorescence change relative to background noise (e.g., cellular autofluorescence, detector noise), thereby significantly improving the signal-to-noise ratio (SNR) of the measurement. A high SNR is crucial for detecting small or rapid changes in chloride concentration.
Q3: How is MEQ iodide loaded into cells?
A3: MEQ itself is a positively charged molecule and does not readily cross cell membranes. To facilitate loading, it is chemically reduced to a lipophilic, cell-permeant form called 6-methoxy-N-ethyl-1,2-dihydroquinoline (diH-MEQ). This reduction is typically performed using sodium borohydride (B1222165) immediately before the experiment. Once the uncharged diH-MEQ diffuses across the cell membrane into the cytosol, it is rapidly reoxidized back to the cell-impermeant, chloride-sensitive MEQ, effectively trapping the indicator inside the cell.
Q4: What are the optimal excitation and emission wavelengths for MEQ?
A4: The optimal spectral properties for MEQ are an excitation wavelength of approximately 318 nm and an emission wavelength of around 434 nm.[1][2] It is important to use appropriate filters and light sources to match these wavelengths for maximal signal detection.
Q5: Is MEQ iodide toxic to cells?
A5: Like most fluorescent indicators, high concentrations or prolonged exposure can potentially be cytotoxic. However, when used at appropriate working concentrations (typically in the low micromolar range) and with optimized loading times, MEQ is generally well-tolerated by most cell types for the duration of a typical experiment. It is always recommended to perform a viability assay (e.g., using propidium (B1200493) iodide or trypan blue) to confirm that the loading protocol is not adversely affecting cell health.[5][6][7][8]
Q6: Why is intracellular calibration of the MEQ signal necessary?
A6: The quenching efficiency of MEQ can be affected by the local environment, such as viscosity and the presence of other intracellular molecules. Therefore, the relationship between fluorescence and chloride concentration inside the cell may differ from that in a simple aqueous solution. Intracellular calibration is essential to accurately determine the absolute [Cl⁻]ᵢ. This is typically achieved by using ionophores to equilibrate the intracellular and extracellular chloride concentrations, allowing for the creation of a standard curve under in situ conditions.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with MEQ iodide.
Problem: Weak or no fluorescent signal after cell loading.
-
Possible Cause 1: Inefficient Reduction. The chemical reduction of MEQ to its membrane-permeant form (diH-MEQ) with sodium borohydride was incomplete.
-
Solution: Use a fresh solution of sodium borohydride for each experiment, as it can degrade over time. Ensure the reaction time is sufficient, but avoid excessively long incubations which can lead to degradation of the product.
-
-
Possible Cause 2: Premature Oxidation. The reduced diH-MEQ is unstable and may have reoxidized back to the membrane-impermeant MEQ before it had a chance to enter the cells.
-
Solution: Prepare the diH-MEQ solution immediately before adding it to the cells. Minimize its exposure to air and light.[11]
-
-
Possible Cause 3: Poor Cell Health. Unhealthy or compromised cells may not effectively load the dye or may have high levels of autofluorescence that mask the signal.
-
Solution: Confirm cell viability (>95%) before and after the loading procedure. Ensure cells are not overly confluent and are in a healthy growth phase.
-
Problem: High background fluorescence or low signal-to-noise ratio.
-
Possible Cause 1: Autofluorescence. Cells and culture media (especially those containing phenol (B47542) red or riboflavin) can exhibit intrinsic fluorescence at the wavelengths used for MEQ.
-
Solution: Image cells in a phenol red-free, serum-free medium. Before loading, acquire a baseline image of unstained cells to measure the autofluorescence, which can be subtracted from the final signal. Reducing autofluorescence with reagents like sodium borohydride prior to antibody staining is a known technique in immunofluorescence and the principle can be applied here.[12][13]
-
-
Possible Cause 2: Insufficient Quenching (Weak Signal). The change in chloride concentration during the experiment is too small to induce a significant change in MEQ fluorescence.
-
Solution: To amplify the signal, consider using iodide (I⁻) or thiocyanate (B1210189) (SCN⁻) in the extracellular solution as surrogate quenchers. These ions are typically transported by chloride channels and are much more efficient at quenching MEQ fluorescence than chloride, leading to a larger signal change for the same amount of ion flux.[4]
-
-
Possible Cause 3: Photobleaching. The fluorescent signal diminishes over time due to light-induced damage to the MEQ molecules.[14]
Experimental Protocols
Protocol 1: Preparation of Cell-Permeant diH-MEQ from MEQ Iodide
Disclaimer: This is a general protocol. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup.
-
Prepare MEQ Stock Solution: Dissolve MEQ iodide in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10-20 mM. Store in small aliquots, protected from light and moisture, at -20°C.
-
Prepare Reducing Agent: Immediately before use, prepare a 10-20 mM solution of sodium borohydride (NaBH₄) in a neutral buffer (e.g., PBS, pH 7.4).
-
Reduction Reaction: Mix the MEQ stock solution with the NaBH₄ solution. A common starting point is a 1:1 to 1:5 molar ratio of MEQ to NaBH₄. The final concentration of MEQ for the reduction step is typically in the range of 1-5 mM.
-
Incubation: Allow the reaction to proceed for 5-10 minutes at room temperature, protected from light. The solution should become colorless or pale yellow as the MEQ is reduced to diH-MEQ.
-
Immediate Use: The resulting diH-MEQ solution is unstable and must be used immediately for cell loading.
Protocol 2: Loading Cells with diH-MEQ
-
Cell Preparation: Culture cells on coverslips or in imaging plates suitable for microscopy. Ensure cells are healthy and at an appropriate confluency (e.g., 70-80%).
-
Washing: Gently wash the cells twice with a serum-free, phenol red-free physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Loading: Dilute the freshly prepared diH-MEQ solution (from Protocol 1) into the physiological buffer to a final loading concentration of 50-200 µM. Incubate the cells with this solution for 30-60 minutes at 37°C, protected from light.
-
Post-Loading Wash: After incubation, wash the cells three times with the physiological buffer to remove any extracellular dye.
-
De-esterification/Oxidation: Allow the cells to rest for an additional 15-30 minutes at room temperature or 37°C to ensure complete intracellular reoxidation of diH-MEQ to MEQ. The cells are now ready for imaging.
Quantitative Data Summary
The effectiveness of a collisional quencher is described by the Stern-Volmer constant (Kₛᵥ). A higher Kₛᵥ value indicates more efficient quenching and thus higher sensitivity.
| Indicator | Quencher | Kₛᵥ (M⁻¹) | Notes |
| MEQ | Cl⁻ | ~19 (in cells) | Moderate sensitivity to chloride. |
| SPQ | Cl⁻ | 3–118 | One of the first quinolinium-based Cl⁻ indicators.[1] |
| Lucigenin | Cl⁻ | ~390 | High sensitivity, but based on an acridine (B1665455) nucleus and may have stability issues in the cytoplasm.[1][4] |
| MEQ | I⁻ / Br⁻ / SCN⁻ | > Kₛᵥ for Cl⁻ | These anions are more effective quenchers and can be used as surrogates to enhance the signal.[3][4] |
Visualizations
Mechanism of Action & Experimental Workflow
Troubleshooting Logic for Low Signal-to-Noise Ratio
References
- 1. theinstituteoffluorescence.com [theinstituteoffluorescence.com]
- 2. MEQ [6-Methoxy-N-ethylquinolinium iodide] | AAT Bioquest [aatbio.com]
- 3. Quenching mechanism of quinolinium-type chloride-sensitive fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Propidium iodide - Wikipedia [en.wikipedia.org]
- 6. midlandsci.com [midlandsci.com]
- 7. beckman.kr [beckman.kr]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Use of flow cytometry and SNARF to calibrate and measure intracellular pH in NS0 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. xylemanalytics.com [xylemanalytics.com]
- 12. A Unique Immunofluorescence Protocol to Detect Protein Expression in Vascular Tissues: Tacking a Long Standing Pathological Hitch - Turkish Journal of Pathology [turkjpath.org]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. biotium.com [biotium.com]
how to prevent MEQ iodide precipitation in buffer
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 6-Methoxy-N-ethylquinolinium (MEQ) iodide precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is MEQ iodide and what is it used for?
MEQ iodide is a fluorescent dye belonging to the quinolinium class of compounds. It is commonly used as a chloride indicator in biological research. Its fluorescence is quenched by chloride ions, allowing for the measurement of intracellular chloride concentration and flux.
Q2: Why does my MEQ iodide precipitate when I add it to my experimental buffer?
MEQ iodide, like other quinolinium probes, can be prone to aggregation and precipitation, particularly in aqueous buffers with high ionic strength, such as Phosphate-Buffered Saline (PBS) and some Tris-based buffers.[1] Several factors can contribute to this:
-
High Concentration: MEQ iodide has limited solubility in aqueous solutions. Exceeding this solubility limit will cause it to precipitate.[1]
-
Ionic Strength of the Buffer: The high concentration of ions in buffers like PBS can decrease the solubility of MEQ iodide through the "common ion effect" or by promoting intermolecular interactions that lead to aggregation.
-
pH of the Buffer: The pH of the solution can influence the charge and stability of the MEQ iodide molecule, potentially affecting its solubility.
-
Improper Dissolution: If the initial stock solution in an organic solvent like DMSO is not properly prepared or if the dilution into the aqueous buffer is not performed correctly, localized high concentrations can lead to immediate precipitation.[1]
Q3: Is there a recommended solvent for preparing MEQ iodide stock solutions?
Yes, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing MEQ iodide stock solutions.[1] It is crucial to ensure the MEQ iodide is fully dissolved in DMSO before diluting it into your aqueous experimental buffer.
Q4: Can I use buffers other than PBS or Tris to avoid precipitation?
While PBS and Tris are common, exploring buffers with lower ionic strength might be beneficial if precipitation is a persistent issue. However, the choice of buffer should always be compatible with your specific experimental system (e.g., cell type, protein stability). Buffers like HEPES can be considered, but their compatibility with MEQ iodide and your experiment must be validated.
Troubleshooting Guide: Preventing MEQ Iodide Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent MEQ iodide precipitation during your experiments.
Issue: MEQ iodide precipitates immediately upon addition to the buffer.
| Possible Cause | Solution |
| Poor initial dissolution | Ensure your MEQ iodide is completely dissolved in high-quality, anhydrous DMSO to create a concentrated stock solution. Gently vortex the stock solution before use.[1] |
| High final concentration | Lower the final working concentration of MEQ iodide in your buffer. Titrate the concentration to find the lowest effective concentration for your assay to minimize the risk of precipitation.[1] |
| Rapid, localized concentration increase | When diluting the DMSO stock into your aqueous buffer, add the stock solution dropwise while gently vortexing or stirring the buffer to ensure rapid and uniform dispersion. Avoid adding the stock solution directly to a small volume of buffer. |
Issue: MEQ iodide solution becomes cloudy or shows precipitation over time.
| Possible Cause | Solution |
| Buffer composition | If using a high ionic strength buffer like PBS, consider reducing the salt concentration if your experimental conditions permit. Alternatively, test a different buffer system with lower ionic strength. |
| Aggregation over time | Consider adding a dispersing agent to your loading buffer. Pluronic® F-127, a non-ionic surfactant, can help prevent the aggregation of quinolinium probes.[1] A typical starting concentration is 0.02%. |
| pH instability | Verify the pH of your final MEQ iodide-containing buffer. Ensure it is within a stable range for both your experiment and the probe. |
| Storage of working solution | Prepare fresh MEQ iodide working solutions for each experiment. Avoid storing diluted aqueous solutions of MEQ iodide for extended periods. |
Experimental Protocols
Protocol for Preparing a Precipitation-Resistant MEQ Iodide Working Solution
This protocol provides a general guideline for preparing and using MEQ iodide to minimize precipitation.
Materials:
-
MEQ iodide powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Experimental Buffer (e.g., Hanks' Balanced Salt Solution - HBSS, a lower ionic strength alternative to PBS)
-
Pluronic® F-127 (optional)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Allow the MEQ iodide powder to come to room temperature before opening the vial.
-
Prepare a 10-100 mM stock solution of MEQ iodide in anhydrous DMSO.
-
Ensure the powder is completely dissolved by vortexing. This stock solution can be stored at -20°C, protected from light and moisture.
-
-
Prepare the Working Buffer:
-
Warm your chosen experimental buffer to the desired experimental temperature (e.g., 37°C).
-
If using a dispersing agent, add Pluronic® F-127 to the buffer to a final concentration of 0.02% and mix well.
-
-
Prepare the Final Working Solution:
-
Calculate the volume of the MEQ iodide DMSO stock solution needed to achieve the desired final concentration in your working buffer.
-
While gently vortexing the working buffer, add the calculated volume of the MEQ iodide stock solution dropwise. This ensures rapid mixing and prevents localized high concentrations.
-
Visually inspect the solution for any signs of precipitation.
-
-
Cell Staining (Example):
-
Wash cells with the pre-warmed working buffer.
-
Incubate cells with the final MEQ iodide working solution for the desired time and temperature, protected from light.
-
Wash the cells with the working buffer to remove excess probe before imaging or measurement.
-
Quantitative Data Summary
There is limited publicly available quantitative data on the solubility of MEQ iodide in various biological buffers. The following table provides a qualitative summary of factors influencing its solubility based on available information.
| Factor | Effect on MEQ Iodide Solubility | Recommendation |
| Solvent | High solubility in DMSO; low solubility in aqueous solutions. | Prepare concentrated stock solutions in DMSO. |
| Buffer Ionic Strength | Higher ionic strength may decrease solubility. | Use buffers with the lowest permissible ionic strength for your experiment. |
| Concentration | Higher concentrations increase the likelihood of precipitation. | Use the lowest effective concentration. |
| Additives | Dispersing agents like Pluronic® F-127 can increase apparent solubility by preventing aggregation.[1] | Consider adding 0.02% Pluronic® F-127 to your working buffer. |
| Temperature | The effect of temperature on MEQ iodide solubility in buffers is not well-documented, but for many salts, solubility increases with temperature. | Maintain consistent temperature during experiments. |
Visualizations
Caption: Troubleshooting workflow for MEQ iodide precipitation.
Caption: Potential mechanism of MEQ iodide precipitation.
References
Technical Support Center: Optimizing MEQ for Accurate Chloride Measurement
Welcome to the technical support center for 6-methoxy-N-ethylquinolinium (MEQ), a fluorescent indicator for chloride concentration. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and obtain reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for MEQ?
The optimal excitation and emission wavelengths for MEQ can vary slightly depending on the experimental conditions, such as solvent and pH. However, the generally accepted spectral properties are summarized in the table below. It is always recommended to perform a wavelength scan on your specific instrument and under your experimental conditions to determine the optimal settings.
Q2: How does MEQ measure chloride concentration?
MEQ is a chloride-sensitive fluorescent dye. Its fluorescence is quenched by chloride ions (Cl⁻) through a process called collisional quenching.[1][2] This means that when a chloride ion collides with an excited MEQ molecule, it causes the MEQ to return to its ground state without emitting a photon, thus decreasing the overall fluorescence intensity. The degree of quenching is proportional to the chloride concentration, which can be quantified using the Stern-Volmer equation.[1]
Q3: Is MEQ sensitive to other ions or environmental factors?
While MEQ is primarily used as a chloride indicator, its fluorescence can be quenched more efficiently by other halides like bromide (Br⁻) and iodide (I⁻), as well as other anions such as thiocyanate.[1] However, under typical physiological conditions, the concentrations of these other ions are usually low enough not to cause significant interference.[1] The fluorescence of quinolinium-based indicators like MEQ is generally not sensitive to pH in the physiological range.[2] It is also important to note that the quenching efficiency can be sensitive to the viscosity of the medium.[2]
Q4: How do I load MEQ into live cells?
MEQ itself is a positively charged molecule and is not readily membrane-permeant. To load MEQ into live cells, it is typically first reduced to its lipophilic, non-fluorescent precursor, dihydro-MEQ (diH-MEQ).[1][3] This uncharged molecule can passively diffuse across the cell membrane. Once inside the cell, it is rapidly reoxidized back to the fluorescent, membrane-impermeant MEQ, effectively trapping it within the cytoplasm.[1][3]
Troubleshooting Guide
This section addresses common issues encountered during experiments with MEQ.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Fluorescence Signal | Incorrect instrument settings: Excitation/emission wavelengths are not optimal. | Perform excitation and emission scans to determine the peak wavelengths for your specific setup. |
| Inefficient cell loading: The diH-MEQ precursor was not prepared correctly or did not efficiently enter the cells. | Ensure the reduction of MEQ to diH-MEQ with sodium borohydride (B1222165) is performed correctly just prior to loading. Optimize loading time and concentration. | |
| Photobleaching: Excessive exposure to the excitation light has degraded the MEQ molecules. | Minimize the exposure time and intensity of the excitation light. Use neutral density filters if necessary. | |
| High Background Fluorescence | Autofluorescence: Cells or the surrounding medium have intrinsic fluorescence at the MEQ wavelengths. | Image a sample of unstained cells to determine the level of autofluorescence. If significant, consider using a background subtraction algorithm. |
| Extracellular MEQ: Incomplete removal of the loading solution. | Ensure thorough washing of the cells after the loading procedure to remove any remaining extracellular dye. | |
| Inaccurate Chloride Concentration Readings | Incorrect Stern-Volmer constant (KSV): The KSV determined in a simple aqueous solution is used for intracellular measurements. | The KSV for MEQ can be significantly different inside cells compared to a simple buffer due to the complex intracellular environment.[1] It is crucial to perform an in situ calibration. |
| Changes in cell volume: Alterations in cell volume can change the intracellular concentration of MEQ, affecting fluorescence intensity independently of chloride concentration. | To differentiate between changes in chloride concentration and cell volume, a volume-insensitive fluorescent marker can be co-loaded with MEQ.[3] | |
| Presence of other quenching ions: Other halides or anions are present at concentrations that interfere with the measurement. | While physiological concentrations of non-chloride ions are generally not a concern, be aware of any experimental manipulations that might introduce other quenching species.[1] |
Quantitative Data Summary
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~318 nm - 351 nm | UV excitation is required.[2] Can be excited by argon-ion laser lines at 351 nm and 364 nm.[1] |
| Emission Maximum (λem) | ~447 nm | |
| Stern-Volmer Constant (KSV) in aqueous solution | ~118 M-1 (for the related compound SPQ) | The KSV is a measure of the quenching efficiency. |
| Stern-Volmer Constant (KSV) intracellular | ~19 M-1 | This value can vary between cell types and must be determined empirically through in situ calibration.[1][2] |
Experimental Protocols
Protocol 1: Preparation of diH-MEQ for Cell Loading
This protocol describes the reduction of MEQ to its membrane-permeant form, dihydro-MEQ (diH-MEQ), using sodium borohydride.[1][2]
Materials:
-
6-methoxy-N-ethylquinolinium iodide (MEQ)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
Procedure:
-
Prepare a stock solution of MEQ in DMSO (e.g., 100 mM).
-
Immediately before cell loading, dilute the MEQ stock solution in your physiological buffer to the desired final loading concentration (e.g., 1-5 mM).
-
Add a fresh, molar excess of sodium borohydride to the diluted MEQ solution (e.g., 5-10 fold molar excess).
-
Incubate the mixture for 10-15 minutes at room temperature, protected from light. The solution should become colorless as the MEQ is reduced to diH-MEQ.
-
The diH-MEQ solution is now ready for cell loading.
Protocol 2: In Situ Calibration of Intracellular MEQ Fluorescence
To accurately determine intracellular chloride concentrations, it is essential to calibrate the MEQ fluorescence signal within the cells under study. This is achieved by equilibrating the intracellular and extracellular chloride concentrations using ionophores.[1]
Materials:
-
Cells loaded with MEQ
-
High-potassium calibration buffers with varying known chloride concentrations (e.g., 0 mM, 20 mM, 40 mM, 80 mM, 120 mM Cl⁻). To maintain osmolarity, chloride is typically replaced with a non-quenching anion like gluconate.[1]
-
Nigericin (B1684572) (a K⁺/H⁺ ionophore)
-
Tributyltin (a Cl⁻/OH⁻ antiporter)
-
Fluorometer or fluorescence microscope
Procedure:
-
After loading the cells with MEQ, wash them to remove extracellular dye.
-
Incubate the cells in the high-potassium calibration buffers containing nigericin (e.g., 10 µM) and tributyltin (e.g., 10 µM) for at least 15-20 minutes to allow for ion equilibration.
-
Measure the fluorescence intensity (F) of the MEQ-loaded cells in each of the calibration buffers with different chloride concentrations ([Cl⁻]).
-
Measure the fluorescence intensity in the zero-chloride buffer (F₀). This represents the unquenched fluorescence.
-
Plot F₀/F against the corresponding [Cl⁻].
-
Perform a linear regression on the data. The slope of this line is the intracellular Stern-Volmer constant (KSV).
The relationship is described by the Stern-Volmer equation: F₀ / F = 1 + KSV * [Cl⁻] [1]
Visualizations
References
Technical Support Center: The Impact of Temperature on MEQ Iodide Fluorescence
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 6-Methoxy-N-ethylquinolinium (MEQ) iodide fluorescence assays. Here, you will find frequently asked questions, troubleshooting advice, and experimental protocols to help you understand and mitigate the effects of temperature on your experiments.
Frequently Asked Questions (FAQs)
Q1: What is MEQ and how does it work with iodide?
A1: MEQ (6-Methoxy-N-ethylquinolinium) is a fluorescent indicator commonly used to measure intracellular halide concentrations, particularly chloride.[1][2] The assay's principle is based on collisional quenching; when iodide ions (I⁻) collide with an excited MEQ molecule, they provide a non-radiative pathway for the MEQ to return to its ground state.[1][3] This process reduces the fluorescence intensity, and the degree of quenching is proportional to the iodide concentration.
Q2: How does temperature generally affect fluorescence intensity?
A2: Temperature has a significant impact on fluorescence. Generally, as temperature increases, the fluorescence intensity of a fluorophore decreases.[4] This is primarily because higher temperatures increase the kinetic energy of molecules, leading to more frequent collisions with solvent molecules or other quenching species.[4] These collisions promote energy loss through non-radiative pathways (like heat), thus reducing the quantum yield of fluorescence.
Q3: What is the specific impact of temperature on MEQ fluorescence when quenched by iodide?
A3: The quenching of MEQ by iodide is a dynamic (collisional) process.[1][3] This type of quenching is highly sensitive to temperature.[4] An increase in temperature accelerates the diffusion of both MEQ and iodide ions in the solution, which increases the frequency of their collisions.[3] More frequent collisions lead to more efficient quenching and, consequently, a more pronounced decrease in MEQ fluorescence intensity.
Q4: My fluorescence signal is decreasing as I increase the temperature. Is this normal?
A4: Yes, this is the expected behavior for a system involving dynamic quenching.[3] The rate of dynamic quenching increases with higher temperatures, which leads to a lower fluorescence signal.[3] This relationship is a key characteristic that can help confirm that the quenching mechanism is indeed collisional.
Q5: How can temperature changes affect my calibration curve and the Stern-Volmer constant (Ksv)?
A5: Temperature changes will significantly affect your calibration. The relationship between fluorescence intensity and quencher concentration is described by the Stern-Volmer equation.[5][6] For dynamic quenching, the Stern-Volmer constant (Ksv), which represents the slope of the plot of (F₀/F) vs. quencher concentration, is temperature-dependent.[3][5] Because higher temperatures lead to more efficient quenching, the value of Ksv will increase with temperature. Therefore, it is critical to generate calibration curves at the exact same temperature as your experiment to ensure accurate quantification.
Troubleshooting Guide
Problem: My fluorescence readings are inconsistent and drifting.
-
Possible Cause: The most likely cause is unstable sample temperature. Even small fluctuations can alter quenching efficiency and lead to signal drift. Sample evaporation at higher temperatures can also change fluorophore concentration and cause random fluctuations.[7]
-
Solution:
-
Use a Temperature-Controlled Holder: Employ a Peltier-based or water-jacketed cuvette holder in your spectrofluorometer to maintain a constant and uniform sample temperature.
-
Allow for Equilibration: Ensure your instrument and samples have had sufficient time to warm up and reach thermal equilibrium before starting measurements.
-
Prevent Evaporation: Keep samples properly sealed, especially during long experiments or at elevated temperatures, to prevent changes in concentration.[7]
-
Problem: The overall fluorescence signal is much lower than expected.
-
Possible Cause: The experiment might be running at a higher temperature than specified in the protocol, leading to increased quenching and lower intensity. Alternatively, the sample may contain unintentional quenchers.[8]
-
Solution:
-
Verify Temperature: Double-check the temperature setting and confirm the actual sample temperature with a calibrated thermometer.
-
Check Reagents: Ensure buffers and reagents are free from contaminating fluorescent molecules or quenchers. Use high-purity reagents and fresh solvents.[9]
-
Review Instrument Settings: Optimize the detector gain. An excessively high gain can amplify background noise, while a very low gain might not detect the signal properly.[9]
-
Problem: My Stern-Volmer plot is non-linear.
-
Possible Cause: At high quencher concentrations, deviations from the linear Stern-Volmer relationship can occur.[6] This may be due to a combination of static and dynamic quenching or other complex interactions. Temperature can influence the balance between these mechanisms.
-
Solution:
-
Work within the Linear Range: Determine the concentration range of iodide where the Stern-Volmer plot remains linear at your experimental temperature.
-
Analyze Temperature Effects: To distinguish between static and dynamic quenching, measure the Stern-Volmer constant (Ksv) at several different temperatures. An increase in Ksv with temperature is characteristic of dynamic quenching, while a decrease suggests static quenching.[3]
-
Quantitative Data Summary
The following tables illustrate the expected qualitative and quantitative impact of temperature on MEQ iodide fluorescence assays. The data are representative examples based on the principles of dynamic fluorescence quenching.
Table 1: Representative Data on the Effect of Temperature on MEQ Fluorescence Intensity
| Temperature (°C) | Relative Fluorescence Intensity (a.u.) at 0 mM Iodide | Relative Fluorescence Intensity (a.u.) at 10 mM Iodide |
| 20 | 1000 | 500 |
| 25 | 960 | 420 |
| 30 | 925 | 350 |
| 37 | 880 | 270 |
Table 2: Representative Data on the Effect of Temperature on the Stern-Volmer Constant (Ksv)
| Temperature (°C) | Temperature (K) | Stern-Volmer Constant (Ksv) (M⁻¹) |
| 20 | 293.15 | 100 |
| 25 | 298.15 | 128 |
| 30 | 303.15 | 164 |
| 37 | 310.15 | 225 |
Experimental Protocols
Protocol: Characterizing the Temperature Dependence of MEQ Quenching by Iodide
Objective: To determine the effect of temperature on MEQ fluorescence intensity and calculate the Stern-Volmer quenching constant (Ksv) at different temperatures.
Materials:
-
MEQ (6-Methoxy-N-ethylquinolinium iodide)[1]
-
Potassium Iodide (KI) or Sodium Iodide (NaI)
-
Appropriate buffer (e.g., HEPES or PBS, pH 7.4)
-
Spectrofluorometer with a temperature-controlled sample holder
-
Quartz cuvettes
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of MEQ (e.g., 10 mM in DMSO).
-
Prepare a high-concentration stock solution of iodide (e.g., 1 M KI in buffer).
-
Prepare a working solution of MEQ (e.g., 10 µM) in the desired experimental buffer.
-
-
Instrumentation Setup:
-
Turn on the spectrofluorometer and allow the lamp and detectors to warm up for at least 30-60 minutes for signal stability.
-
Set the excitation wavelength to ~320 nm and the emission wavelength to ~445 nm (confirm optimal wavelengths for your specific instrument and buffer).[10]
-
Set the temperature controller for the sample holder to the first desired temperature (e.g., 20°C).
-
-
Data Acquisition (F₀ - Fluorescence without Quencher):
-
Place a cuvette containing only the MEQ working solution into the holder.
-
Allow the sample to equilibrate to the set temperature for 5-10 minutes.
-
Record the fluorescence intensity. This value is F₀.
-
-
Data Acquisition (F - Fluorescence with Quencher):
-
Create a series of samples with a fixed concentration of MEQ and varying concentrations of iodide (e.g., 0, 5, 10, 20, 40, 80 mM) by making additions from the iodide stock solution.
-
For each sample, allow it to equilibrate to the set temperature in the holder and record the fluorescence intensity (F).
-
-
Repeat for Different Temperatures:
-
Increase the temperature of the sample holder to the next set point (e.g., 25°C, 30°C, 37°C).
-
Repeat steps 3 and 4 at each new temperature, ensuring the sample has fully equilibrated before each measurement.
-
-
Data Analysis:
-
For each temperature, calculate the F₀/F ratio for each iodide concentration.
-
Plot F₀/F versus the iodide concentration [Q].
-
Perform a linear regression on the data. According to the Stern-Volmer equation (F₀/F = 1 + Ksv[Q]), the slope of this line is the Stern-Volmer constant (Ksv) for that specific temperature.[5]
-
Compare the Ksv values obtained at different temperatures.
-
Visualizations
Caption: Experimental workflow for analyzing temperature effects.
Caption: The mechanism of temperature-enhanced dynamic quenching.
Caption: Troubleshooting decision tree for signal instability.
References
- 1. MEQ [6-Methoxy-N-ethylquinolinium iodide] | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. physicsopenlab.org [physicsopenlab.org]
- 5. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 6. chemfiz.home.amu.edu.pl [chemfiz.home.amu.edu.pl]
- 7. Troubleshooting - Thermott [thermott.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Spectrum [MEQ (6-Methoxy-N-ethylquinolinium)] | AAT Bioquest [aatbio.com]
Technical Support Center: MEQ Iodide Imaging
Welcome to the Technical Support Center for MEQ (6-methoxy-N-ethylquinolinium) Iodide Imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and avoid artifacts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is MEQ iodide imaging and what is its primary application?
A1: MEQ iodide imaging is a fluorescence-based assay used to measure intracellular iodide concentration. The fluorescent dye, MEQ, is quenched by iodide ions through a collisional mechanism. This quenching results in a decrease in fluorescence intensity, which is proportional to the intracellular iodide concentration. A primary application of this assay is to study the function of anion channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), by measuring iodide influx or efflux from cells.[1]
Q2: My baseline MEQ fluorescence signal is very low before adding iodide. What could be the cause?
A2: A low baseline fluorescence signal can be due to several factors:
-
Suboptimal Dye Loading: The concentration of the MEQ precursor, diH-MEQ, or the incubation time may be insufficient for adequate loading into the cells.[2]
-
Cell Health: Poor cell health can affect dye uptake and retention. Ensure your cells are healthy and within a suitable passage number.
-
Incorrect Filter Sets: Using incorrect excitation or emission filters on the microscope will result in poor signal detection.
-
Photobleaching: Excessive exposure to the excitation light before the experiment begins can lead to photobleaching of the dye.
Q3: The fluorescence signal is decreasing over time, even before the addition of iodide. What is happening?
A3: This is a classic sign of photobleaching, where the MEQ dye is irreversibly damaged by the excitation light, leading to a loss of fluorescence.[3] It can also be caused by dye leakage out of the cells.
Q4: Can I use other halide-sensitive dyes for this assay?
A4: Yes, other halide-sensitive fluorescent indicators are available, such as MQAE (N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide). MQAE has a higher sensitivity to chloride ions compared to MEQ.[4][5] Another alternative is the use of genetically encoded halide-sensitive fluorescent proteins, like the yellow fluorescent protein (YFP) mutant YFP-H148Q/I152L, which is highly sensitive to iodide.[1]
Q5: What are the key differences between MEQ and MQAE?
A5: Both are quinolinium-based, halide-sensitive fluorescent dyes. The main differences lie in their sensitivity to different halides and their properties within the cell. MQAE is generally more sensitive to chloride than MEQ.[4][5] However, the ester group of MQAE can be hydrolyzed inside cells, which may alter its fluorescence response.[4] Both dyes can be actively transported out of cells, a process that can be inhibited by probenecid (B1678239).[4]
Troubleshooting Guides
This section provides detailed troubleshooting for specific artifacts and issues you may encounter during your MEQ iodide imaging experiments.
Artifact 1: Photobleaching
Issue: A continuous decrease in fluorescence intensity over time, independent of iodide concentration changes. This can lead to an overestimation of iodide influx.
Solutions:
-
Reduce Excitation Light Intensity: Use the lowest possible excitation light intensity that still provides a detectable signal. Neutral density filters can be used to attenuate the light source.
-
Minimize Exposure Time: Limit the duration of exposure to the excitation light. Use intermittent imaging rather than continuous recording where possible.
-
Use Antifade Reagents: Incorporate an antifade reagent in your imaging medium to reduce the rate of photobleaching.
-
Optimize Imaging Settings: Adjust camera gain and binning to increase signal detection without increasing excitation intensity.
Artifact 2: Dye Leakage
Issue: A gradual decrease in fluorescence intensity over time, which can be mistaken for photobleaching or a slow iodide influx. MEQ and MQAE are not covalently bound and can be actively transported out of the cell.[4]
Solutions:
-
Lower the Temperature: Perform the imaging at room temperature instead of 37°C to reduce the activity of organic anion transporters responsible for dye efflux.[4]
-
Use an Anion Transporter Inhibitor: Add probenecid to your imaging buffer to block the organic anion transporters that pump the dye out of the cells.[4]
-
Perform Control Experiments: Image cells loaded with MEQ in an iodide-free buffer to quantify the rate of dye leakage and subtract it from your experimental data.
Artifact 3: Non-Uniform Dye Loading
Issue: Significant variation in fluorescence intensity between cells in the same field of view, making it difficult to obtain consistent and quantifiable data.
Solutions:
-
Optimize Loading Conditions: Experiment with different concentrations of diH-MEQ and incubation times to achieve more uniform loading across the cell population.
-
Ensure Cell Monolayer Confluency: Use a consistent cell seeding density to achieve a confluent monolayer, which can promote more uniform dye uptake.
-
Image Multiple Fields of View: Analyze several different fields of view to ensure the observed results are representative of the entire cell population.
Artifact 4: Low Signal-to-Noise Ratio
Issue: The fluorescence signal is weak compared to the background noise, making it difficult to detect small changes in fluorescence due to iodide quenching.
Solutions:
-
Optimize Dye Concentration: Increase the loading concentration of diH-MEQ, but be mindful of potential cytotoxicity at very high concentrations.
-
Increase Camera Gain: Increase the gain on your detector to amplify the signal. However, be aware that this will also amplify noise.
-
Background Subtraction: Acquire a background image from a region with no cells and subtract it from your experimental images.
-
Use a Brighter Dye: If possible, consider using a dye with a higher quantum yield.
Data Presentation
Table 1: Properties of Common Halide-Sensitive Fluorescent Dyes
| Property | MEQ | MQAE | YFP-H148Q/I152L |
| Excitation Max (nm) | ~346 | ~350 | ~514 |
| Emission Max (nm) | ~442 | ~460 | ~527 |
| Cell Loading | diH-MEQ (precursor) | Direct loading | Genetic expression |
| Primary Quencher | Iodide, Chloride | Chloride, Iodide | Iodide |
| Potential Artifacts | Photobleaching, Leakage | Photobleaching, Leakage, Hydrolysis | Photobleaching, pH sensitivity |
Table 2: Recommended Starting Concentrations and Incubation Times for Dye Loading
| Dye | Cell Type | Loading Concentration | Incubation Time | Incubation Temperature |
| diH-MEQ | Corneal Endothelial Cells | 10 µM | 10 minutes | Room Temperature[2] |
| MQAE | Various | 1-10 mM | 30-60 minutes | 37°C or Room Temperature |
| YFP | Transfected Cells | N/A (constitutively expressed) | N/A | N/A |
Experimental Protocols
Detailed Methodology for MEQ Iodide Influx Assay to Measure CFTR Activity
This protocol outlines the steps for measuring iodide influx in cells expressing CFTR using the MEQ fluorescent dye.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Grow cells to a confluent monolayer.
-
Dye Loading:
-
Prepare a stock solution of diH-MEQ in DMSO.
-
Prepare a loading buffer (e.g., Chloride-free Ringer's solution).
-
Dilute the diH-MEQ stock solution into the loading buffer to a final concentration of 5-10 µM.
-
Remove the cell culture medium and wash the cells once with the loading buffer.
-
Incubate the cells with the diH-MEQ loading solution for 10-30 minutes at room temperature, protected from light.
-
-
Dye Washout and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with the chloride-free buffer to remove extracellular dye.
-
Incubate the cells in the chloride-free buffer for an additional 15-30 minutes to allow for the intracellular oxidation of diH-MEQ to MEQ.
-
-
Baseline Fluorescence Measurement:
-
Mount the dish/coverslip on the microscope stage.
-
Using the appropriate filter set (e.g., ~350 nm excitation, ~450 nm emission), acquire a baseline fluorescence image or time-lapse series for 1-2 minutes to ensure a stable signal.
-
-
CFTR Activation and Iodide Influx:
-
Prepare a stimulation buffer containing a CFTR activator (e.g., 10 µM Forskolin and 100 µM IBMX) in the chloride-free buffer.
-
Perfuse the cells with the stimulation buffer.
-
After a few minutes of stimulation, switch to a buffer containing the same activators plus a source of iodide (e.g., 100 mM NaI replacing 100 mM Na-gluconate).
-
Continuously record the fluorescence intensity as iodide enters the cells and quenches the MEQ fluorescence.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual cells or regions of interest over time.
-
Normalize the fluorescence signal to the initial baseline fluorescence (F/F₀).
-
Calculate the initial rate of fluorescence quenching (d(F/F₀)/dt) as a measure of the rate of iodide influx and CFTR activity.
-
Mandatory Visualization
Caption: Experimental workflow for an MEQ iodide influx assay.
Caption: Mechanism of MEQ fluorescence quenching by iodide.
Caption: Troubleshooting decision tree for MEQ imaging artifacts.
References
how to handle MEQ iodide spontaneous oxidation
Welcome to the technical support center for 6-methoxy-N-ethylquinolinium iodide (MEQ iodide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, troubleshooting, and understanding the spontaneous oxidation of MEQ iodide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is MEQ iodide and what is its primary application?
A1: MEQ iodide is a fluorescent dye primarily used as a chloride indicator in biological and chemical research. Its fluorescence is sensitive to the concentration of chloride ions, which quench its fluorescence through a collisional mechanism. This property allows for the quantitative measurement of intracellular or solution-based chloride levels.
Q2: I've noticed my solid MEQ iodide has developed a yellowish or brownish tint. What is the cause of this discoloration?
Q3: My MEQ iodide solution, which should be colorless, has turned yellow/brown. Can I still use it for my experiments?
A3: A yellow or brown coloration in your MEQ iodide solution indicates the presence of iodine (I₂), a product of iodide oxidation. This can significantly interfere with your experiments in several ways:
-
Fluorescence Quenching: Iodine is a known quencher of fluorescence and can lead to an underestimation of the true fluorescence signal, independent of chloride concentration.[3][4]
-
Inner Filter Effect: The colored iodine species can absorb both the excitation and emission light of MEQ, leading to inaccurate fluorescence readings.
-
Altered Stoichiometry: The concentration of the active MEQ iodide will be lower than anticipated, affecting the accuracy of your results.
It is highly recommended to use fresh, colorless solutions for the most accurate and reproducible data. For less sensitive applications, the level of interference should be empirically determined.
Q4: How can I prevent the spontaneous oxidation of MEQ iodide?
A4: Proper storage and handling are crucial to minimize the oxidation of MEQ iodide. The following practices are recommended:
-
Storage of Solid: Store solid MEQ iodide in a tightly sealed, amber-colored vial in a cool, dry, and dark place, such as a desiccator at 2-8°C.[1]
-
Solution Preparation: Prepare MEQ iodide solutions fresh whenever possible. Use deoxygenated solvents to minimize dissolved oxygen that can contribute to oxidation.
-
Solution Storage: If a stock solution must be stored, it should be kept in a tightly sealed, light-protected container, purged with an inert gas like argon or nitrogen, and stored at low temperatures (-20°C or -80°C for long-term storage).[5]
Q5: Is it possible to purify MEQ iodide that has started to discolor?
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during experiments with MEQ iodide.
Issue 1: Low or No Fluorescence Signal
Possible Causes:
-
Oxidation of MEQ Iodide: The presence of iodine in your solution is quenching the fluorescence.
-
Incorrect Filter/Wavelength Settings: The excitation and emission wavelengths are not set correctly for MEQ iodide (Typical Ex/Em: ~344/442 nm, but can vary with solvent).[6]
-
High Chloride Concentration: The primary function of MEQ is to be quenched by chloride. A high concentration of chloride in your sample will naturally result in a low fluorescence signal.
-
Incorrect Solvent: MEQ iodide's fluorescence properties can be solvent-dependent.
-
Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the degradation of the fluorophore.
Troubleshooting Steps:
-
Visual Inspection: Check the color of your MEQ iodide stock solution. If it is yellow or brown, refer to the purification protocol.
-
Instrument Settings: Verify the excitation and emission wavelengths on your fluorometer or microscope.
-
Positive Control: Prepare a sample of MEQ iodide in a chloride-free buffer to ensure a strong fluorescence signal can be detected.
-
Solvent Compatibility: Confirm that the solvent you are using is appropriate for MEQ iodide and does not inherently quench its fluorescence.
-
Minimize Light Exposure: Reduce the intensity and duration of light exposure during your experiment.
Issue 2: High Background Fluorescence or Autofluorescence
Possible Causes:
-
Impure MEQ Iodide: The presence of fluorescent impurities from synthesis or degradation.
-
Sample Autofluorescence: The biological sample or other components in the assay buffer may have intrinsic fluorescence at the same wavelengths as MEQ iodide.
-
Contaminated Labware: Residual fluorescent compounds on cuvettes, slides, or pipette tips.
Troubleshooting Steps:
-
Blank Measurements: Measure the fluorescence of your buffer and sample without MEQ iodide to quantify the level of autofluorescence.
-
Purity Check: If you suspect impurities in your MEQ iodide, consider purification or using a new batch.
-
Thorough Cleaning: Ensure all labware is meticulously cleaned.
Issue 3: Inconsistent or Irreproducible Results
Possible Causes:
-
Progressive Oxidation: The MEQ iodide solution is degrading over the course of the experiment.
-
Temperature Fluctuations: Fluorescence is temperature-sensitive.
-
Pipetting Errors: Inaccurate dilutions leading to variations in MEQ iodide or chloride concentrations.
Troubleshooting Steps:
-
Use Fresh Solutions: Prepare fresh MEQ iodide solutions for each experiment.
-
Temperature Control: Ensure all measurements are performed at a consistent and controlled temperature.
-
Calibrate Pipettes: Regularly check the calibration of your pipettes.
Data Presentation
Table 1: Qualitative Stability and Storage of MEQ Iodide
| Condition | Observation | Recommended Action |
| Solid MEQ Iodide | ||
| Stored in dark, dry, cool conditions | White to off-white powder, stable for months to years. | Continue proper storage. |
| Exposed to light and/or moisture | Develops a yellow to brownish tint over time. | For critical experiments, use a fresh, pure lot. For others, consider purification. |
| MEQ Iodide Solution (e.g., in DMSO or buffer) | ||
| Freshly prepared from pure solid | Colorless solution with bright fluorescence in the absence of quenchers. | Use immediately for best results. |
| Stored in the dark at 4°C for a few days | May remain colorless or develop a very faint yellow tint. | Suitable for most applications, but check for color change before use. |
| Stored at room temperature and exposed to light | Rapidly develops a yellow to brown color within hours to days. | Discard or purify before use. |
| Frozen (-20°C or -80°C), protected from light | Can remain stable for longer periods (weeks to months). | Thaw and use immediately. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Purification of Partially Oxidized MEQ Iodide Solution
This protocol describes a method to remove colored iodine impurities from an MEQ iodide solution using sodium thiosulfate (B1220275).
Materials:
-
Partially oxidized MEQ iodide solution (yellow/brown) in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).
-
5% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Saturated sodium chloride (brine) solution.
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Round-bottom flask.
-
Rotary evaporator.
Procedure:
-
Transfer the colored MEQ iodide solution to a separatory funnel.
-
Add an equal volume of the 5% sodium thiosulfate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The yellow/brown color of the organic layer should disappear as the iodine is reduced to iodide and extracted into the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the washing with the sodium thiosulfate solution if any color persists in the organic layer.
-
Wash the organic layer with an equal volume of brine to remove residual water-soluble impurities.
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer by adding a small amount of anhydrous sodium sulfate or magnesium sulfate and swirling.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the purified MEQ iodide.
-
The purified solid should be stored under the recommended conditions (cool, dry, dark).
Visualizations
Caption: Proposed pathway for the spontaneous oxidation of MEQ iodide.
Caption: Troubleshooting workflow for common MEQ iodide experimental issues.
Caption: Experimental workflow for the purification of oxidized MEQ iodide.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. iodine fluorescence quenching: Topics by Science.gov [science.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MEQ [6-Methoxy-N-ethylquinolinium iodide] | AAT Bioquest [aatbio.com]
Validation & Comparative
A Head-to-Head Comparison of MEQ Iodide and MQAE Fluorescent Chloride Indicators
For researchers, scientists, and drug development professionals engaged in the precise measurement of intracellular chloride concentrations, the selection of an appropriate fluorescent indicator is a critical decision that can significantly impact experimental outcomes. Among the available options, 6-methoxy-N-ethylquinolinium iodide (MEQ iodide) and N-(6-Methoxyquinolyl)acetoethyl Ester (MQAE) are two widely utilized quinoline-based fluorescent dyes. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable indicator for your research needs.
At a Glance: Key Performance Characteristics
A summary of the key quantitative data for MEQ iodide and MQAE is presented below, offering a clear comparison of their spectral properties and sensitivity to chloride ions.
| Property | MEQ Iodide | MQAE |
| Full Chemical Name | 6-methoxy-N-ethylquinolinium iodide | N-(6-Methoxyquinolyl)acetoethyl Ester |
| Molecular Weight | ~315.15 g/mol | ~326.19 g/mol |
| Excitation Wavelength (max) | ~344 nm | ~355 nm |
| Emission Wavelength (max) | ~442 nm | ~460 nm |
| Stern-Volmer Constant (Ksv) in solution | Not widely reported | ~200 M⁻¹[1] |
| Stern-Volmer Constant (Ksv) in cells | ~19 M⁻¹[2][3] | 25 - 40 M⁻¹[4][5] |
Mechanism of Action: Collisional Quenching
Both MEQ iodide and MQAE operate on the principle of collisional quenching. In this process, the fluorescence of the indicator is diminished upon collision with chloride ions. This interaction is a dynamic process where the excited state of the fluorophore returns to the ground state without the emission of a photon. Consequently, an increase in intracellular chloride concentration leads to a decrease in the measured fluorescence intensity. This relationship is described by the Stern-Volmer equation.
Performance Comparison
Sensitivity to Chloride
The sensitivity of a fluorescent chloride indicator is quantified by the Stern-Volmer constant (Ksv). A higher Ksv value indicates a greater degree of quenching for a given chloride concentration, signifying higher sensitivity. Experimental data consistently shows that MQAE possesses a higher Ksv than MEQ iodide, both in solution and within the cellular environment. In solution, MQAE exhibits a Ksv of approximately 200 M⁻¹[1]. In various cell types, the intracellular Ksv for MQAE has been reported to be in the range of 25-40 M⁻¹[4][5]. In contrast, the intracellular Ksv for MEQ has been reported to be around 19 M⁻¹[2][3]. This suggests that MQAE is the more sensitive indicator for detecting changes in intracellular chloride concentration.
Cell Loading and Retention
A significant practical difference between MEQ iodide and MQAE lies in their cell loading procedures. MQAE is cell-permeant and can be loaded into cells by direct incubation[1]. This straightforward method is a notable advantage in terms of experimental simplicity.
MEQ iodide, on the other hand, is a positively charged molecule and is membrane-impermeable. To overcome this, a two-step loading protocol is required. MEQ is first chemically reduced to its uncharged, membrane-permeant form, dihydro-MEQ (diH-MEQ). This precursor is then incubated with cells, allowing it to diffuse across the cell membrane. Once inside the cell, diH-MEQ is oxidized back to the fluorescently active and membrane-impermeant MEQ, effectively trapping it within the cytoplasm[2][6][7]. While this method is more complex, it can lead to better retention of the dye within the cells compared to MQAE, which has been reported to leak from cells over time[1].
Photostability and Cytotoxicity
Direct comparative studies on the photostability and cytotoxicity of MEQ iodide and MQAE are limited. However, some general observations have been reported. Like many fluorescent dyes, both indicators are susceptible to photobleaching upon prolonged or intense illumination. Anecdotal evidence suggests that MQAE may exhibit some degree of cytotoxicity, particularly at higher concentrations or with prolonged incubation times. The multi-step loading process for MEQ, involving a chemical reduction step, also carries a potential for introducing cellular stress if not performed carefully. Researchers should empirically determine the optimal dye concentration and loading time to minimize phototoxicity and other adverse cellular effects for their specific cell type and experimental conditions.
Experimental Protocols
MQAE Cell Loading Protocol
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Prepare a stock solution of MQAE: Dissolve MQAE in dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.
-
Prepare a loading buffer: Use a physiologically compatible buffer such as Krebs-HEPES.
-
Prepare the MQAE working solution: Dilute the MQAE stock solution in the loading buffer to a final concentration of 5-10 mM. The optimal concentration may vary depending on the cell type.
-
Cell loading:
-
Wash the cells once with the loading buffer.
-
Incubate the cells in the MQAE working solution for 30-60 minutes at 37°C.
-
Wash the cells thoroughly with the loading buffer to remove any extracellular dye.
-
-
Fluorescence Measurement: Image the cells using a fluorescence microscope equipped with appropriate filters for MQAE (Excitation ~355 nm, Emission ~460 nm).
MEQ Iodide (via diH-MEQ) Cell Loading Protocol
This protocol involves the chemical reduction of MEQ to diH-MEQ prior to cell loading.
-
Prepare diH-MEQ:
-
Dissolve MEQ iodide in a suitable buffer.
-
Add a reducing agent, such as sodium borohydride, to the MEQ solution.
-
Incubate the mixture to allow for the reduction of MEQ to diH-MEQ. This process should be performed immediately before use, as diH-MEQ is prone to re-oxidation.
-
-
Cell loading:
-
Wash the cells with a physiological buffer.
-
Incubate the cells with the freshly prepared diH-MEQ solution.
-
Wash the cells to remove any extracellular diH-MEQ.
-
-
Intracellular Oxidation and Measurement:
-
Allow time for the intracellular diH-MEQ to be oxidized back to MEQ. This process occurs spontaneously within the cellular environment.
-
Image the cells using a fluorescence microscope with the appropriate filters for MEQ (Excitation ~344 nm, Emission ~442 nm).
-
Conclusion: Making the Right Choice
The choice between MEQ iodide and MQAE depends on the specific requirements of the experiment.
MQAE is the indicator of choice when higher sensitivity to chloride and a simpler loading protocol are the primary considerations. Its higher Stern-Volmer constant makes it more suitable for detecting subtle changes in intracellular chloride concentration.
MEQ iodide , despite its more complex loading procedure, may be advantageous when dye retention is a major concern. The intracellular trapping of MEQ following the oxidation of diH-MEQ can lead to more stable, long-term measurements with less signal degradation due to dye leakage.
For both indicators, it is imperative to perform in situ calibration to determine the Stern-Volmer constant within the specific cell type and experimental conditions being used, as the intracellular environment can significantly influence the dye's fluorescence properties. Careful optimization of dye concentration and loading conditions is also essential to minimize potential artifacts from cytotoxicity and photobleaching, ensuring the acquisition of reliable and reproducible data.
References
- 1. hamamatsu.com [hamamatsu.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of MQAE for measurement of intracellular [Cl-] in cultured aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence-optical measurements of chloride movements in cells using the membrane-permeable dye diH-MEQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence imaging of changes in intracellular chloride in living brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Fluorescent Dyes for Intracellular Chloride
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular chloride (Cl⁻) concentration is crucial for understanding a myriad of physiological processes, from neuronal signaling to cell volume regulation. The selection of an appropriate fluorescent indicator is a critical step in experimental design. This guide provides an objective comparison of commonly used fluorescent dyes for intracellular Cl⁻, supported by experimental data and detailed protocols.
This guide compares both chemical fluorescent dyes and genetically encoded fluorescent sensors, offering insights into their performance, advantages, and limitations.
Quantitative Performance of Fluorescent Chloride Indicators
The selection of a suitable fluorescent dye hinges on several key parameters. The following tables summarize the quantitative data for popular chemical and genetically encoded chloride indicators to facilitate an informed choice.
Chemical Fluorescent Dyes
Chemical dyes for intracellular chloride typically operate on the principle of collisional quenching, where the fluorescence intensity of the dye decreases upon interaction with chloride ions. Their sensitivity is often described by the Stern-Volmer constant (Ksv), where a higher Ksv indicates greater sensitivity.
| Dye Name | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Stern-Volmer Constant (Ksv) in vitro (M⁻¹) | Stern-Volmer Constant (Ksv) in situ (M⁻¹) | Quantum Yield | Key Features |
| 6-methoxy-N-(3-sulfopropyl)quinolinium | SPQ | ~350 | ~445[1] | 118[2] | 12[2] | - | One of the earliest Cl⁻ indicators; requires invasive loading.[2] |
| N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide | MQAE | ~350 | ~460[3] | 200[2][3] | 2-40[4] | - | More sensitive than SPQ; membrane permeable.[3] |
| 6-methoxy-N-ethylquinolinium iodide | MEQ | ~344 | ~440 | - | 19[2] | 0.7 | Can be loaded non-invasively as a reduced precursor.[2] |
| Lucigenin | - | 368/455 | 505[2] | 390[2][5] | Unstable in cytoplasm | 0.6-0.7[2][5] | High in vitro sensitivity; not ideal for intracellular measurements.[2][5] |
Genetically Encoded Fluorescent Sensors
Genetically encoded sensors are proteins that can be expressed within specific cells or organelles, offering excellent targeting and retention.[4] Many are based on Förster Resonance Energy Transfer (FRET) between two fluorescent proteins, where the binding of chloride to one of the proteins alters the FRET efficiency. Their affinity for chloride is typically described by the dissociation constant (Kd).
| Sensor Name | Principle | Excitation (nm) | Emission (nm) | Chloride Kd (mM) | Key Features |
| Clomeleon | FRET (CFP-YFP) | ~440 (CFP) | ~485 (CFP) / ~530 (YFP) | 87-167 | First ratiometric genetically encoded Cl⁻ sensor; pH sensitive.[4] |
| SuperClomeleon | FRET (Cerulean-Topaz) | ~433 (Cerulean) | ~475 (Cerulean) / ~528 (Topaz) | ~24.6[6][7][8] | Improved signal-to-noise ratio over Clomeleon.[6] |
| Cl-Sensor | FRET (CFP-YFP mutant) | ~433 (CFP) | ~475 (CFP) / ~528 (YFP) | ~30[4][9] | Higher affinity for chloride than Clomeleon.[4][9] |
| monomeric Cl-YFP | Single FP | ~514 | ~527 | 14 | Enhanced photostability and reduced pH interference.[10] |
Signaling Pathway: WNK-SPAK/OSR1 Kinase Cascade
Intracellular chloride concentration is not merely a passive parameter but an active signaling molecule. A key pathway regulated by intracellular Cl⁻ is the WNK-SPAK/OSR1 kinase cascade, which plays a critical role in regulating ion transport and cell volume.[11][12][13] WNK (With-No-Lysine) kinases act as intracellular chloride sensors.[1] Low intracellular chloride levels activate WNK kinases, which in turn phosphorylate and activate the SPAK/OSR1 kinases.[11][12] These activated kinases then phosphorylate and regulate the activity of various cation-chloride cotransporters (CCCs), such as NKCC1 and KCCs, to restore chloride homeostasis.[11][12][14]
References
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. hamamatsu.com [hamamatsu.com]
- 4. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-wavelength chloride-sensitive fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. eneuro.org [eneuro.org]
- 8. eneuro.org [eneuro.org]
- 9. Frontiers | Genetically encoded optical sensors for monitoring of intracellular chloride and chloride-selective channel activity [frontiersin.org]
- 10. A Genetically-Encoded YFP Sensor with Enhanced Chloride Sensitivity, Photostability and Reduced pH Interference Demonstrates Augmented Transmembrane Chloride Movement by Gerbil Prestin (SLC26a5) | PLOS One [journals.plos.org]
- 11. The WNK-SPAK/OSR1 pathway: master regulator of cation-chloride cotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiological Processes Modulated by the Chloride-Sensitive WNK-SPAK/OSR1 Kinase Signaling Pathway and the Cation-Coupled Chloride Cotransporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Physiological Processes Modulated by the Chloride-Sensitive WNK-SPAK/OSR1 Kinase Signaling Pathway and the Cation-Coupled Chloride Cotransporters [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Patch-Clamp vs. MEQ Iodide Efflux: A Head-to-Head Comparison for Validating Ion Channel Activity
For researchers, scientists, and drug development professionals navigating the landscape of ion channel analysis, the choice of assay is paramount. This guide provides a comprehensive comparison of two widely used techniques: the gold-standard patch-clamp electrophysiology and the fluorescence-based MEQ iodide efflux assay. By presenting objective performance data, detailed experimental protocols, and clear visual workflows, this document serves as a critical resource for validating findings and selecting the appropriate method for your research needs.
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel critical for maintaining epithelial surface hydration, serves as a primary example throughout this guide. Dysfunctional CFTR is the underlying cause of cystic fibrosis, making assays that accurately measure its activity essential for developing and validating new therapies.
At a Glance: Key Differences and Applications
The patch-clamp technique directly measures the flow of ions across a cell membrane, providing unparalleled detail about the biophysical properties of individual ion channels, such as conductance and open probability.[1] It is considered the definitive method for characterizing ion channel function. However, it is a low-throughput and technically demanding procedure.[2]
In contrast, the MEQ (N-(6-methoxyquinolyl)acetoethyl ester) iodide efflux assay is a fluorescence-based method that indirectly measures the collective activity of a population of ion channels.[3] It is a higher-throughput and less technically intensive method, making it well-suited for initial compound screening and validating hits from larger screens.[3][4]
This guide will delve into the specifics of each technique, providing the necessary information to understand their respective strengths and limitations and how they can be used synergistically to validate experimental findings.
Quantitative Data Comparison: Performance of CFTR Modulators
To provide a clear comparison of data obtained from both techniques, the following table summarizes the performance of various CFTR modulators as measured by iodide efflux assays and patch-clamp recordings. While a direct side-by-side comparison of EC50 values in a single study is not always available, this table compiles data from studies that utilized both methods to characterize the same compounds, offering a valuable cross-methodology perspective.
| Compound/Condition | Assay Type | Cell Line | Measured Parameter | Result | Reference |
| Forskolin (10 µM) | Iodide Efflux | C127-hCFTR | Peak Rate of Iodide Efflux | ~0.4 min⁻¹ | |
| Whole-Cell Patch-Clamp | CHO-CFTR | Current Density at +60 mV | ~25 pA/pF | ||
| Genistein (50 µM) | Iodide Efflux | CHO cells expressing human F508del-CFTR | CFTR-mediated iodide efflux | Potentiation Observed | [5][6] |
| Patch-Clamp (cell-free) | BHK and NIH-3T3 cells expressing human F508del-CFTR | Single-channel activity | Potentiation Observed | [5][6] | |
| Ivacaftor (VX-770) | Iodide Efflux | CHO cells expressing mouse F508del-CFTR | CFTR-mediated iodide efflux | No effect | [5][6] |
| Patch-Clamp | CHO cells expressing mouse F508del-CFTR | Single-channel activity | No effect | [5][6] | |
| MPB-07 (250 µM) | Iodide Efflux | CFTR-expressing CHO cells | Rate of ¹²⁵I efflux | Activation Observed | [7] |
| Whole-Cell Patch-Clamp | CFTR-expressing CHO cells | Whole-cell currents | Current increase observed | [7] | |
| Compound 407882 (1 µM) | Iodide Efflux | ΔF508-CFTR-expressing HeLa cells | Peak amplitude of Fsk/Gst-dependent I⁻ efflux | Significant increase | [1] |
| Western Blot (for CFTR maturation) | ΔF508-CFTR-expressing HeLa cells | Ratio of mature (band C) to immature (band B) CFTR | Significant increase | [1] | |
| GLPG2451 | YFP Halide Assay | Low temperature rescued F508del CFTR | EC₅₀ | 11.1 ± 3.6 nM | [8] |
| Patch-Clamp | F508del CFTR | Open probability | Increased | [8] | |
| GLPG1837 | YFP Halide Assay | Low temperature rescued F508del CFTR | EC₅₀ | 3.5 ± 0.2 nM | [8] |
| Patch-Clamp | F508del CFTR | Open probability | Increased | [8] |
Experimental Protocols
To ensure reproducibility and aid in the design of validation studies, detailed protocols for both the MEQ iodide efflux assay and whole-cell patch-clamp recordings are provided below.
MEQ Iodide Efflux Assay Protocol
This protocol is adapted for measuring CFTR-mediated iodide efflux in a 96-well plate format, suitable for higher-throughput analysis.
Materials:
-
Cells expressing the ion channel of interest (e.g., HEK293 or CHO cells stably expressing CFTR)
-
96-well black, clear-bottom tissue culture plates
-
MEQ dye
-
Iodide Loading Buffer (e.g., 137 mM NaI, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4)
-
Iodide-Free Buffer (e.g., 137 mM NaNO₃, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4)
-
Agonist/modulator solution (e.g., Forskolin and Genistein in Iodide-Free Buffer)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Wash the cells once with Iodide-Free Buffer. Incubate the cells with MEQ dye in Iodide-Free Buffer for 30-60 minutes at 37°C.
-
Iodide Loading: Wash the cells twice with Iodide-Free Buffer to remove excess dye. Load the cells with Iodide Loading Buffer for 30-60 minutes at 37°C. During this step, the influx of iodide will quench the MEQ fluorescence.
-
Baseline Fluorescence Measurement: Wash the cells rapidly three times with Iodide-Free Buffer to remove extracellular iodide. Add Iodide-Free Buffer to each well and measure the baseline fluorescence using a plate reader (excitation ~350 nm, emission ~460 nm).
-
Stimulation and Measurement: Add the agonist/modulator solution to the wells. Immediately begin kinetic fluorescence measurements for 10-20 minutes. The efflux of iodide through activated channels will result in an increase in MEQ fluorescence (dequenching).
-
Data Analysis: The rate of fluorescence increase is proportional to the rate of iodide efflux and reflects the activity of the ion channel. Calculate the initial rate of efflux for each condition.
Whole-Cell Patch-Clamp Protocol for CFTR Iodide Currents
This protocol describes the whole-cell patch-clamp technique for directly measuring CFTR-mediated iodide currents.
Materials:
-
Cells expressing CFTR on glass coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries
-
Pipette puller and microforge
-
Extracellular (bath) solution: 140 mM NMDG-Cl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4 with NMDG
-
Intracellular (pipette) solution: 140 mM NMDG-Cl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, 4 mM Mg-ATP, 0.1 mM GTP, pH 7.2 with Tris
-
CFTR activating solution: Extracellular solution containing agonists like Forskolin (10 µM) and Genistein (50 µM).
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Approach and Seal Formation: Place a coverslip with adherent cells in the recording chamber perfused with the extracellular solution. Under microscopic guidance, carefully approach a cell with the micropipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Recording Baseline Currents: Clamp the cell membrane potential at a holding potential (e.g., -40 mV). Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to record baseline whole-cell currents.
-
CFTR Activation and Recording: Perfuse the cell with the CFTR activating solution. Repeat the voltage-step protocol to record the activated CFTR currents.
-
Data Analysis: Subtract the baseline currents from the activated currents to isolate the CFTR-specific iodide currents. Analyze the current-voltage (I-V) relationship and current density (current normalized to cell capacitance).
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cff.org [cff.org]
- 5. Differential thermostability and response to cystic fibrosis transmembrane conductance regulator potentiators of human and mouse F508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential thermostability and response to cystic fibrosis transmembrane conductance regulator potentiators of human and mouse F508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Ion Channel Research: The Advantages of MEQ Iodide over Radioisotope Flux Assays
For researchers, scientists, and drug development professionals engaged in ion channel analysis, the choice of assay methodology is critical. While radioisotope flux assays have long been a staple, the emergence of fluorescence-based techniques, particularly using MEQ (6-methoxy-N-ethylquinolinium) iodide, offers a compelling alternative with significant advantages in safety, throughput, and ease of use. This guide provides an objective comparison of these two methodologies, supported by experimental principles and protocols, to aid in the selection of the most appropriate assay for your research needs.
A Paradigm Shift in Ion Flux Measurement
Radioisotope flux assays, traditionally considered a gold standard, directly measure the movement of ions across a cell membrane using radiolabeled ions such as chlorine-36 (³⁶Cl⁻) or rubidium-86 (⁸⁶Rb⁺) as a surrogate for potassium.[1] While sensitive and providing a direct measure of ion transport, these assays are hampered by significant drawbacks, including the handling and disposal of radioactive materials, regulatory burdens, and limitations in throughput.[2]
Fluorescence-based assays, utilizing dyes like MEQ iodide, have emerged as a powerful alternative. These assays indirectly measure ion flux by detecting changes in intracellular fluorescence. MEQ iodide's fluorescence is quenched upon collisional interaction with halide ions, primarily iodide, which can be used as a surrogate for chloride.[3][4] An influx of iodide into cells loaded with MEQ results in a measurable decrease in fluorescence, providing a real-time readout of ion channel activity.[5] This method avoids the hazards and logistical complexities of radioactivity and is highly amenable to high-throughput screening (HTS) formats.[2][6]
Quantitative Comparison: MEQ Iodide vs. Radioisotope Flux Assays
The following table summarizes the key performance characteristics of MEQ iodide and radioisotope flux assays, highlighting the quantitative and qualitative advantages of the fluorescence-based method.
| Feature | MEQ Iodide Flux Assay | Radioisotope Flux Assay (e.g., ³⁶Cl⁻) |
| Principle | Fluorescence quenching of intracellular MEQ by iodide influx.[3][4] | Direct detection of radioactive isotope movement across the cell membrane.[1] |
| Safety | Non-radioactive, minimal safety concerns. | Involves handling and disposal of radioactive materials, requiring specialized licenses and safety protocols.[2] |
| Throughput | High-throughput compatible (384-well and 1536-well plates), enabling the screening of large compound libraries.[2] | Lower throughput, typically limited to 96-well plates, with more manual handling steps.[2] |
| Temporal Resolution | Allows for real-time kinetic measurements of ion flux. | Generally provides endpoint or limited kinetic data due to the need for sample collection and processing. |
| Sensitivity | High sensitivity, with a reported Stern-Volmer constant (Ksv) for Cl⁻ of 19 M⁻¹ in cells.[3][4] | High sensitivity due to the direct detection of radioactivity. However, the low specific activity of some isotopes like ³⁶Cl⁻ can be a limitation.[4] |
| Cost | Generally lower cost per sample due to the absence of radioactive materials and disposal costs. | Higher costs associated with the purchase of radioisotopes, specialized detection equipment (scintillation counters), and radioactive waste disposal. |
| Ease of Use | Simpler workflow, amenable to automation.[6] | More complex protocol involving multiple washing and incubation steps, and specialized handling of radioactive materials. |
| Data Acquisition | Fluorescence plate reader. | Scintillation counter. |
Experimental Workflows and Signaling Pathways
To visualize the distinct processes of each assay, the following diagrams illustrate the experimental workflows.
Detailed Experimental Protocols
MEQ Iodide Chloride Flux Assay Protocol
This protocol provides a general framework for performing a chloride ion flux assay using MEQ iodide. Optimization of incubation times, concentrations, and cell types is recommended.
-
Cell Preparation:
-
Seed cells expressing the chloride channel of interest in a 96- or 384-well black, clear-bottom microplate.
-
Culture cells to an appropriate confluency (typically 80-95%).
-
-
MEQ Iodide Loading:
-
Prepare a loading buffer containing the membrane-permeant form of MEQ (diH-MEQ).
-
Aspirate the culture medium from the cells and wash once with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the MEQ loading buffer to each well and incubate at 37°C for 30-60 minutes. Inside the cell, diH-MEQ is oxidized to the cell-impermeant, chloride-sensitive MEQ.[3]
-
-
Washing:
-
Aspirate the loading buffer and wash the cells 2-3 times with a chloride-free buffer to remove extracellular dye.
-
-
Assay Procedure:
-
Add a chloride-free buffer containing iodide to each well.
-
Add test compounds at desired concentrations.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence (Excitation: ~350 nm, Emission: ~450 nm).
-
Inject an agonist or stimulus to activate the chloride channels.
-
Immediately begin kinetic fluorescence readings to monitor the quenching of MEQ fluorescence due to iodide influx.
-
-
Data Analysis:
-
The rate of fluorescence quenching is proportional to the rate of iodide influx and, therefore, the activity of the chloride channel.
-
Calculate the initial rate of quenching for each well.
-
Normalize the data to controls (e.g., vehicle-treated and inhibitor-treated cells) to determine the effect of the test compounds.
-
Radioisotope (³⁶Cl⁻) Efflux Assay Protocol
This protocol outlines a typical procedure for a ³⁶Cl⁻ efflux assay. All steps involving radioactive materials must be performed in a designated and approved laboratory with appropriate safety precautions.
-
Cell Preparation:
-
Seed cells expressing the chloride channel of interest in a 96-well microplate and grow to confluency.
-
-
Radioisotope Loading:
-
Prepare a loading buffer containing ³⁶Cl⁻ at a specific activity.
-
Aspirate the culture medium and wash the cells.
-
Add the ³⁶Cl⁻ loading buffer to each well and incubate for 1-2 hours at 37°C to allow for cellular uptake of the radioisotope.
-
-
Washing:
-
Rapidly wash the cells multiple times with a cold, non-radioactive buffer to remove extracellular ³⁶Cl⁻. This step is critical to reduce background signal.
-
-
Efflux Assay:
-
Initiate the efflux by adding a buffer containing the test compound.
-
At specific time points, collect the extracellular buffer from each well.
-
After the final time point, lyse the cells in each well to determine the remaining intracellular radioactivity.
-
-
Radioactivity Measurement:
-
Add a scintillation cocktail to the collected buffer samples and the cell lysates.
-
Measure the radioactivity in each sample using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ³⁶Cl⁻ efflux at each time point relative to the total initial intracellular radioactivity.
-
Plot the efflux over time to determine the rate of chloride transport.
-
Compare the efflux rates in the presence of test compounds to control wells to determine their effects on channel activity.
-
Conclusion
MEQ iodide-based fluorescence assays present a significant advancement over traditional radioisotope flux assays for the study of ion channels. The elimination of radioactive materials enhances laboratory safety and reduces regulatory burdens and costs. Furthermore, the high-throughput compatibility and potential for real-time kinetic measurements make MEQ iodide assays particularly well-suited for large-scale compound screening and in-depth mechanistic studies in drug discovery. While radioisotope assays remain a valid and sensitive method, the numerous advantages of MEQ iodide establish it as a superior choice for modern ion channel research.
References
- 1. Determination of CFTR chloride channel activity and pharmacology using radiotracer flux methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flux assays in high throughput screening of ion channels in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-Based High Throughput Screening Technologies for Natural Chloride Ion Channel Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Chloride Indicators: Limitations of 6-Methoxy-N-ethylquinolinium iodide (MEQ)
For researchers, scientists, and drug development professionals engaged in the study of cellular ion dynamics, the selection of an appropriate fluorescent probe is paramount. This guide provides a comprehensive comparison of 6-Methoxy-N-ethylquinolinium iodide (MEQ), a commonly used fluorescent chloride indicator, with its alternatives. We will delve into the inherent limitations of MEQ, supported by experimental data, and present alternative probes to facilitate an informed choice for your specific research needs.
Understanding 6-Methoxy-N-ethylquinolinium iodide (MEQ)
MEQ belongs to the quinolinium family of fluorescent dyes used for the determination of intracellular chloride concentrations ([Cl⁻]ᵢ). Its mechanism of action is based on collisional quenching, where the fluorescence intensity of the dye is decreased upon collision with chloride ions. This process is concentration-dependent, allowing for the quantification of [Cl⁻]ᵢ. MEQ is typically loaded into cells in its reduced, membrane-permeant form, dihydro-MEQ (diH-MEQ), which is then oxidized intracellularly to the fluorescent, membrane-impermeant MEQ.
Key Limitations of MEQ
Despite its widespread use, MEQ possesses several limitations that can impact experimental outcomes and data interpretation.
-
Limited Dynamic Range for Extracellular Chloride: MEQ and other quinolinium-based dyes were primarily developed for measuring the relatively low [Cl⁻]ᵢ (typically < 40 mM). Their dynamic range is often exhausted at higher chloride concentrations, making them less suitable for accurately measuring extracellular chloride levels, which can be significantly higher.
-
Collisional Quenching Mechanism: The fluorescence quenching is a diffusion-limited process, making it susceptible to changes in solution viscosity and temperature. This can introduce variability in measurements.
-
Lack of Ratiometric Measurement Capability: MEQ is a single-excitation, single-emission wavelength indicator. The quenching of its fluorescence is not accompanied by a spectral shift. This prevents ratiometric measurements, which are advantageous as they can correct for variations in dye concentration, path length, and excitation light intensity.
-
Interference from Other Anions: The fluorescence of MEQ is more efficiently quenched by other halides, such as bromide (Br⁻) and iodide (I⁻), as well as other anions like thiocyanate (B1210189) (SCN⁻). The presence of these ions in the experimental system can lead to an overestimation of the chloride concentration.
-
Photostability Concerns: Quinolinium-based dyes are known to be susceptible to photobleaching, which can lead to a decrease in fluorescence signal over time during prolonged imaging experiments. This can be a significant drawback for time-lapse studies.
-
Potential Cytotoxicity: As with many fluorescent probes, the potential for cytotoxicity exists, especially at higher concentrations or with prolonged exposure. However, detailed comparative cytotoxicity data for MEQ and its direct alternatives is limited.
Performance Comparison of Fluorescent Chloride Indicators
To provide a clear overview, the following table summarizes the key performance characteristics of MEQ and its common alternatives. It is important to note that direct comparative studies for all parameters are not always available, and some values are reported from different experimental systems.
| Indicator | Excitation (nm) | Emission (nm) | Stern-Volmer Constant (Ksv, M⁻¹) | Key Advantages | Key Disadvantages |
| MEQ | ~346 | ~442 | ~20-50 (in cells) | Cell-permeant precursor (diH-MEQ) available. | Non-ratiometric, susceptible to photobleaching, interference from other anions. |
| SPQ | ~344 | ~443 | ~10-20 (in cells) | Widely used and characterized. | Poor membrane permeability, lower sensitivity than MQAE. |
| MQAE | ~355 | ~460 | ~25-50 (in cells) | Higher fluorescence quantum yield than SPQ. | Poor membrane permeability, potential for intracellular hydrolysis. |
| Lucigenin | ~368 | ~505 | ~390 (in solution) | High sensitivity to chloride. | Unstable in the cytoplasm, not suitable for intracellular measurements. |
| SuperClomeleon | ~433 (CFP) | ~475 (CFP) / ~525 (YFP) | Ratiometric (FRET-based) | Genetically encoded, ratiometric, targetable to specific cells or organelles. | Lower sensitivity than some chemical dyes, pH sensitivity. |
Experimental Protocols
Protocol 1: Intracellular Chloride Measurement using MEQ
This protocol outlines the general steps for loading cells with the membrane-permeant precursor of MEQ (dihydro-MEQ) and subsequent measurement of intracellular chloride.
1. Preparation of diH-MEQ:
- Prepare a stock solution of MEQ in a suitable solvent (e.g., DMSO).
- Reduce MEQ to diH-MEQ by adding a reducing agent like sodium borohydride. The reaction should be performed in the dark and on ice.
- The resulting diH-MEQ solution should be used immediately as it is prone to re-oxidation.
2. Cell Loading:
- Wash cultured cells with a chloride-free buffer.
- Incubate the cells with the freshly prepared diH-MEQ solution at a final concentration typically in the low micromolar range. The optimal concentration and incubation time should be determined empirically for each cell type.
- Incubate at 37°C for 30-60 minutes to allow for cellular uptake and intracellular oxidation to MEQ.
3. Fluorescence Imaging:
- Wash the cells to remove extracellular dye.
- Mount the cells on a fluorescence microscope.
- Excite the cells at ~340-350 nm and record the emission at ~440-460 nm.
- Acquire baseline fluorescence, and then apply experimental treatments that are expected to alter intracellular chloride concentrations.
4. In Situ Calibration:
- At the end of the experiment, perform an in situ calibration to relate fluorescence intensity to chloride concentration.
- Permeabilize the cell membrane to chloride and other ions using a combination of ionophores (e.g., nigericin (B1684572) and tributyltin).
- Equilibrate the cells in a series of calibration buffers with known chloride concentrations (with an impermeant anion like gluconate used to maintain osmolarity).
- Measure the fluorescence intensity at each chloride concentration and construct a Stern-Volmer plot (F₀/F vs. [Cl⁻]), where F₀ is the fluorescence in the absence of chloride. The slope of this plot gives the Stern-Volmer constant (Ksv).
Protocol 2: Cytotoxicity Assay
A common method to assess the cytotoxicity of fluorescent probes is the MTT assay, which measures the metabolic activity of cells.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
2. Compound Incubation:
- The following day, treat the cells with a range of concentrations of the fluorescent probe (e.g., MEQ). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- Incubate for a relevant period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
- Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer).
- Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the percentage of viability against the probe concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context in which these probes are used, the following diagrams are provided.
Caption: Experimental workflow for intracellular chloride measurement using MEQ.
Caption: GABAergic signaling pathway and the effect of chloride influx on MEQ fluorescence.
Conclusion and Recommendations
6-Methoxy-N-ethylquinolinium iodide is a valuable tool for the study of intracellular chloride dynamics. However, researchers must be cognizant of its limitations, particularly its non-ratiometric nature, susceptibility to photobleaching, and potential for interference from other anions.
For applications requiring higher sensitivity, especially for extracellular measurements, or for long-term imaging studies, alternative probes should be considered. Genetically encoded indicators like SuperClomeleon offer the significant advantages of being ratiometric and targetable, although with potentially lower intrinsic sensitivity compared to some chemical dyes. The choice of the optimal fluorescent chloride indicator will ultimately depend on the specific experimental question, the biological system under investigation, and the available imaging instrumentation. Careful consideration of the pros and cons of each probe, as outlined in this guide, will enable more robust and reliable experimental outcomes.
A Researcher's Guide to Cross-Validation of Microelectrode Array (MEA) Data with Ion-Selective Microelectrodes (ISMs)
In the landscape of electrophysiological research and drug development, understanding the intricate interplay between neuronal electrical activity and ionic dynamics is paramount. Microelectrode arrays (MEAs) offer a powerful platform for monitoring the functional activity of neuronal networks with high temporal resolution.[1][2][3] However, MEA recordings represent the extracellular field potential, an indirect measure of cellular activity. To gain a more comprehensive and mechanistic understanding, it is crucial to cross-validate MEA data with direct measurements of ion concentration changes in the extracellular space. Ion-selective microelectrodes (ISMs) are specialized sensors designed for this purpose, enabling real-time monitoring of specific ion fluxes.[4]
This guide provides a framework for the cross-validation of MEA data with ISM recordings, offering objective comparisons and proposed experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to integrate these complementary techniques for more robust and insightful preclinical studies.
Comparative Analysis of MEA and ISM Technologies
MEAs and ISMs provide distinct yet complementary information about the physiological state of excitable tissues, such as neuronal cultures or cardiac muscle cells. A direct comparison of their performance and the data they generate is essential for designing effective cross-validation studies.
| Parameter | Microelectrode Array (MEA) | Ion-Selective Microelectrode (ISM) | Rationale for Cross-Validation |
| Primary Measurement | Extracellular field potentials (spikes, bursts, network activity)[2] | Concentration of specific ions (e.g., K+, Ca2+, Na+) in the extracellular space[4] | To directly correlate changes in electrical signaling with underlying ionic fluxes. |
| Temporal Resolution | High (microseconds to milliseconds)[5] | Moderate (milliseconds to seconds), dependent on electrode response time[6] | To determine the precise timing of ionic changes relative to neuronal firing events. |
| Spatial Resolution | Network-level to multi-unit activity (dependent on electrode density)[7] | Single-point measurement at the electrode tip | To link localized ion concentration changes to the activity of nearby neurons recorded by the MEA. |
| Information Provided | Functional connectivity, synchrony, firing rate, burst patterns[1] | Real-time ion homeostasis, pathological ion accumulation, receptor-mediated ion fluxes[8] | To understand how changes in ion concentrations modulate network behavior and vice-versa. |
| Invasiveness | Non-invasive to the cell culture[1] | Minimally invasive, requires careful placement within the tissue or culture | To ensure the ISM does not disrupt the network activity being recorded by the MEA. |
| Example Application | High-throughput cardiotoxicity screening, neurotoxicity assays[9] | Studying the role of potassium in seizure-like activity, monitoring drug effects on specific ion channels[4] | To investigate the mechanisms of drug action, for instance, by observing if a compound's effect on firing rate is accompanied by a change in extracellular potassium. |
Proposed Experimental Protocols for Cross-Validation
The following is a detailed methodology for the simultaneous recording of MEA and ISM data from in vitro neuronal cultures. This protocol is a synthesized approach based on standard practices for each individual technique.
Preparation of Neuronal Culture on MEA
-
Cell Seeding: Plate primary neurons or human pluripotent stem cell (hPSC)-derived neurons onto a sterile MEA plate.[3] The seeding density should be optimized to achieve a confluent monolayer over the electrode grid.
-
Culture Maintenance: Maintain the neuronal culture in a suitable growth medium and incubator conditions until the network exhibits mature, spontaneous electrical activity. This is typically characterized by synchronized bursting behavior.
Fabrication and Calibration of Ion-Selective Microelectrodes
-
Electrode Pulling: Fabricate micropipettes from borosilicate glass capillaries using a micropipette puller. The tip diameter should be in the range of 1-3 µm.
-
Silanization: To ensure the ionophore adheres to the glass, silanize the micropipette tips.
-
Ionophore Loading: Fill the tip of the micropipette with the ion-selective cocktail (e.g., a valinomycin-based cocktail for a potassium-selective electrode).[4] Backfill the electrode with a suitable electrolyte solution.
-
Calibration: Prior to the experiment, calibrate the ISM in solutions of known ion concentrations (e.g., 3, 5, and 10 mM KCl for a K+-selective electrode). The electrode should exhibit a Nernstian response.
Simultaneous MEA and ISM Recording
-
Setup: Place the MEA plate with the mature neuronal culture into the MEA recording system. Position a micromanipulator holding the calibrated ISM over the MEA.
-
ISM Positioning: Under microscopic guidance, carefully lower the ISM into the cell culture, positioning the tip as close as possible to one of the MEA recording electrodes without damaging the cells.
-
Baseline Recording: Record baseline spontaneous activity from both the MEA and the ISM simultaneously for a period of 5-10 minutes.
-
Pharmacological Intervention: Introduce a test compound (e.g., a known ion channel blocker or a novel drug candidate) into the culture medium.
-
Post-Compound Recording: Continue to record simultaneously from both the MEA and the ISM to observe the effects of the compound on both electrical activity and ion concentration.
Data Analysis
-
MEA Data: Analyze the MEA recordings for changes in spike rate, burst frequency, burst duration, and network synchrony.
-
ISM Data: Convert the potential recordings from the ISM into ion concentration using the calibration curve.
-
Cross-Correlation: Correlate the timing of events in the MEA data (e.g., the onset of a network burst) with changes in the ISM data (e.g., a rise in extracellular potassium concentration).
Visualizing the Workflow and Data Relationships
Diagrams created using the DOT language can effectively illustrate the experimental workflow and the logical connections between the data streams.
Caption: Experimental workflow for cross-validation.
Caption: Logical relationship between MEA and ISM data.
Conclusion
The cross-validation of MEA data with ion-selective microelectrodes offers a powerful approach to deepen our understanding of neuronal and cardiac electrophysiology. By combining the high temporal resolution and network-level view of MEAs with the direct biochemical information provided by ISMs, researchers can elucidate the mechanisms underlying observed electrical phenomena. This integrated approach is particularly valuable in drug development for assessing the effects of novel compounds on both cellular signaling and ion homeostasis, ultimately leading to more predictive and reliable preclinical data.
References
- 1. trepo.tuni.fi [trepo.tuni.fi]
- 2. Microelectrode Array | Axion Biosystems [axionbiosystems.com]
- 3. Comparative microelectrode array data of the functional development of hPSC-derived and rat neuronal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making, Testing, and Using Potassium Ion Selective Microelectrodes in Tissue Slices of Adult Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous multi-electrode array recording and two-photon calcium imaging of neural activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Ion-Selective Electrodes to Study the Drug Release from Porous Cellulose Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. multichannelsystems.com [multichannelsystems.com]
- 8. Extracellular potassium accumulation in acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multielectrode Array (MEA) Assay for Profiling Electrophysiological Drug Effects in Human Stem Cell-Derived Cardiomyocytes | Axion Biosystems [axionbiosystems.com]
A Head-to-Head Comparison: MEQ and Lucigenin for Chloride Measurement in Research
For researchers, scientists, and drug development professionals, the accurate measurement of chloride ion concentration is crucial for understanding a myriad of physiological and pathological processes. Among the fluorescent probes available, 6-methoxy-N-ethylquinolinium (MEQ) and lucigenin (B191737) are two commonly employed options. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable probe for your research needs.
Chloride ions are fundamental to cellular homeostasis, playing critical roles in regulating cell volume, membrane potential, and the transport of other ions. Consequently, aberrant chloride concentrations are implicated in various diseases, including cystic fibrosis and epilepsy, making the development of drugs targeting chloride channels a significant area of research. The selection of an appropriate chloride indicator is paramount for obtaining reliable and reproducible data. Both MEQ and lucigenin operate on the principle of collisional quenching, where the fluorescence of the probe is diminished upon interaction with chloride ions. However, they exhibit distinct characteristics that make them suitable for different experimental contexts.
Performance Characteristics at a Glance
A summary of the key quantitative data for MEQ and lucigenin is presented below, allowing for a direct comparison of their optical properties and sensitivity to chloride.
| Parameter | MEQ | Lucigenin |
| Mechanism | Collisional Quenching | Collisional Quenching |
| Excitation Maxima | 344 nm[1] | 368 nm and 455 nm[2][3] |
| Emission Maximum | 440 nm[1] | 505 nm[2][3] |
| Stern-Volmer Constant (Ksv) in aqueous solution | 145 M⁻¹[1] | 390 M⁻¹[2][4] |
| Stern-Volmer Constant (Ksv) in cells | 19 M⁻¹[1][2][5] | Not suitable for intracellular measurements[2][3][4] |
| Quantum Yield | 0.70[1] | ~0.6[2][3] |
| Common Applications | Intracellular chloride measurements[1][5][6] | Chloride measurements in liposomes and reconstituted membrane vesicles[2][3][4] |
| Key Limitations | Requires a membrane-permeable precursor (diH-MEQ) for cell loading[1][2][5]. | Unstable in the cytoplasm, making it unsuitable for intracellular measurements[2][3][4]. |
| Selectivity | Quenched by other halides (Br⁻, I⁻) and thiocyanate[1]. Insensitive to nitrate, sulfate, cations, and pH[1]. | Insensitive to nitrate, phosphate, and sulfate[2][3][7]. |
Delving into the Details: A Comparative Analysis
MEQ: The Intracellular Specialist
MEQ has established itself as a valuable tool for measuring cytosolic chloride concentrations. Its key advantage lies in a workaround for its inherent membrane impermeability. Researchers can load cells with its non-fluorescent, lipophilic precursor, 6-methoxy-N-ethyl-1,2-dihydroquinoline (diH-MEQ).[1][2][5] Once inside the cell, diH-MEQ is oxidized to the fluorescent and membrane-impermeant MEQ, effectively trapping the indicator in the cytoplasm.[1][5] This allows for stable, long-term measurements of intracellular chloride.
However, the sensitivity of MEQ to chloride is lower within the cellular environment (Ksv of 19 M⁻¹) compared to aqueous solutions (Ksv of 145 M⁻¹).[1][2][5] This is a critical consideration for experimental design and data interpretation. Furthermore, like many quinolinium-based dyes, MEQ fluorescence can be quenched by other halides, which could be a confounding factor in certain experimental setups.[1]
Lucigenin: High Sensitivity for In Vitro Systems
Lucigenin boasts a significantly higher Stern-Volmer constant for chloride (390 M⁻¹) in aqueous solutions, indicating a greater sensitivity compared to MEQ.[2][4] This high sensitivity makes it an excellent choice for in vitro assays, such as measuring chloride flux in liposomes and reconstituted membrane vesicles.[2][3][4] Its fluorescence is also conveniently excited at longer wavelengths (455 nm), which can help to minimize background fluorescence from biological samples.[2][3]
The major drawback of lucigenin is its reported instability within the cytoplasm of cells.[2][3][4] This instability renders it unsuitable for reliable intracellular chloride measurements. Therefore, its application is largely confined to cell-free systems.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for using MEQ and lucigenin for chloride measurements. It is important to note that optimal conditions may vary depending on the specific cell type or experimental system and should be determined empirically.
Measurement of Intracellular Chloride using MEQ
-
Preparation of diH-MEQ: The membrane-permeant precursor, diH-MEQ, is prepared by reducing MEQ with sodium borohydride (B1222165) immediately before use.[2]
-
Cell Loading: Incubate cells with 25-50 µM diH-MEQ for 5-10 minutes at 37°C.[1]
-
Wash and Oxidation: Wash the cells with a diH-MEQ-free buffer and incubate for an additional 15 minutes to allow for the intracellular oxidation of diH-MEQ to MEQ.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of ~344 nm and an emission wavelength of ~440 nm.
-
Calibration: To determine the intracellular chloride concentration, an in situ calibration is necessary. This is typically achieved by using ionophores (e.g., nigericin (B1684572) and tributyltin) to equilibrate the intracellular and extracellular chloride concentrations in buffers with known chloride levels.[2] The relationship between fluorescence and chloride concentration is described by the Stern-Volmer equation: F₀/F = 1 + Ksv[Cl⁻], where F₀ is the fluorescence in the absence of chloride, F is the fluorescence at a given chloride concentration, Ksv is the Stern-Volmer constant, and [Cl⁻] is the chloride concentration.[2]
Measurement of Chloride in Liposomes using Lucigenin
-
Encapsulation of Lucigenin: Prepare liposomes in a buffer containing lucigenin to encapsulate the probe.
-
Removal of External Probe: Remove any unencapsulated lucigenin by size-exclusion chromatography or dialysis.
-
Initiation of Chloride Flux: Create a chloride gradient across the liposome (B1194612) membrane by adding a concentrated chloride solution to the external buffer.
-
Fluorescence Measurement: Monitor the decrease in lucigenin fluorescence over time using an excitation wavelength of ~455 nm and an emission wavelength of ~505 nm.[8]
-
Data Analysis: The rate of fluorescence quenching is proportional to the rate of chloride influx into the liposomes. The data can be analyzed to determine the permeability of the liposome membrane to chloride.
Visualizing the Workflow and Comparison
To further clarify the experimental processes and the key differences between MEQ and lucigenin, the following diagrams are provided.
Caption: Workflow for intracellular chloride measurement using MEQ.
Caption: Workflow for chloride measurement in liposomes using lucigenin.
References
- 1. Cell-permeable fluorescent indicator for cytosolic chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Long-wavelength chloride-sensitive fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Fluorescence-optical measurements of chloride movements in cells using the membrane-permeable dye diH-MEQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Accuracy of 6-Methoxy-N-ethylquinolinium iodide (MEQ) for Intracellular Chloride ([Cl-]i) Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular chloride concentration ([Cl⁻]i) is crucial for understanding a myriad of physiological and pathological processes. 6-Methoxy-N-ethylquinolinium iodide (MEQ) is a widely used fluorescent indicator for this purpose. This guide provides an objective comparison of MEQ's performance against other common chemical and genetically encoded chloride indicators, supported by experimental data and detailed protocols.
Mechanism of Action: Collisional Quenching
Fluorescent chloride indicators like MEQ, SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium), and MQAE (N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide) operate based on the principle of collisional quenching.[1][2] In this process, chloride ions, upon collision with the excited fluorophore, facilitate a non-radiative return to the ground state, leading to a decrease in fluorescence intensity.[3] This relationship is described by the Stern-Volmer equation:
Where:
-
F₀ is the fluorescence intensity in the absence of chloride.
-
F is the fluorescence intensity in the presence of chloride.
-
Kₛᵥ is the Stern-Volmer constant, a measure of the indicator's sensitivity to chloride.[3][4][5]
-
[Cl⁻] is the chloride concentration.
A higher Kₛᵥ value indicates greater sensitivity to chloride ions.[4][6]
Comparison of Fluorescent Chloride Indicators
The choice of a fluorescent indicator for [Cl⁻]i measurement depends on several factors, including sensitivity, cell loading efficiency, retention, photostability, and pH sensitivity. The following table summarizes the key properties of MEQ and its common alternatives.
| Indicator | Type | Excitation (nm) | Emission (nm) | In Vitro Kₛᵥ (M⁻¹) | In Cell Kₛᵥ (M⁻¹) | Key Advantages | Key Disadvantages |
| MEQ | Chemical | ~350-364 | ~440-460 | ~185 | 16 - 19 | Good cell retention via diH-MEQ loading.[7][8] | Requires UV excitation, prone to photobleaching, single wavelength makes ratiometric measurement impossible.[3][9] |
| MQAE | Chemical | ~350-355 | ~460 | 45.7 - 200 | 25 - 28.3 | Higher quantum yield than SPQ.[8][10] | Poor membrane permeability, potential for intracellular hydrolysis.[7][8] |
| SPQ | Chemical | ~320-350 | ~445 | ~118 | 12 - 16.2 | Established indicator for CFTR activity studies.[8][11] | Poor cell retention, pH sensitivity in some buffers.[2][7] |
| Lucigenin | Chemical | 368, 455 | 505 | ~390 | Not suitable for intracellular use | High sensitivity to chloride.[2] | Unstable in the cytoplasm.[2] |
| Clomeleon | Genetically Encoded | ~440 (CFP) | 485 (CFP), 530 (YFP) | N/A (Kd ~87-167 mM) | N/A (Kd ~87-167 mM) | Ratiometric measurement, targetable to specific cells/organelles.[1][12] | Low affinity for Cl⁻, significant pH sensitivity.[1][3] |
| SuperClomeleon | Genetically Encoded | ~440 (CFP) | 485 (CFP), 530 (YFP) | N/A | N/A | Improved signal-to-noise over Clomeleon.[13] | Still sensitive to pH.[13] |
| ChlorON Sensors | Genetically Encoded | ~485 | ~515 | N/A (Kd ~30-285 mM) | N/A (Kd ~30-285 mM) | Turn-on fluorescence response, high dynamic range.[14] | pH can affect dynamic range and affinity.[14] |
Experimental Protocols
Cell Loading with MEQ using the diH-MEQ Precursor
A significant advantage of MEQ is its cell-loading procedure, which involves the use of its membrane-permeant precursor, 6-methoxy-N-ethyl-1,2-dihydroquinoline (diH-MEQ).[7][8] This precursor readily crosses the cell membrane and is then oxidized intracellularly to the chloride-sensitive, membrane-impermeant MEQ.[8][9]
Materials:
-
6-Methoxy-N-ethylquinolinium iodide (MEQ)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Cells of interest
Protocol:
-
Prepare a stock solution of MEQ in DMSO.
-
Reduce MEQ to diH-MEQ: Immediately before use, react the MEQ stock solution with NaBH₄ in a physiological buffer. The reaction is typically rapid.
-
Load the cells: Incubate the cells with the diH-MEQ solution. Incubation time and concentration may need to be optimized for different cell types but is often in the range of 30-60 minutes at 37°C.
-
Wash the cells: After incubation, wash the cells thoroughly with a fresh physiological buffer to remove any extracellular dye.
-
Allow for intracellular oxidation: Incubate the cells for a further period (e.g., 15-30 minutes) to ensure the complete oxidation of diH-MEQ to MEQ within the cells.
-
The cells are now ready for fluorescence imaging.
In Situ Calibration of Intracellular Chloride Indicators
To accurately determine [Cl⁻]i, it is essential to perform an in situ calibration of the fluorescent indicator within the cells under study.[1][2][3] This is because the fluorescence properties of the dye can be influenced by the intracellular environment.[3] The following protocol is a general method for calibrating quinolinium-based chloride indicators.
Materials:
-
Cells loaded with the chloride indicator (e.g., MEQ)
-
High-potassium calibration buffers with varying known chloride concentrations (e.g., 0, 20, 40, 80, 120 mM Cl⁻, with an anion like gluconate substituting for chloride to maintain osmolarity)
-
Nigericin (B1684572) (a K⁺/H⁺ ionophore)
-
Tributyltin (a Cl⁻/OH⁻ antiporter)
Protocol:
-
Load cells with the chloride indicator as described previously.
-
Equilibrate cells in the high-potassium calibration buffers containing nigericin and tributyltin. These ionophores will clamp the intracellular ion concentrations to the levels in the extracellular buffer.[1][15]
-
Measure fluorescence intensity (F) for each known extracellular chloride concentration.
-
Determine F₀: Measure the fluorescence in the zero-chloride buffer.
-
Construct a Stern-Volmer plot: Plot F₀/F against the known chloride concentrations.
-
Determine the in situ Kₛᵥ: The slope of the linear regression of the Stern-Volmer plot gives the in situ Stern-Volmer constant for the indicator in your specific cell type and experimental conditions.[4]
High-Throughput Screening (HTS) for Chloride Channel Modulators
Fluorescent chloride indicators are valuable tools for high-throughput screening of compounds that modulate the activity of chloride channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[16][17] Genetically encoded indicators, particularly YFP-based sensors, are often preferred for HTS due to their stability and targetability.[17]
Conclusion
6-Methoxy-N-ethylquinolinium iodide (MEQ) remains a valuable tool for measuring intracellular chloride concentrations, primarily due to its effective cell loading and retention via the diH-MEQ precursor. Its accuracy is comparable to other quinolinium-based dyes like SPQ and MQAE. However, researchers must be aware of its limitations, including the need for UV excitation, which can be phototoxic, and its non-ratiometric nature, which necessitates careful in situ calibration to obtain accurate quantitative data.
For applications requiring ratiometric measurements, long-term imaging, or targeting to specific subcellular compartments, genetically encoded indicators such as SuperClomeleon and the newer ChlorON sensors offer significant advantages, despite their own challenges with pH sensitivity and, in some cases, lower affinity for chloride. The choice of the most appropriate indicator will ultimately depend on the specific experimental question, the cell type under investigation, and the available imaging instrumentation.
References
- 1. Frontiers | Twenty years of fluorescence imaging of intracellular chloride [frontiersin.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brain.fuw.edu.pl [brain.fuw.edu.pl]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence-optical measurements of chloride movements in cells using the membrane-permeable dye diH-MEQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Fluorescence imaging of changes in intracellular chloride in living brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of chloride efflux by X-ray microanalysis versus MQAE-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetically Encoded Optical Sensors for Monitoring of Intracellular Chloride and Chloride-Selective Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. experts.illinois.edu [experts.illinois.edu]
- 16. Fluorescence-Based High Throughput Screening Technologies for Natural Chloride Ion Channel Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chloride Imaging: MEQ Iodide vs. Clomeleon
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular chloride (Cl⁻) concentration is crucial for understanding a myriad of physiological and pathological processes. This guide provides a detailed comparison of two common tools for intracellular chloride imaging: the synthetic dye MEQ iodide and the genetically encoded biosensor Clomeleon.
This comparison will delve into their respective mechanisms of action, performance characteristics, and experimental protocols, offering supporting data to aid in the selection of the most appropriate tool for your research needs. While the initial inquiry included "Cl-NERF," our comprehensive search revealed that Cl-NERF is a ratiometric pH indicator for acidic environments, not a chloride probe. Therefore, this guide focuses on a comparison between the classic synthetic chloride indicator, MEQ iodide, and a widely used genetically encoded ratiometric indicator, Clomeleon.
Performance at a Glance: MEQ Iodide vs. Clomeleon
| Feature | MEQ Iodide | Clomeleon |
| Indicator Type | Synthetic, quinolinium-based dye | Genetically encoded, FRET-based protein biosensor |
| Measurement Type | Intensity-based | Ratiometric |
| Mechanism of Action | Collisional quenching of fluorescence by Cl⁻ | FRET between CFP and YFP, quenched by Cl⁻ binding to YFP |
| Sensitivity to Chloride | Stern-Volmer Constant (KSV) in cells: ~19 M⁻¹[1] | Dissociation Constant (Kd): 87-167 mM (pH dependent)[2] |
| pH Sensitivity | Relatively insensitive in the physiological range | Significant pH dependence, affecting Kd[2] |
| Photostability | Prone to photobleaching with UV excitation | Generally more photostable than synthetic dyes[3][4] |
| Cytotoxicity | Potential for cytotoxicity at high loading concentrations | Generally low cytotoxicity with long-term expression[3][5] |
| Cell Loading/Delivery | Requires loading of a membrane-permeant precursor (dihydro-MEQ) | Requires genetic delivery (transfection, viral transduction) |
| Targeting | Difficult to target to specific subcellular compartments | Can be targeted to specific cell types or organelles |
Principles of Detection
MEQ Iodide: Collisional Quenching
MEQ (6-methoxy-N-ethylquinolinium) iodide is a fluorescent indicator whose fluorescence is dynamically quenched by chloride ions through a process of collisional quenching.[2][6] When an MEQ molecule is excited by UV light, it can return to its ground state by emitting a photon (fluorescence). However, if a chloride ion collides with the excited MEQ molecule, it provides a non-radiative pathway for the molecule to return to its ground state, thus quenching the fluorescence. The degree of quenching is proportional to the intracellular chloride concentration and is described by the Stern-Volmer equation.[7]
Clomeleon: Ratiometric FRET Sensing
Clomeleon is a genetically encoded biosensor composed of two fluorescent proteins, a Cyan Fluorescent Protein (CFP) and a Yellow Fluorescent Protein (YFP), joined by a flexible linker.[8] The principle of detection is based on Förster Resonance Energy Transfer (FRET), where the emission spectrum of the donor (CFP) overlaps with the excitation spectrum of the acceptor (YFP). When CFP is excited, it can transfer its energy to YFP, which then emits yellow light. The YFP variant in Clomeleon is sensitive to chloride ions; when chloride binds to YFP, its fluorescence is quenched.[8] This quenching reduces the FRET efficiency, leading to a decrease in YFP emission and a concurrent increase in CFP emission. The ratio of YFP to CFP fluorescence provides a ratiometric measure of the intracellular chloride concentration, which is less susceptible to variations in indicator concentration, cell path length, and excitation light intensity.[9]
Experimental Protocols
MEQ Iodide Loading and Imaging in Brain Slices
This protocol is adapted from methods for loading MEQ iodide into living brain slices.[1][7][10]
Materials:
-
6-methoxy-N-ethylquinolinium iodide (MEQ)
-
Sodium borohydride (B1222165)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Incubation chamber
-
Epifluorescence or confocal microscope with UV excitation capabilities
Workflow:
Detailed Steps:
-
Preparation of dihydro-MEQ: MEQ iodide is a charged molecule and not readily membrane-permeant. It must be reduced to its membrane-permeant form, dihydro-MEQ, using sodium borohydride immediately before use.
-
Brain Slice Preparation: Prepare acute brain slices of the desired thickness (e.g., 250 µm) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Dye Loading: Incubate the slices in aCSF containing approximately 400 µM of freshly prepared dihydro-MEQ for about 30 minutes at room temperature.[1]
-
Washing: After incubation, wash the slices thoroughly with fresh, oxygenated aCSF to remove any extracellular dye.
-
Intracellular Oxidation: Allow time for the dihydro-MEQ that has entered the cells to be oxidized back to the cell-impermeant MEQ. This effectively traps the dye inside the cells.
-
Imaging: Transfer the slice to a recording chamber on the microscope stage and perfuse with oxygenated aCSF. Acquire fluorescence images using UV excitation and appropriate emission filters.
-
Calibration: At the end of the experiment, perform an in situ calibration by perfusing the slice with calibration solutions containing known concentrations of chloride and ionophores (e.g., tributyltin for Cl⁻/OH⁻ exchange and nigericin (B1684572) for K⁺/H⁺ exchange) to relate fluorescence intensity to absolute chloride concentrations.
Clomeleon Imaging in Cultured Neurons
This protocol outlines the general steps for expressing and imaging Clomeleon in cultured neurons.[9]
Materials:
-
Clomeleon expression vector (plasmid DNA)
-
Neuronal cell culture reagents
-
Transfection reagent or viral vector (e.g., AAV)
-
Imaging medium (e.g., buffered salt solution)
-
Fluorescence microscope with filter sets for CFP and YFP
Workflow:
Detailed Steps:
-
Gene Delivery: Introduce the Clomeleon expression vector into cultured neurons using a suitable method such as lipofection-based transfection or transduction with an adeno-associated virus (AAV).
-
Expression: Allow sufficient time (typically 24-72 hours) for the cells to express the Clomeleon protein. The level of expression can be monitored by observing the fluorescence.
-
Imaging Preparation: On the day of imaging, replace the cell culture medium with a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution).
-
Image Acquisition: Place the culture dish on the stage of a fluorescence microscope equipped with appropriate filter sets for CFP (excitation ~440 nm, emission ~485 nm) and YFP (emission ~530 nm). Acquire images sequentially for both channels.
-
Ratio Calculation: Calculate the ratiometric image by dividing the YFP image by the CFP image on a pixel-by-pixel basis.
-
Calibration: Similar to MEQ iodide, perform an in situ calibration at the end of the experiment using ionophores and calibration solutions with varying chloride concentrations to establish the relationship between the YFP/CFP ratio and the absolute intracellular chloride concentration.
In-Depth Comparison
Ratiometric vs. Intensity-Based Imaging: The most significant advantage of Clomeleon over MEQ iodide is its ratiometric nature. Intensity-based measurements with MEQ iodide can be confounded by factors such as variations in dye concentration between cells, uneven dye loading, photobleaching, and changes in cell volume. Ratiometric imaging with Clomeleon inherently corrects for these variables, providing a more robust and quantitative measure of intracellular chloride.
Sensitivity and Dynamic Range: MEQ iodide's sensitivity is described by the Stern-Volmer constant, which is approximately 19 M⁻¹ in the intracellular environment.[1] Clomeleon's sensitivity is characterized by its dissociation constant (Kd), which is in the range of 87-167 mM.[2] This relatively low affinity for chloride means that Clomeleon is most sensitive to changes in chloride concentration in the higher physiological range. For detecting small changes in chloride at low basal levels, other indicators might be more suitable.
pH Sensitivity: A major drawback of Clomeleon is its sensitivity to pH, which can significantly alter its apparent Kd for chloride.[2] This can be a confounding factor in experiments where intracellular pH is expected to change. MEQ iodide and other quinolinium-based dyes are generally less sensitive to pH in the physiological range.
Photostability and Cytotoxicity: Genetically encoded fluorescent proteins like those in Clomeleon are often more photostable than synthetic dyes, which can be prone to photobleaching, especially with the UV excitation required for MEQ iodide.[4] Long-term expression of Clomeleon has been shown to have low cytotoxicity in mice.[3][5] The loading process for MEQ iodide, which involves a chemical reduction step and incubation with the precursor molecule, has the potential for cytotoxicity, particularly at higher concentrations.
Targeting and Expression: As a genetically encoded probe, Clomeleon can be targeted to specific cell types using cell-type-specific promoters or to subcellular compartments by fusing it with appropriate targeting sequences. This level of specificity is not achievable with synthetic dyes like MEQ iodide, which generally distribute throughout the cytoplasm of all cells that take up the precursor.
Conclusion
The choice between MEQ iodide and Clomeleon for ratiometric imaging of intracellular chloride depends heavily on the specific experimental requirements.
MEQ iodide offers a straightforward method for qualitatively observing changes in intracellular chloride and can be useful for initial studies or when genetic manipulation of the target cells is not feasible. Its relative insensitivity to pH is also an advantage. However, its intensity-based nature, susceptibility to artifacts, and the need for UV excitation are significant limitations for quantitative and long-term imaging.
Clomeleon , on the other hand, provides a more robust and quantitative approach due to its ratiometric signal. Its genetic encodability allows for cell-type-specific and subcellular targeting, making it a powerful tool for studying chloride dynamics in complex biological systems. The main drawbacks of Clomeleon are its lower sensitivity to chloride at physiological concentrations and its significant pH dependence, which must be carefully considered and controlled for in experimental design.
For researchers requiring precise and quantitative measurements of intracellular chloride, particularly in specific cell populations or over extended periods, a genetically encoded ratiometric sensor like Clomeleon or its improved successors (e.g., SuperClomeleon) is generally the superior choice, provided that potential pH changes are accounted for. MEQ iodide remains a viable option for less quantitative applications where its ease of use and pH insensitivity are advantageous.
References
- 1. Optical Imaging Reveals Elevated Intracellular Chloride in Hippocampal Pyramidal Neurons after Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Imaging Synaptic Inhibition in Transgenic Mice Expressing the Chloride Indicator, Clomeleon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Fluorescence imaging of changes in intracellular chloride in living brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imaging synaptic inhibition throughout the brain via genetically targeted Clomeleon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence imaging of changes in intracellular chloride in living brain slices. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to High-Throughput Screening for Metabolic Stability: Validating Your In Vitro Assays
For researchers, scientists, and drug development professionals, the early assessment of a compound's metabolic stability is a critical step in the drug discovery pipeline. High-throughput screening (HTS) assays are invaluable tools for rapidly evaluating large numbers of compounds, enabling early identification of candidates with favorable pharmacokinetic profiles. This guide provides a comparative overview of key in vitro metabolic stability assays, with a focus on their validation for HTS applications.
Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, significantly influences its in vivo half-life, oral bioavailability, and potential for drug-drug interactions. In vitro assays using liver fractions are the workhorses for early metabolic stability assessment. This guide will delve into the validation of these assays, comparing different experimental approaches and highlighting key performance metrics.
Comparing In Vitro Systems for Metabolic Stability HTS
The choice of in vitro system is a crucial first step in designing a relevant metabolic stability screen. The most common systems are liver microsomes, hepatocytes, and S9 fractions, each offering a different balance of complexity and throughput.
| In Vitro System | Key Features | Primary Applications in HTS | Advantages | Limitations |
| Liver Microsomes | Contain Phase I enzymes (e.g., Cytochrome P450s) located in the endoplasmic reticulum. | Rapid screening of large compound libraries for Phase I metabolic liability. | High throughput, cost-effective, well-characterized, and readily available. | Lacks Phase II enzymes and cytosolic enzymes. May not fully recapitulate in vivo metabolism. |
| Hepatocytes | Intact liver cells containing both Phase I and Phase II enzymes, as well as transporters. | More comprehensive metabolic profiling, including the assessment of both Phase I and Phase II metabolism. Useful for studying slowly metabolized compounds. | More physiologically relevant than microsomes, as they contain a full complement of metabolic enzymes and cofactors. | Lower throughput, more expensive, and can have lot-to-lot variability. |
| S9 Fraction | A mixture of microsomal and cytosolic fractions, containing both Phase I and Phase II enzymes. | Intermediate complexity screening, capturing a broader range of metabolic pathways than microsomes alone. | Broader enzymatic activity than microsomes. | Lower concentration of specific enzymes compared to microsomes. Can be less predictive than hepatocytes. |
Key Methodologies and Validation Parameters for HTS Metabolic Stability Assays
The "substrate depletion" or "in vitro half-life" method is the most common approach for determining metabolic stability in HTS. This method involves incubating a test compound with the in vitro system and measuring the decrease in its concentration over time.
Experimental Workflow: A High-Level Overview
The following diagram illustrates a typical workflow for a high-throughput microsomal stability assay.
Detailed Experimental Protocols
A robust and reproducible protocol is the foundation of any successful HTS campaign. Below are example protocols for single-point and multi-point microsomal stability assays.
Table 1: Example Protocol for a Single-Point High-Throughput Microsomal Stability Assay
| Step | Procedure |
| 1. Compound Preparation | Prepare stock solutions of test compounds in an organic solvent (e.g., DMSO). Dilute to the final working concentration in incubation buffer. |
| 2. Microsome Preparation | Thaw pooled human liver microsomes on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate (B84403) buffer. |
| 3. Incubation | Pre-warm microsome and compound plates to 37°C. Initiate the reaction by adding a NADPH regenerating system. Incubate for a fixed time point (e.g., 15 or 30 minutes) at 37°C with shaking. |
| 4. Reaction Quenching | Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. |
| 5. Sample Processing | Centrifuge the plates to pellet precipitated proteins. |
| 6. LC-MS/MS Analysis | Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining relative to a zero-time-point control. |
Table 2: Example Protocol for a Multi-Point High-Throughput Microsomal Stability Assay
| Step | Procedure |
| 1. Compound Preparation | Same as single-point assay. |
| 2. Microsome Preparation | Same as single-point assay. |
| 3. Incubation | Initiate the reaction as in the single-point assay. Aliquots are taken and quenched at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes). |
| 4. Reaction Quenching | Same as single-point assay for each time point. |
| 5. Sample Processing | Same as single-point assay. |
| 6. LC-MS/MS Analysis | Analyze all time-point samples by LC-MS/MS. |
| 7. Data Analysis | Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). |
Key Validation Parameters and Acceptance Criteria
To ensure the reliability and reproducibility of HTS data, rigorous assay validation is essential. The following table summarizes key validation parameters and their typical acceptance criteria.
Table 3: Validation Parameters for HTS Metabolic Stability Assays
| Parameter | Description | Typical Acceptance Criteria |
| Z'-factor | A statistical measure of assay quality, reflecting the separation between positive and negative controls. | Z' > 0.5 indicates an excellent assay. |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from a control compound that is metabolized to the signal from a control that is not metabolized. | S/B ≥ 3 is generally acceptable. |
| Coefficient of Variation (%CV) | A measure of the variability of replicate measurements. | Intraday and interday %CV < 20%. |
| Reproducibility | The ability of the assay to produce consistent results over time and between different analysts. | Consistent results for control compounds across multiple runs. |
| Robustness | The ability of the assay to remain unaffected by small, deliberate variations in method parameters. | Assay performance remains within acceptable limits when parameters like incubation time or temperature are slightly varied. |
Data Interpretation: From Raw Data to Meaningful Metrics
The primary outputs of a microsomal stability assay are the percentage of compound remaining, the in vitro half-life (t½), and the intrinsic clearance (CLint).
-
Percentage of Compound Remaining: A simple and rapid measure used in single-point screens to rank compounds.
-
In Vitro Half-life (t½): The time it takes for 50% of the compound to be metabolized. Calculated from the slope of the log-linear plot of compound concentration versus time.
-
Intrinsic Clearance (CLint): A measure of the intrinsic metabolic activity of the liver for a specific compound, independent of physiological factors. It is calculated from the half-life and the protein concentration used in the assay.
The relationship between these parameters and their role in predicting in vivo clearance is illustrated in the following diagram.
Conclusion
The validation of in vitro metabolic stability assays for high-throughput screening is a multifaceted process that requires careful consideration of the in vitro system, experimental protocol, and key validation parameters. By employing robust and well-validated assays, researchers can confidently identify compounds with desirable metabolic profiles early in the drug discovery process, thereby increasing the likelihood of success in later stages of development. This guide provides a framework for establishing and validating HTS metabolic stability assays, enabling the generation of high-quality, reproducible data to drive informed decision-making.
A Comparative Guide to Chemical Chloride Probes for Researchers
For scientists and professionals in research and drug development, the accurate measurement of chloride ion concentrations is crucial for understanding a myriad of physiological processes. This guide provides a comparative overview of common chemical chloride probes, presenting their performance data, experimental protocols, and applications in key signaling pathways.
Chloride ions (Cl⁻) are the most abundant anions in the body and play a pivotal role in cellular functions ranging from the regulation of cell volume and pH to transepithelial transport and neuronal excitability. The development of sensitive and specific probes to measure intracellular and extracellular chloride concentrations has been instrumental in advancing our understanding of these processes and in the study of diseases such as cystic fibrosis and epilepsy. This guide compares the most widely used chemical chloride probes, focusing on fluorescent indicators and genetically encoded sensors, to aid researchers in selecting the optimal tool for their experimental needs.
Performance Comparison of Chemical Chloride Probes
The selection of a chloride probe is dictated by several factors, including its sensitivity to chloride, spectral properties, and compatibility with the experimental system. The following tables summarize the key quantitative data for common fluorescent and genetically encoded chloride probes.
Fluorescent Chloride Indicators
Fluorescent chloride indicators are small organic molecules whose fluorescence properties change upon interaction with chloride ions. The most common mechanism is collisional quenching, where the fluorescence intensity decreases with increasing chloride concentration.
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (in absence of Cl⁻) | Stern-Volmer Constant (Ksv, M⁻¹) | Key Advantages | Key Disadvantages |
| SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium) | ~350 | ~445 | 0.69[1] | In solution: ~118-220[2][3] In cells: ~12-16.2[3][4] | High sensitivity in solution, well-established. | Lower sensitivity in cellular environments, potential for leakage and photobleaching, pH sensitivity in some buffers.[4][5] |
| MQAE (N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide) | ~350 | ~460 | Higher than SPQ | In cells: ~19[3][5] | Higher quantum yield and sensitivity than SPQ in some systems.[2] | Potential for intracellular hydrolysis of the ester group, leakage from cells. |
| MEQ (6-methoxy-N-ethylquinolinium iodide) | ~346 | ~442 | - | In cells: ~19[3][5] | Can be loaded as a membrane-permeant precursor.[3] | Requires chemical reduction before loading. |
| Lucigenin | ~368, ~455 | ~505 | ~0.6[3][5] | In solution: ~390[3][5] | High Ksv in solution, insensitive to nitrate, phosphate, and sulfate.[3][5] | Unstable in the cytoplasm, limiting its use for intracellular measurements.[3] |
Note: Ksv values can vary significantly between in vitro and intracellular environments due to differences in viscosity and the presence of other quenching species.[5]
Genetically Encoded Chloride Sensors
Genetically encoded chloride sensors are fluorescent proteins engineered to be sensitive to chloride ions. They can be targeted to specific cellular compartments and offer long-term, stable expression.
| Sensor | Principle | Excitation (nm) | Emission (nm) | Sensitivity (EC₅₀ or K_d) | Key Advantages | Key Disadvantages |
| YFP-based (e.g., Premo Halide Sensor) | Quenching | ~514 | ~527 | pH-dependent, e.g., 32.5 mM at pH 6, 777 mM at pH 7.5[1] | Genetically targetable, stable expression. | Low sensitivity at physiological pH, pH-dependent.[1] |
| Clomeleon | FRET | CFP: ~434YFP: ~514 | CFP: ~485YFP: ~527 | ~160 mM[1] | Ratiometric measurement reduces artifacts from probe concentration and motion. | Low sensitivity to chloride.[1] |
| Cl-Sensor | FRET | CFP: ~434YFP: ~514 | CFP: ~485YFP: ~527 | ~30 mM[1][6] | Higher sensitivity than Clomeleon, suitable for physiological intracellular chloride levels.[1][6] | pH-dependent FRET readout.[6] |
| ClopHensor | Ratiometric | 458, 488, 560 | - | - | Simultaneous measurement of chloride and pH.[6] | Complex spectral properties requiring multi-wavelength excitation.[6] |
Experimental Protocols
Accurate measurement of intracellular chloride concentration requires careful attention to probe loading and calibration. The following is a generalized protocol for using a fluorescent indicator like MQAE.
Protocol: Intracellular Chloride Measurement with MQAE
1. Probe Loading:
-
Cell Preparation: Culture cells to the desired confluency on coverslips suitable for microscopy.
-
Loading Solution: Prepare a loading solution of 5-10 mM MQAE in a serum-free medium or appropriate physiological buffer.
-
Incubation: Incubate the cells in the MQAE loading solution at 37°C for 30-60 minutes. The optimal loading time and concentration may need to be determined empirically for each cell type.
-
Washing: After incubation, wash the cells several times with the physiological buffer to remove extracellular dye.
2. Fluorescence Imaging:
-
Microscopy: Use a fluorescence microscope equipped with a suitable filter set for MQAE (e.g., ~350 nm excitation and ~460 nm emission).
-
Image Acquisition: Acquire baseline fluorescence images of the loaded cells.
3. In Situ Calibration:
-
Calibration Buffers: Prepare a set of calibration buffers with known chloride concentrations (e.g., 0, 10, 20, 50, 100, 150 mM). To maintain osmolarity, an impermeant anion like gluconate is often used to replace chloride.[5] These buffers should also contain high potassium to clamp the membrane potential.
-
Ionophore Treatment: To equilibrate intracellular and extracellular chloride concentrations, treat the cells with a combination of ionophores. A common combination is nigericin (B1684572) (a K⁺/H⁺ antiporter) and tributyltin (a Cl⁻/OH⁻ antiporter).[4][7]
-
Fluorescence Measurement: Perfuse the cells with each calibration buffer and record the corresponding fluorescence intensity after it has stabilized.
-
Stern-Volmer Plot: Plot the ratio of fluorescence in the absence of chloride (F₀) to the fluorescence at each chloride concentration (F) against the chloride concentration. The slope of this plot gives the Stern-Volmer constant (Ksv), which can be used to convert fluorescence measurements to chloride concentrations in subsequent experiments.
Signaling Pathways and Experimental Workflows
Chemical chloride probes are invaluable for dissecting the role of chloride in various signaling pathways. Below are diagrams illustrating the application of these probes in studying GABAergic signaling and the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).
Caption: GABAergic inhibitory neurotransmission pathway.
Caption: CFTR channel activation and chloride efflux.
Experimental Workflow
The following diagram illustrates a typical workflow for measuring intracellular chloride dynamics using a fluorescent probe.
Caption: Workflow for intracellular chloride measurement.
Conclusion
The selection of a chemical chloride probe is a critical decision in experimental design. Fluorescent indicators like MQAE and SPQ offer high sensitivity and are well-suited for acute measurements of chloride fluxes. However, they can suffer from leakage and phototoxicity. Genetically encoded sensors, while often less sensitive, provide the advantage of stable, long-term expression and can be targeted to specific subcellular compartments. The data and protocols presented in this guide are intended to provide a foundation for researchers to make informed decisions and to facilitate the acquisition of reliable and reproducible data on chloride dynamics in their systems of interest. As probe development continues, we can expect new tools with improved brightness, sensitivity, and photostability, further advancing our ability to explore the multifaceted roles of chloride in health and disease.
References
- 1. Frontiers | Genetically encoded optical sensors for monitoring of intracellular chloride and chloride-selective channel activity [frontiersin.org]
- 2. Development and biological applications of chloride-sensitive fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (SPQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the intracellular free chloride concentration in rat brain synaptoneurosomes using a chloride-sensitive fluorescent indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of MEQ for Chloride Ions: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular chloride (Cl⁻) concentration is crucial for understanding a myriad of physiological processes, from neuronal function to cell volume regulation. 6-methoxy-N-ethylquinolinium (MEQ) is a widely utilized fluorescent indicator for this purpose. However, the utility of any ion indicator hinges on its specificity. This guide provides an objective comparison of MEQ's performance against other common chloride indicators, supported by experimental data and detailed protocols to aid in the critical evaluation and selection of the most appropriate tool for your research needs.
Mechanism of Action: Collisional Quenching
MEQ, like other quinolinium-based dyes, detects chloride ions through a process of diffusion-limited collisional quenching.[1] In this mechanism, an excited MEQ fluorophore transiently interacts with a chloride ion. This collision provides a non-radiative pathway for the fluorophore to return to its ground state, resulting in a decrease in fluorescence intensity without a shift in its emission wavelength.[2][3]
The efficiency of this quenching is described by the Stern-Volmer constant (Kₛᵥ), which is the reciprocal of the ion concentration that causes 50% of the maximum fluorescence quenching.[2] A higher Kₛᵥ value indicates more efficient quenching. For MEQ, the reported Kₛᵥ for Cl⁻ is approximately 19 M⁻¹ in the intracellular environment, which is slightly higher than that of the prototype quinolinium dye, SPQ.[1][2]
Caption: Collisional quenching mechanism of MEQ by chloride ions.
Specificity and Interference
A critical aspect of MEQ's performance is its selectivity for chloride over other anions present in biological systems. While MEQ is a valuable tool, it is not perfectly specific.
-
Halide Interference: The primary limitation of MEQ and other quinolinium-based dyes is their sensitivity to other halides. The quenching efficiency follows the order: I⁻ > Br⁻ > Cl⁻ .[1] Thiocyanate (SCN⁻) is also a more potent quencher than chloride.[1] This lack of specificity is crucial when designing experiments where concentrations of these other halides may change.
-
Physiological Anions: Fortunately, common physiological anions such as phosphate, sulfate, and nitrate (B79036) do not significantly quench MEQ's fluorescence at typical intracellular concentrations.[1][2]
-
pH Insensitivity: A significant advantage of MEQ is that its fluorescence is generally not sensitive to pH within the physiological range (pH 6.5-7.5), a notable problem with some genetically encoded indicators.[1][3]
Comparative Analysis of Chloride Indicators
The choice of a chloride indicator depends on the specific experimental requirements. MEQ is one of several available options, each with distinct advantages and disadvantages.
| Indicator | Type | Kₛᵥ (Cl⁻) | Excitation/Emission (nm) | Advantages | Disadvantages |
| MEQ | Quinolinium Dye | ~19 M⁻¹ (intracellular)[2] | ~346 / ~442 | Good cell loading via diH-MEQ precursor[2]; Insensitive to pH in physiological range.[1][3] | Quenched more efficiently by Br⁻ and I⁻[1]; Subject to photobleaching and leakage[3]; Requires UV excitation.[3] |
| SPQ | Quinolinium Dye | ~12 M⁻¹ (intracellular)[1] | ~350 / ~450 | Prototype dye, well-characterized. | Lower intracellular Kₛᵥ than MEQ[1]; Quenched by other halides[1]; Cell loading can be difficult.[2] |
| MQAE | Quinolinium Dye | ~25 M⁻¹ (intracellular) | ~350 / ~460 | Higher Kₛᵥ than SPQ and MEQ. | Quenched by other halides[1]; Requires UV excitation[2]; Potential for leakage.[3] |
| Lucigenin | Acridinium Dye | ~390 M⁻¹ (in solution)[2] | 368 & 455 / 505 | High Kₛᵥ; Insensitive to nitrate, phosphate, and sulfate.[2] | Unstable in the cytoplasm, making it unsuitable for most intracellular measurements.[1][2] |
| YFP-based Sensors | Genetically Encoded | Varies | ~514 / ~527 | Can be targeted to specific subcellular locations[4]; Allows for ratiometric measurements (e.g., Clomeleon).[3][4] | Fluorescence is sensitive to both pH and Cl⁻[3][5]; Slower kinetics compared to dyes.[4] |
Experimental Protocols
To ensure accurate and reproducible results, proper experimental design and calibration are essential.
This protocol determines the quenching efficiency of various anions on the indicator's fluorescence.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the chloride indicator (e.g., 10 mM MEQ in water or DMSO).
-
Prepare high-concentration stock solutions (e.g., 1 M) of various sodium or potassium salts (e.g., NaCl, NaBr, NaI, NaSCN, NaNO₃, Na₂SO₄, NaH₂PO₄).
-
-
Assay Preparation:
-
In a 96-well plate or cuvette, add a fixed, final concentration of the indicator to a base buffer solution (e.g., HEPES or MOPS).
-
Create a series of solutions by adding increasing concentrations of the test anion (e.g., from 0 mM to 200 mM Cl⁻).
-
Repeat this for each anion to be tested. Ensure the osmolarity is balanced across solutions, often by replacing the test anion with a non-quenching anion like gluconate.[2]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (F) at each anion concentration using a fluorometer set to the appropriate excitation and emission wavelengths for the indicator.
-
Measure the fluorescence in the absence of any quenching anion (F₀).
-
-
Data Analysis:
-
Plot the data as a Stern-Volmer plot: F₀/F versus the anion concentration [A⁻].
-
The slope of the linear portion of this plot is the Stern-Volmer constant (Kₛᵥ). A steeper slope indicates higher quenching efficiency and thus lower specificity relative to other ions.
-
Caption: Experimental workflow for determining anion selectivity.
Because quenching efficiency can be different inside a cell compared to an aqueous solution, intracellular calibration is critical for quantitative measurements.[2]
-
Cell Loading: Load cells with the chloride indicator. For MEQ, this is often done by incubating cells with its membrane-permeant precursor, dihydro-MEQ (diH-MEQ), which is then oxidized to the active, cell-impermeant MEQ inside the cell.[1][2]
-
Preparation of Calibration Buffers: Prepare a set of high-K⁺ calibration buffers with varying known concentrations of Cl⁻. To maintain osmolarity, Cl⁻ is typically replaced with an impermeant, non-quenching anion like gluconate.[2]
-
Membrane Permeabilization: Incubate the loaded cells in the calibration buffers. Add a combination of ionophores to equilibrate intracellular and extracellular ion concentrations. A common combination is:
-
Nigericin: A K⁺/H⁺ ionophore.
-
Tributyltin: A Cl⁻/OH⁻ antiporter. This cocktail clamps the intracellular [Cl⁻] to the known concentration in the external buffer.[2]
-
-
Fluorescence Measurement: Measure the intracellular fluorescence for each calibration buffer.
-
Calibration Curve: Plot the measured fluorescence against the known [Cl⁻] to generate an intracellular calibration curve, from which unknown intracellular [Cl⁻] in experimental cells can be determined.
Conclusion
MEQ is a potent tool for measuring intracellular chloride concentrations, offering the key advantage of being insensitive to pH in the physiological range. However, its utility is qualified by its lack of absolute specificity. The fluorescence of MEQ is quenched more efficiently by other halides, particularly iodide and bromide, than by chloride.[1] This is a critical consideration that must be accounted for in experimental design and data interpretation, especially in systems where the concentrations of these interfering ions may fluctuate.
For applications demanding high specificity or the ability to target indicators to subcellular compartments, genetically encoded sensors like YFP variants may be a more suitable, albeit pH-sensitive, alternative.[3][4] Ultimately, the selection of a chloride indicator requires a careful evaluation of the experimental context, balancing the need for sensitivity, specificity, and compatibility with the biological system under investigation.
References
- 1. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Fluorescent chloride sensor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Genetically encoded optical sensors for monitoring of intracellular chloride and chloride-selective channel activity [frontiersin.org]
- 5. Tunable Cytosolic Chloride Indicators for Real-Time Chloride Imaging in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Methoxy-N-ethylquinolinium Iodide: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 6-Methoxy-N-ethylquinolinium iodide must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 6-Methoxy-N-ethylquinolinium iodide with appropriate personal protective equipment (PPE). The hazards of this material have not been thoroughly investigated, and caution is advised.[1]
| Precautionary Measure | Specification | Source |
| Personal Protection | Wear protective gloves, clothing, eye, and face protection. | [2] |
| Handling | Avoid contact with skin and eyes. Wash face, hands, and any exposed skin thoroughly after handling. | [2] |
| Ventilation | Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. | [2] |
| Ingestion | Do not eat, drink, or smoke when using this product. | [2] |
In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[1][2]
Step-by-Step Disposal Procedure
The disposal of 6-Methoxy-N-ethylquinolinium iodide must be carried out in accordance with local, state, and national regulations.[1] Do not allow the product to enter groundwater, water courses, or sewage systems.[1]
Disposal Workflow:
Detailed Experimental Protocols
No specific experimental protocols for the disposal or neutralization of 6-Methoxy-N-ethylquinolinium iodide are provided in the available safety data sheets. The standard and required procedure is to dispose of the chemical waste through an approved waste disposal plant.[2] Any treatment or neutralization should only be performed by qualified personnel with explicit approval from the relevant environmental health and safety authorities.
Spill Management
In the event of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spill with an appropriate inert material and collect it for disposal in accordance with applicable laws.[1] Ensure proper ventilation and use of PPE during the cleanup process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
